molecular formula C10H22Cl2N2O B2762815 1-Adamantylhydrazine CAS No. 16782-38-0

1-Adamantylhydrazine

Número de catálogo: B2762815
Número CAS: 16782-38-0
Peso molecular: 257.2
Clave InChI: LZIFCDGVBUCODB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Adamantylhydrazine is a useful research compound. Its molecular formula is C10H22Cl2N2O and its molecular weight is 257.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-adamantylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEKJUFLHHAUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Adamantylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-adamantylhydrazine, a valuable intermediate in the development of pharmacologically active compounds. The unique lipophilic and rigid structure of the adamantane cage makes it a desirable scaffold in medicinal chemistry. This document details the efficient one-pot synthesis of its stable hydrochloride salt and outlines the characterization of both the salt and the free base form, presenting quantitative data in accessible formats and visualizing key experimental workflows.

Synthesis of this compound Hydrochloride

An efficient, catalyst-free, one-pot synthesis method provides a high yield of this compound hydrochloride.[1] The reaction proceeds via a nucleophilic substitution (SN1) mechanism, where the tertiary carbocation of adamantane is attacked by hydrazine.

Experimental Protocol

Materials:

  • 1-Bromoadamantane

  • Anhydrous hydrazine

  • Diethyl ether (Et2O)

  • Anhydrous sodium sulfate (Na2SO4)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 1-bromoadamantane in diethyl ether.

  • Add a significant molar excess of anhydrous hydrazine to the solution. Hydrazine acts as both the nucleophile and the solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress until completion.

  • After cooling to room temperature, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to approximately one-quarter of the original volume.

  • To the concentrated solution, add concentrated hydrochloric acid dropwise until the pH reaches 2.0. This will precipitate the this compound hydrochloride salt as a white solid.

  • Isolate the solid product by gravity filtration and dry it under a high vacuum.

This method has been reported to yield over 88% of the pure product before any further purification.[1]

Synthesis of this compound (Free Base)

The free base of this compound can be prepared from its hydrochloride salt by basification.

Experimental Protocol

Materials:

  • This compound hydrochloride

  • 10% Sodium hydroxide (NaOH) aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound hydrochloride in water.

  • Slowly add a 10% aqueous solution of sodium hydroxide with stirring until the solution is basic.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under vacuum to yield the this compound free base.

Characterization Data

The following tables summarize the key characterization data for both this compound hydrochloride and its free base form.

Physical and Spectroscopic Data
PropertyThis compound HydrochlorideThis compound (Free Base)
Molecular Formula C₁₀H₁₉ClN₂C₁₀H₁₈N₂
Molecular Weight 202.72 g/mol 166.26 g/mol
Melting Point 216–220 °CNot available
Spectroscopic Data
SpectroscopyThis compound HydrochlorideThis compound (Free Base)
Infrared (IR) ν (cm⁻¹) 2891, 2709, 2549, 1480, 1085Not available
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 2.11 (s, 3H), 1.78 (s, 6H), 1.59 (m, 6H)Not available
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 45.72, 37.05, 35.88, 30.50, 28.65Not available
Mass Spectrometry (MS) m/z [M+1]⁺ (for free base): 167.15[M+1]⁺: 167.15

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound HCl 1-Bromoadamantane 1-Bromoadamantane Reaction Reaction 1-Bromoadamantane->Reaction Anhydrous Hydrazine Anhydrous Hydrazine Anhydrous Hydrazine->Reaction Workup Workup Reaction->Workup 1. Diethyl Ether 2. Reflux HCl Addition HCl Addition Workup->HCl Addition Aqueous Workup This compound HCl This compound HCl HCl Addition->this compound HCl Precipitation

Diagram 1: Synthesis of this compound HCl.

Characterization_Workflow cluster_characterization Characterization of this compound HCl Product This compound HCl Melting_Point Melting Point Determination Product->Melting_Point IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS

Diagram 2: Characterization of this compound HCl.

Free_Base_Workflow cluster_freebase Preparation of this compound Free Base HCl_Salt This compound HCl Basification Basification HCl_Salt->Basification 10% NaOH (aq) Extraction Extraction Basification->Extraction Ethyl Acetate Free_Base This compound (Free Base) Extraction->Free_Base Drying & Concentration

Diagram 3: Preparation of the Free Base.

References

Navigating the Stability and Handling of 1-Adamantylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and safe handling procedures for 1-Adamantylhydrazine hydrochloride, a key intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes critical data to ensure the compound's integrity and promote safe laboratory practices.

Core Stability Profile

This compound hydrochloride is a crystalline solid that exhibits moderate stability under standard laboratory conditions. Its longevity is significantly influenced by temperature, pH, and exposure to light. Understanding these parameters is crucial for maintaining the compound's purity and reactivity for research applications.

Thermal Stability

The compound is relatively stable at refrigerated temperatures. Long-term storage at 4°C is recommended to minimize degradation. At room temperature, a noticeable degradation of approximately 5% has been observed over a six-month period[1]. Elevated temperatures will accelerate decomposition.

Hydrolytic Stability

The stability of this compound hydrochloride is highly dependent on pH. It degrades rapidly in basic conditions, with a half-life of less than 24 hours at a pH greater than 9[1]. For aqueous solutions, buffered systems within a pH range of 4-6 are optimal for maintaining its stability[1].

Photostability

While specific photostability studies on this compound hydrochloride are not extensively documented in publicly available literature, it is best practice to protect the compound from light to prevent potential photodegradation. Storage in amber vials or in a dark environment is advised.

Quantitative Stability Data

The following table summarizes the known quantitative data regarding the stability of this compound hydrochloride.

ParameterConditionObservationShelf Life/Half-Life
Temperature4°CStable>12 months[1]
TemperatureRoom Temperature5% degradation~6 months[1]
pH>9Rapid degradation<24 hours[1]
pH4-6Optimal for solutionsNot specified

Safe Handling and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the chemical integrity of this compound hydrochloride.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.

Storage Recommendations

To ensure its stability, this compound hydrochloride should be stored in a cool, dry, and well-ventilated area. Containers should be tightly sealed and protected from light. It is incompatible with strong oxidizing agents.

Spill Management and First Aid

In the event of a spill, it should be contained and cleaned up using appropriate absorbent materials. For personnel exposure, the following first-aid measures should be taken:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Experimental Protocols

Thermal Stability Testing (Accelerated)

Objective: To assess the thermal stability of the solid compound under accelerated conditions.

Methodology:

  • Place a precisely weighed amount of this compound hydrochloride in a suitable container (e.g., glass vial).

  • Store the samples in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 50°C, 60°C) with controlled humidity (e.g., 75% RH).

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples.

  • Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Compare the results with a control sample stored at the recommended long-term storage condition (4°C).

Hydrolytic Stability Testing

Objective: To determine the rate of degradation in aqueous solutions at different pH values.

Methodology:

  • Prepare buffered solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).

  • Dissolve a known concentration of this compound hydrochloride in each buffered solution.

  • Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • At regular intervals, take aliquots from each solution.

  • Immediately analyze the aliquots by a validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • Calculate the degradation rate constant and half-life at each pH.

Photostability Testing

Objective: To evaluate the stability of the compound when exposed to light.

Methodology:

  • Expose samples of solid this compound hydrochloride and its solutions to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.

  • The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours per square meter.

  • Simultaneously, keep control samples in the dark under the same temperature conditions.

  • After the exposure period, analyze both the exposed and control samples for any physical changes (e.g., color change) and for chemical degradation using a validated HPLC method.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound hydrochloride.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE Weighing Weigh in Ventilated Area SelectPPE->Weighing Dissolving Handle Solutions in Fume Hood Weighing->Dissolving Store Store in Cool, Dry, Dark Place Dissolving->Store CheckCompatibility Check for Incompatible Substances Store->CheckCompatibility Spill Spill Occurs ContainSpill ContainSpill Spill->ContainSpill Contain & Clean Up Exposure Personnel Exposure FirstAid FirstAid Exposure->FirstAid Administer First Aid SeekMedical Seek Medical Attention ContainSpill->SeekMedical FirstAid->SeekMedical

References

Spectroscopic Profile of 1-Adamantylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Adamantylhydrazine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published raw spectroscopic data for this specific molecule, this document compiles predicted spectral characteristics based on the analysis of adamantane derivatives and hydrazine compounds. It includes anticipated data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring such data are also outlined. This guide serves as a valuable resource for researchers working with or synthesizing this compound and similar structures, aiding in their characterization and quality control processes.

Introduction

This compound and its salts are pivotal building blocks in medicinal chemistry, prized for the unique properties conferred by the bulky, lipophilic adamantane cage combined with the reactive hydrazine moiety. The adamantane scaffold is a recurring motif in a number of approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. Accurate and thorough spectroscopic characterization is a critical step in the synthesis and quality control of this compound and its derivatives, ensuring the identity and purity of the compound. This guide outlines the expected spectroscopic signatures of this compound in ¹H NMR, ¹³C NMR, IR, and MS analyses.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral properties of the adamantane core and the hydrazine functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be relatively simple and characteristic of a monosubstituted adamantane cage.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Adamantane CH₂ (6H)~1.60 - 1.80Multiplet6H
Adamantane CH₂ (6H)~1.90 - 2.10Multiplet6H
Adamantane CH (3H)~2.10 - 2.30Multiplet3H
NH₂Broad Singlet2H
NHBroad Singlet1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C1 (Quaternary)~50 - 60
Adamantane CH~35 - 45
Adamantane CH₂~28 - 38
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the adamantane cage and the N-H bonds of the hydrazine group.

Table 3: Predicted IR Absorption Data for this compound

Functional GroupVibrationExpected Frequency (cm⁻¹)Intensity
N-H (Hydrazine)Stretching3350 - 3250Medium, Doublet
C-H (Adamantane)Stretching2950 - 2850Strong
N-H (Hydrazine)Bending (Scissoring)1630 - 1580Medium
C-H (Adamantane)Bending1450 - 1350Medium
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns of the adamantane cage.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
166[M]⁺ (Molecular Ion)
151[M - NH₂]⁺
135[Adamantyl]⁺
93, 79, 67Fragmentation of adamantane cage

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound or its hydrochloride salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for generating the mass spectrum and observing fragmentation patterns. Electrospray Ionization (ESI) may be used for LC-MS, typically observing the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of this compound is depicted below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Generate Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

A Diamond in the Rough: The Discovery and Synthesis of Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Adamantane Derivatives

Executive Summary

Adamantane, the simplest diamondoid, has journeyed from a theoretical curiosity to a cornerstone of medicinal chemistry. First isolated from petroleum in 1933, its unique, rigid, and lipophilic structure has made it a valuable scaffold in drug design.[1][2] The development of an efficient synthesis in 1957 by Paul von Ragué Schleyer opened the door for the exploration of its derivatives.[2][3] This led to the discovery of amantadine, the first adamantane-based drug, initially used as an antiviral against Influenza A and later for Parkinson's disease.[1] Subsequent research has yielded a range of clinically significant derivatives, including the antiviral rimantadine and the neuroprotective agent memantine, used in the management of Alzheimer's disease.[4][5] This guide provides a comprehensive overview of the history, key discoveries, mechanisms of action, and pivotal experimental methodologies related to adamantane and its derivatives, intended for professionals in chemical and pharmaceutical research.

The story of adamantane begins not in the lab, but as a theoretical concept. In 1924, H. Decker first suggested the possible existence of this unique C10H16 hydrocarbon, which he named "decaterpene," noting its diamond-like structure.[1][6] It remained a purely hypothetical molecule until 1933, when Czech chemists S. Landa and V. Machacek successfully isolated a few milligrams of the compound from petroleum through fractional distillation.[1][7] They named it adamantane, from the Greek "adamantinos" (relating to steel or diamond), due to the identical spatial arrangement of its carbon atoms to the diamond crystal lattice.[1][6]

Early attempts at laboratory synthesis were fraught with difficulty. A 1924 effort by Hans Meerwein resulted not in adamantane, but in a bicyclic compound later named Meerwein's ester, which would ironically become a precursor in a future synthesis.[1] The first successful, albeit impractical, synthesis was achieved by Vladimir Prelog in 1941.[1][2][3] His five-stage process starting from Meerwein's ester produced adamantane with a meager 0.16% yield.[1][2]

The pivotal breakthrough came in 1957 when Paul von Ragué Schleyer developed a remarkably simple and efficient method. By rearranging tetrahydrodicyclopentadiene using a Lewis acid catalyst like aluminum chloride, Schleyer was able to produce adamantane in yields of 30-40%, making the compound widely available for study for the first time.[2][3][8] This event marks the true beginning of adamantane chemistry and its subsequent explosion in medicinal applications.

G cluster_timeline Historical Timeline of Adamantane Discovery node_1924 1924 Decker suggests existence of 'decaterpene' node_1933 1933 Landa & Machacek isolate adamantane from petroleum node_1924->node_1933 node_1941 1941 Prelog achieves first laboratory synthesis node_1933->node_1941 node_1957 1957 Schleyer develops efficient synthesis method node_1941->node_1957 node_1964 1964 Antiviral activity of Amantadine reported node_1957->node_1964 node_1994 1994 Rimantadine approved by FDA node_1964->node_1994 node_2003 2003 Memantine approved for Alzheimer's Disease node_1994->node_2003

Caption: A timeline of key milestones in the discovery and development of adamantane and its derivatives.

Adamantane Derivatives in Medicine

Schleyer's synthesis catalyzed the investigation of adamantane derivatives for biological activity. The rigid, lipophilic cage of adamantane proved to be an excellent scaffold for designing molecules that could interact with biological targets.

Amantadine and Rimantadine: The Antiviral Pioneers

The first major therapeutic breakthrough was the discovery of amantadine's antiviral properties in the early 1960s.[3] It was found to be effective against Influenza A virus strains and was approved by the FDA in 1966 for the prevention of infections caused by the A2 virus strain.[9] Amantadine was later also found to have utility in treating Parkinson's disease, though its mechanism in that context is less understood but may involve increasing dopamine release.[10][11]

Rimantadine, a closely related derivative, was developed to improve upon amantadine. It exhibits a similar mechanism of action against Influenza A but was found to be more effective and to have a better safety profile, particularly with fewer central nervous system side effects.[12][13] It was approved by the FDA in 1994.[12] However, the utility of both drugs has been severely diminished due to the widespread emergence of resistant influenza strains.[13][14] A vast majority of circulating Influenza A strains, including H1N1 and H3N2, now contain mutations (primarily S31N in the M2 protein) that confer resistance.[13][14]

Memantine: A New Approach to Neuroprotection

Memantine represents a different therapeutic application of the adamantane scaffold. It was developed as a treatment for moderate to severe Alzheimer's disease.[12][15] Its therapeutic effect stems from its action as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][15][16] In neurodegenerative diseases like Alzheimer's, excessive stimulation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity and neuronal cell death.[12][15] Memantine's specific properties allow it to block the pathological, chronic activation of these receptors while still permitting the normal, transient activation required for learning and memory.[15][16]

Mechanisms of Action

The therapeutic effects of adamantane derivatives are rooted in their precise interactions with specific protein targets.

Inhibition of Viral M2 Proton Channel by Amantadine/Rimantadine

Amantadine and rimantadine specifically target the M2 protein of the Influenza A virus, which functions as a proton ion channel.[10][17] After the virus enters a host cell via an endosome, this M2 channel allows protons to flow from the endosome into the virion. This acidification is a crucial step that triggers the uncoating of the virus, releasing its genetic material into the host cell's cytoplasm for replication.[10][18] The adamantane derivatives fit into the M2 channel, blocking the passage of protons and thereby preventing the viral uncoating process.[10][12]

G cluster_virus Influenza A Virus Replication Cycle cluster_drug Mechanism of Amantadine/Rimantadine Entry 1. Virus enters host cell via endosome Uncoating 2. M2 proton channel acidifies virion Entry->Uncoating Release 3. Viral RNA released into cytoplasm Uncoating->Release Replication 4. Viral Replication Release->Replication Amantadine Amantadine/ Rimantadine Block Blocks M2 Proton Channel Amantadine->Block Block->Uncoating inhibits NoUncoat Viral Uncoating Inhibited

Caption: Mechanism of action for amantadine and rimantadine against Influenza A virus.

NMDA Receptor Antagonism by Memantine

Memantine's neuroprotective effect is achieved by modulating the activity of the NMDA receptor, a key component in synaptic plasticity but also in excitotoxic cell death. The NMDA receptor is a glutamate-gated ion channel that allows calcium to enter neurons. While this is essential for normal brain function, chronic, low-level overactivation by glutamate in pathological states leads to excessive calcium influx, which triggers cell death pathways. Memantine, as a low-affinity, uncompetitive antagonist, blocks the channel only during this pathological, prolonged activation, without interfering with the rapid, physiological signaling necessary for cognitive function.[15][16]

G cluster_pathway NMDA Receptor Signaling & Excitotoxicity cluster_drug Mechanism of Memantine Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR prolonged stimulation Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Memantine Memantine Block Blocks NMDA Receptor Channel Memantine->Block Block->NMDAR inhibits Neuroprotection Neuroprotection Block->Neuroprotection

Caption: Mechanism of action for memantine's neuroprotective effects.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent adamantane derivatives.

Table 1: Antiviral Activity and Pharmacokinetics of Adamantanes

CompoundParameterValueSpecies/StrainReference
Amantadine IC₅₀ (Wild-Type)0.05 ± 0.03 µg/mLInfluenza A (H1N1)
IC₅₀ (V27A mutant)82.5 ± 2.5 µg/mLInfluenza A (H1N1)
IC₅₀ (S31N mutant)>165 µg/mLInfluenza A (H1N1)
Rimantadine BioavailabilityWell absorbedHuman[12]
Plasma Protein Binding~40%Human[12][17]
Elimination Half-life25-30 hours (Young Adults)Human[17]
~32 hours (Elderly)Human[17]
Peak Plasma Conc. (100mg dose)74 ± 22 ng/mLHuman[7]
Time to Peak Conc.6 ± 1 hoursHuman[7]

Table 2: NMDA Receptor Binding and Affinity

CompoundParameterValueReceptor/SystemReference
Memantine IC₅₀1.3 ± 0.2 µMGluN1/GluN2B NMDA Receptor[15]
Amantadine IC₅₀71 ± 13 µMGluN1/GluN2B NMDA Receptor[15]

Key Experimental Protocols

The widespread availability of adamantane is a direct result of efficient synthetic routes. The following protocols are representative of key historical and practical syntheses.

Protocol: Synthesis of Adamantane via Lewis Acid Isomerization (Schleyer, 1957)

This method provides a convenient and high-yield route to the adamantane core, making it a cornerstone of adamantane chemistry.[2]

G cluster_workflow Experimental Workflow: Schleyer Synthesis of Adamantane Start Start: Tetrahydrodicyclopentadiene Step1 1. Add Lewis Acid Catalyst (e.g., AlCl₃) in solvent (e.g., cyclohexane) Start->Step1 Step2 2. Heat mixture under reflux to initiate rearrangement Step1->Step2 Step3 3. Quench reaction (e.g., with ice-water) Step2->Step3 Step4 4. Extract with organic solvent (e.g., pentane) Step3->Step4 Step5 5. Purify by sublimation or crystallization Step4->Step5 End End Product: Adamantane Step5->End

Caption: A simplified workflow for the Schleyer synthesis of adamantane.

Methodology:

  • Hydrogenation: Dicyclopentadiene is first hydrogenated to endo-tetrahydrodicyclopentadiene in the presence of a catalyst such as platinum dioxide (PtO₂).[2]

  • Isomerization: Anhydrous aluminum chloride (or another suitable Lewis acid) is added to a solution of endo-tetrahydrodicyclopentadiene in a solvent like cyclohexane.[2]

  • Reaction: The mixture is heated to reflux. The Lewis acid catalyzes a complex series of rearrangements, ultimately leading to the thermodynamically stable adamantane structure.

  • Workup: After the reaction is complete, the mixture is cooled and quenched, typically by careful addition to ice.

  • Extraction & Purification: The product is extracted with a nonpolar organic solvent (e.g., pentane or hexane). The solvent is removed, and the crude adamantane is purified, often by sublimation, owing to its high volatility and melting point.

Protocol: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane

This two-step procedure is an efficient method for producing amantadine, a key pharmaceutical derivative.[4][11]

Methodology:

Step 1: Synthesis of N-(1-adamantyl)-formamide [11]

  • Reaction Setup: 1-Bromoadamantane (0.3 mol) is added to formamide (2.7 mol) with stirring at 75 °C.

  • Acid Addition: Concentrated sulfuric acid (96%, 1.65 mol) is added dropwise to the mixture.

  • Heating: The reaction is heated to 85 °C and maintained for approximately 5.5 hours, monitoring by TLC until the starting material is consumed.

  • Precipitation: The reaction mixture is cooled to room temperature and then slowly poured into ice-cold water (350 mL). The mixture is stirred at 0–5 °C for 1 hour to precipitate the product.

  • Isolation: The white solid, N-(1-adamantyl)-formamide, is collected by filtration and washed with cold water.

Step 2: Hydrolysis to Amantadine Hydrochloride [4]

  • Hydrolysis: The N-(1-adamantyl)-formamide (0.3 mol) is mixed with a 19.46% aqueous solution of hydrochloric acid (1.05 mol).

  • Heating: The mixture is stirred and heated to reflux for 1 hour, until the starting formamide is consumed (monitored by TLC).

  • Extraction: After the reaction is complete, the mixture is extracted with dichloromethane (100 mL) to remove any non-basic impurities.

  • Isolation: The aqueous layer is separated and the water is evaporated under vacuum to yield a white solid.

  • Purification: The crude product is recrystallized from acetone to yield pure amantadine hydrochloride.

Conclusion and Future Directions

The discovery of adamantane and the subsequent development of its derivatives have had a profound impact on medicine. From the first-generation antivirals to essential treatments for neurodegenerative diseases, the adamantane scaffold has proven to be a remarkably versatile and effective structural motif in drug design. Its unique physicochemical properties—rigidity, lipophilicity, and three-dimensional structure—continue to be exploited by medicinal chemists to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. While resistance has curtailed the use of early adamantane antivirals, the fundamental principles learned from their discovery continue to inform the development of new therapeutics. The ongoing exploration of adamantane derivatives in areas such as oncology, diabetes, and materials science ensures that this simple diamondoid will remain a molecule of significant interest for years to come.[4][8]

References

The Adamantane Cage: A Lipophilic Bullet in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Lipophilicity of the Adamantane Moiety

The adamantane cage, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, largely owing to its unique lipophilic character. Often referred to as a "lipophilic bullet," the incorporation of an adamantane moiety into a molecule can dramatically increase its lipophilicity, profoundly influencing its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the lipophilicity of the adamantane cage, presenting quantitative data, detailed experimental protocols for its measurement, and visualizations of its impact on drug transport and action.

The Quantitative Impact of the Adamantane Cage on Lipophilicity

The lipophilicity of a compound is a critical physicochemical parameter in drug discovery, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The addition of an adamantane group to a molecule is a well-established strategy to enhance its lipophilic nature. This enhancement is quantifiable through the partition coefficient (logP) and distribution coefficient (logD), which measure a compound's partitioning between an oily and an aqueous phase.

It has been estimated that the incorporation of an adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units. This substantial increase can transform hydrophilic molecules into more lipid-soluble compounds, thereby improving their ability to cross biological membranes.

Below is a table summarizing the lipophilicity of several adamantane-containing drugs and related molecules.

CompoundStructureTypeExperimental logP/logDCalculated logP (ALOGPs/cLogP)Reference
AdamantaneC10H16Parent Hydrocarbon-2.88
Amantadine1-AdamantanamineAntiviral/Antiparkinsonian2.442.5
Rimantadineα-Methyl-1-adamantanemethylamineAntiviral-3.0
Memantine1-Amino-3,5-dimethyladamantaneNMDA Receptor Antagonist3.283.3
Vildagliptin(S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrileDPP-4 Inhibitor-1.5
Saxagliptin(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrileDPP-4 Inhibitor-0.9

Experimental Protocols for Determining Lipophilicity

The accurate determination of lipophilicity is crucial for understanding and predicting the behavior of adamantane-containing molecules. Two primary experimental methods are widely employed: the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient (logP).

Principle: A known amount of the adamantane-containing compound is dissolved in a mixture of n-octanol and water (or a suitable buffer for ionizable compounds to determine logD). The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined analytically.

Detailed Methodology:

  • Preparation of Phases: n-Octanol and water (or buffer of a specific pH) are mutually saturated by shaking them together for at least 24 hours, followed by separation.

  • Dissolution of the Compound: A small, accurately weighed amount of the adamantane derivative is dissolved in the more soluble phase (usually n-octanol for lipophilic compounds).

  • Partitioning: A known volume of the pre-saturated second phase is added to the solution from step 2 in a flask.

  • Equilibration: The flask is securely capped and shaken at a constant temperature (typically 25°C) until equilibrium is achieved. The time required for equilibration can vary and should be determined experimentally.

  • Phase Separation: The mixture is allowed to stand to allow the two phases to separate completely. Centrifugation may be used to facilitate this process.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of logP/logD: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP (or logD) is the base-10 logarithm of this value.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster and more automated alternative to the shake-flask method for estimating lipophilicity.

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) with a polar mobile phase is correlated with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

Detailed Methodology:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., ODS, C18) and a UV detector is used.

  • Mobile Phase Preparation: A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared. For ionizable compounds, the pH of the aqueous phase is controlled to determine logD at a specific pH.

  • Calibration: A set of standard compounds with known logP values is injected into the HPLC system under isocratic conditions (constant mobile phase composition). The retention time (tR) and the dead time (t0, the retention time of an unretained compound) are measured. The capacity factor (k) is calculated for each standard using the formula: k = (tR - t0) / t0.

  • Standard Curve Generation: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k) of the standards against their known logP values. This generates a calibration curve.

  • Sample Analysis: The adamantane-containing compound is injected into the HPLC system under the same conditions as the standards. Its retention time is measured, and its log k value is calculated.

  • Lipophilicity Determination: The logP (or an index of lipophilicity) of the adamantane derivative is then determined from the calibration curve using its calculated log k value.

Visualizing the Role of Lipophilicity: Transport Across the Blood-Brain Barrier

The high lipophilicity conferred by the adamantane cage is particularly advantageous for drugs targeting the central nervous system (CNS), as it facilitates their passage across the highly selective blood-brain barrier (BBB). The following diagram illustrates the workflow of how increased lipophilicity enables passive diffusion across this critical biological barrier.

BBB_Transport cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain AdamantaneDrug_Blood Adamantane-Containing Drug (High Lipophilicity) EndothelialCell Endothelial Cell (Lipid Bilayer) AdamantaneDrug_Blood->EndothelialCell Passive Diffusion AdamantaneDrug_Brain Drug in Brain (Target Engagement) EndothelialCell->AdamantaneDrug_Brain Transport

Passive diffusion of a lipophilic adamantane drug across the BBB.

Adamantane's Lipophilicity in NMDA Receptor Antagonism

The clinical utility of adamantane derivatives like memantine in treating neurological disorders such as Alzheimer's disease is linked to their ability to modulate the N-methyl-D-aspartate (NMDA) receptor. While the primary mechanism of action is channel blocking, the lipophilicity of the adamantane cage plays a crucial role in allowing the molecule to access the binding site within the ion channel, which is embedded in the neuronal membrane.

The following logical diagram illustrates the relationship between the physicochemical properties of memantine and its pharmacological action.

Memantine_Action Memantine Memantine AdamantaneCage Adamantane Cage Memantine->AdamantaneCage AmineGroup Amine Group (pKa ~10.27) Memantine->AmineGroup HighLipophilicity High Lipophilicity (logP ~3.28) AdamantaneCage->HighLipophilicity NMDAR_Binding Binding to NMDA Receptor Ion Channel AmineGroup->NMDAR_Binding Ionic Interaction BBB_Penetration Blood-Brain Barrier Penetration HighLipophilicity->BBB_Penetration BBB_Penetration->NMDAR_Binding TherapeuticEffect Therapeutic Effect in Alzheimer's Disease NMDAR_Binding->TherapeuticEffect

Physicochemical properties of memantine and their role in its therapeutic action.

Conclusion

The adamantane cage serves as a powerful and versatile tool in drug design, primarily through its profound impact on molecular lipophilicity. The ability to significantly and predictably increase the logP of a molecule allows medicinal chemists to optimize the ADME properties of drug candidates, particularly for CNS-acting agents that must traverse the blood-brain barrier. A thorough understanding of the quantitative aspects of adamantane's lipophilicity, coupled with robust experimental determination, is essential for the rational design of novel therapeutics leveraging this unique chemical scaffold.

The 1-Adamantyl Group: A Comprehensive Technical Guide to its Steric Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-adamantyl group, a bulky, rigid, and highly lipophilic three-dimensional hydrocarbon cage, has garnered significant attention across the chemical sciences, particularly in the realm of drug design and materials science. Its unique diamondoid structure imparts profound steric effects that can be harnessed to modulate molecular properties and reactivity. This technical guide provides an in-depth analysis of the steric profile of the 1-adamantyl group, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of key concepts to aid in its strategic application.

Quantitative Measures of Steric Bulk

The steric influence of the 1-adamantyl group has been quantified using several empirical and computational parameters. These values provide a basis for comparing its bulk to other common substituents and for predicting its impact on molecular interactions.

Steric ParameterSymbolValue for 1-AdamantylComparison Group (Value)
Charton Steric Parameter ν1.33[1]tert-Butyl (1.24)[1]
A-Value ANot available in search resultstert-Butyl ( >4.5 kcal/mol)
Taft Steric Parameter EsNot available in search resultstert-Butyl (-1.54)
Cone Angle (for PAd₃ ligand) θ167°[1]P(t-Bu)₃ (182°)

Note: While specific experimentally determined A-values and Taft Es parameters for the 1-adamantyl group were not explicitly found in the search results, the Charton parameter clearly indicates its significant steric demand, exceeding that of the commonly used bulky tert-butyl group. The cone angle for the tri-(1-adamantyl)phosphine ligand further underscores its substantial bulk in a coordination chemistry context.

Experimental Protocols for Determining Steric Parameters

The quantitative assessment of steric effects relies on well-established experimental methodologies. Below are detailed protocols for the determination of key steric parameters, adapted for the 1-adamantyl group.

Determination of the A-Value via NMR Spectroscopy

The A-value, or conformational free energy difference, quantifies the steric bulk of a substituent on a cyclohexane ring. It is determined by measuring the equilibrium constant between the axial and equatorial conformers using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow:

A_Value_Determination cluster_synthesis Synthesis of 1-Adamantylcyclohexane cluster_nmr Low-Temperature NMR Analysis cluster_calculation A-Value Calculation S1 1-Adamantyl Bromide S3 Coupling Reaction (e.g., with Cu(I) catalyst) S1->S3 S2 Cyclohexylmagnesium Bromide S2->S3 S4 Purification (Chromatography) S3->S4 N1 Dissolve in appropriate solvent (e.g., CS₂ or CD₂Cl₂) S4->N1 N2 Cool sample in NMR probe to low temperature (e.g., -80 °C) N1->N2 N3 Acquire ¹H or ¹³C NMR spectrum N2->N3 N4 Integrate signals for axial and equatorial conformers N3->N4 C1 Determine Keq = [equatorial]/[axial] N4->C1 C2 Calculate ΔG° = -RT ln(Keq) C1->C2

Workflow for A-Value Determination.

Methodology:

  • Synthesis of 1-Adamantylcyclohexane:

    • Prepare the Grignard reagent from cyclohexyl bromide and magnesium turnings in anhydrous diethyl ether.

    • In a separate flask, dissolve 1-adamantyl bromide in anhydrous THF.

    • Add a catalytic amount of a copper(I) salt (e.g., CuI) to the 1-adamantyl bromide solution.

    • Slowly add the cyclohexylmagnesium bromide solution to the adamantyl bromide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-adamantylcyclohexane.

  • Low-Temperature NMR Spectroscopy:

    • Prepare a dilute solution (e.g., 0.1 M) of 1-adamantylcyclohexane in a suitable low-freezing point NMR solvent (e.g., carbon disulfide or dichloromethane-d₂).

    • Transfer the solution to an NMR tube and place it in the NMR spectrometer.

    • Cool the sample to a temperature where the chair-flipping of the cyclohexane ring is slow on the NMR timescale (typically below -60 °C).

    • Acquire a high-resolution ¹H or ¹³C NMR spectrum. The signals for the axial and equatorial conformers should be distinct and well-resolved.

    • Carefully integrate the signals corresponding to a specific proton or carbon in both the axial and equatorial conformers.

  • Calculation of the A-Value:

    • The equilibrium constant (Keq) is calculated as the ratio of the integration of the equatorial conformer's signal to the axial conformer's signal.

    • The A-value (ΔG°) is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Determination of the Taft Steric Parameter (Es) via Ester Hydrolysis

The Taft steric parameter, Es, is a measure of the steric effect of a substituent in the transition state of an acid-catalyzed ester hydrolysis reaction.

Experimental Workflow:

Es_Determination cluster_synthesis Synthesis of Adamantyl Acetate cluster_kinetics Hydrolysis Kinetics cluster_calculation Es Value Calculation S1 1-Adamantanol S3 Esterification Reaction S1->S3 S2 Acetyl Chloride or Acetic Anhydride S2->S3 S4 Purification S3->S4 K2 Initiate reaction by adding ester S4->K2 K1 Prepare acidic aqueous solution (e.g., HCl in acetone/water) K1->K2 K3 Monitor reaction progress over time (e.g., titration, HPLC, or NMR) K2->K3 K4 Determine rate constant (k) K3->K4 C2 Calculate Es = log(k/k₀) K4->C2 C1 Determine rate constant for methyl acetate (k₀) C1->C2

Workflow for Taft Es Parameter Determination.

Methodology:

  • Synthesis of 1-Adamantyl Acetate:

    • Dissolve 1-adamantanol in a suitable solvent such as dichloromethane or pyridine.

    • Cool the solution to 0 °C.

    • Slowly add acetyl chloride or acetic anhydride to the solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or chromatography to yield pure 1-adamantyl acetate.

  • Kinetic Measurements of Acid-Catalyzed Hydrolysis:

    • Prepare a stock solution of the ester (1-adamantyl acetate) and a reference ester (methyl acetate) in a suitable solvent (e.g., acetone).

    • Prepare a thermostated acidic aqueous solution (e.g., a known concentration of HCl in a mixture of water and an organic co-solvent like acetone to ensure solubility).

    • Initiate the hydrolysis reaction by injecting a small aliquot of the ester stock solution into the acidic solution.

    • Monitor the progress of the reaction over time by periodically taking aliquots and analyzing the concentration of the remaining ester or the formed carboxylic acid. This can be done by:

      • Titration: Quenching the reaction in an aliquot with a known amount of base and back-titrating the excess base.

      • HPLC: Separating and quantifying the ester and carboxylic acid peaks.

      • NMR Spectroscopy: Integrating the signals of the ester and the product.

    • The rate constant (k) for the hydrolysis of 1-adamantyl acetate and the reference ester (k₀ for methyl acetate) are determined from the kinetic data, typically by plotting ln[ester] versus time for a pseudo-first-order reaction.

  • Calculation of the Es Value:

    • The Taft steric parameter (Es) is calculated using the following equation: Es = log(k/k₀), where k is the rate constant for the hydrolysis of 1-adamantyl acetate and k₀ is the rate constant for the hydrolysis of methyl acetate under the same conditions.

Computational Protocol for Cone Angle Determination

The cone angle is a useful parameter to describe the steric bulk of a ligand in a coordination complex. While originally determined from physical models, it is now commonly calculated using computational chemistry methods.

Computational Workflow:

Cone_Angle_Calculation cluster_setup Model Setup cluster_optimization Geometry Optimization cluster_calculation Cone Angle Measurement M1 Build 3D model of the complex (e.g., (1-Ad)₃P-M) O1 Perform DFT or MM calculation to obtain the lowest energy conformation M1->O1 M2 Define metal-phosphorus bond length M2->O1 C1 Define van der Waals radii of the outermost atoms O1->C1 C2 Calculate the angle of the cone that encompasses all ligand atoms C1->C2

Workflow for Computational Cone Angle Determination.

Methodology:

  • Model Building:

    • Construct a 3D model of the metal complex containing the 1-adamantyl-substituted ligand (e.g., a phosphine ligand like P(1-Ad)₃) using molecular modeling software.

    • Define a standard metal-ligand bond distance. For phosphine ligands, a typical M-P distance of 2.28 Å is often used for consistency.

  • Geometry Optimization:

    • Perform a geometry optimization of the ligand using a suitable computational method, such as Density Functional Theory (DFT) or a reliable molecular mechanics force field, to find the lowest energy conformation.

  • Cone Angle Calculation:

    • Once the optimized geometry is obtained, the cone angle is calculated. This involves defining a cone with its apex at the metal center that tangentially touches the van der Waals spheres of the outermost atoms of the 1-adamantyl groups.

    • Specialized software or scripts are often used to perform this calculation automatically from the optimized coordinates.

Impact of the 1-Adamantyl Group on Reactivity and Molecular Design

The significant steric bulk of the 1-adamantyl group has profound consequences for chemical reactivity and is a key feature exploited in drug design.

Influence on Reaction Mechanisms

The steric hindrance provided by the 1-adamantyl group can dramatically alter the course of a chemical reaction.

  • SN2 Reactions: The backside attack required for an SN2 reaction is severely hindered by the bulky adamantyl group. This significantly slows down or completely inhibits SN2 reactions at a carbon bearing a 1-adamantyl substituent.

  • SN1 Reactions: Conversely, the 1-adamantyl cation is a tertiary carbocation and is relatively stable. Therefore, SN1 reactions at a 1-adamantyl position are favored, as the steric hindrance is relieved upon formation of the planar carbocation intermediate.

  • Protection and Directing Group: The steric bulk of the adamantyl group can be used to block certain reaction sites, acting as a temporary protecting group or directing incoming reagents to less hindered positions on a molecule.

Reaction_Pathway cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway SN2_Start Nu⁻ + 1-Ad-LG SN2_TS [Nu---C---LG]‡ (Highly Hindered) SN2_Start->SN2_TS Slow/Disfavored SN2_Product Nu-Ad + LG⁻ SN2_TS->SN2_Product SN1_Start 1-Ad-LG SN1_Int 1-Ad⁺ + LG⁻ (Stable Carbocation) SN1_Start->SN1_Int Favored SN1_Product Nu-Ad SN1_Int->SN1_Product Nu⁻

Influence of the 1-adamantyl group on substitution reactions.
Applications in Drug Development

The steric properties of the 1-adamantyl group are strategically employed in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

  • Increased Metabolic Stability: The bulky adamantyl cage can shield metabolically labile functional groups from enzymatic degradation, thereby increasing the drug's half-life in the body.

  • Modulation of Receptor Binding: The rigid and well-defined shape of the adamantyl group can be used to control the orientation of a drug molecule within a receptor binding pocket, improving potency and selectivity.

  • Enhanced Lipophilicity: The hydrocarbon nature of the adamantyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

References

Solubility Profile of 1-Adamantylhydrazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Adamantylhydrazine, a versatile intermediate in the synthesis of various biologically active compounds. Due to the rigid, lipophilic nature of the adamantane cage and the polar hydrazine moiety, its solubility behavior is of significant interest in drug design, synthesis, and formulation. This document summarizes the available qualitative and extrapolated solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

For drug development and process chemistry, precise quantitative data is crucial. The following table is provided as a template for researchers to populate as experimental data becomes available.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Non-Polar Solvents
HexaneC₆H₁₄0.1Data not availableData not available
TolueneC₇H₈2.4Data not availableData not available
Diethyl Ether(C₂H₅)₂O2.8Data not availableData not available
Polar Aprotic Solvents
DichloromethaneCH₂Cl₂3.1Data not availableData not available
Tetrahydrofuran (THF)C₄H₈O4.0Data not availableData not available
Ethyl AcetateC₄H₈O₂4.4Data not availableData not available
AcetoneC₃H₆O5.1Data not availableData not available
AcetonitrileC₂H₃N5.8Data not availableData not available
Dimethylformamide (DMF)C₃H₇NO6.4Data not availableData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data not availableData not available
Polar Protic Solvents
EthanolC₂H₅OH4.3Data not availableData not available
MethanolCH₃OH5.1Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in various organic solvents. This method is adapted from established procedures for solubility determination of organic compounds.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials with airtight seals

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • Allow the vials to rest at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Dilution:

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To avoid precipitation, it is crucial that the temperature of the pipette and the receiving flask is the same as the experimental temperature.

    • Immediately filter the solution through a syringe filter of a compatible material to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

  • Replicate and Report:

    • Repeat the experiment at least three times to ensure the reproducibility of the results.

    • Report the average solubility and the standard deviation.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_calculation 5. Calculation & Reporting prep_solid Weigh excess This compound mix Combine in a sealed vial prep_solid->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-48h) mix->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter dilute Dilute sample filter->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate report Report results calculate->report

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be fully elucidated, this guide provides a framework for researchers and drug development professionals. The provided experimental protocol and workflow offer a systematic approach to generating this critical data. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and the formulation of novel therapeutics. Further research is encouraged to populate the provided data table and enhance our understanding of this important molecule's physicochemical properties.

References

theoretical calculations on 1-adamantyl carbocation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Theoretical Calculations of the 1-Adamantyl Carbocation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-adamantyl carbocation (1-Ad

+^++
) is a tertiary carbocation that exhibits remarkable stability despite its bridgehead position, a location where carbocations are typically destabilized due to the inability to achieve a planar geometry.[1] This unique characteristic has made it a focal point for numerous theoretical and experimental studies. Its rigid, cage-like structure and high symmetry (T
d_dd​
) provide an excellent model system for investigating carbocation chemistry, including stability, reactivity, and the influence of substituents.[2] Understanding the electronic structure and energetic properties of the 1-adamantyl carbocation is crucial for various applications, including the design of new synthetic routes and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the properties of the 1-adamantyl carbocation. It includes a summary of quantitative data, detailed experimental protocols for relevant studies, and visualizations of the logical relationships in its computational analysis.

Quantitative Data Summary

The stability and properties of the 1-adamantyl carbocation have been quantified through various theoretical and experimental methods. The following tables summarize key quantitative data from the literature.

Table 1: Calculated Gas-Phase Stabilities and Hydride Affinities
Computational MethodRelative Stability (kcal/mol)Hydride Affinity (kcal/mol)Reference
G2(MP2)--[3]
MP2/6-311G(d,p)--[3]
PM3Agreement with experiment-[4]
B3LYP/6-311G(d)11 kJ/mol more stable than 2-oxa-5-adamantyl carbocation-[5]

Note: Relative stabilities are often reported with respect to other carbocations. More specific quantitative values for hydride affinity are available in the broader literature on carbocation stability.[6]

Table 2: Calculated NMR Chemical Shifts (ppm) for 1-Adamantyl Carbocation
NucleusExperimentalB3LYP/qz2p//MP2/cc-pVTZMP2/qz2p//MP2/cc-pVTZCCSD(T)/qz2p//CCSD(T)/cc-pVTZ (with corrections)Reference
13^{13}13
C (C1)
323.9---[7]
13^{13}13
C (C3, C5, C7)
67.9--61.9[7]
1^{1}1
H (H3, H5, H7)
5.1--4.89[7]
RMS Error (
13^{13}13
C)
-12.766.693.85[7]
RMS Error (
1^{1}1
H)
-0.270.190.21[7]

Note: The accurate prediction of NMR chemical shifts for the 1-adamantyl carbocation is challenging and requires high-level computational methods and geometry optimization.[7]

Experimental Protocols

The theoretical calculations on the 1-adamantyl carbocation are often benchmarked against or used to interpret experimental data. Below are detailed methodologies for key experiments cited in the literature.

Gas-Phase Stability Determination via Fourier-Transform Ion-Cyclotron Resonance (FT-ICR) Spectroscopy

This method is used to determine the relative gas-phase stabilities of carbocations by measuring the equilibrium constant for hydride transfer reactions.[3]

Methodology:

  • Ion Generation: The 1-adamantyl carbocation and a reference carbocation are generated in the gas phase within the ICR cell. This can be achieved through dissociative proton attachment to suitable precursors, such as 1-chloroadamantane.[3]

  • Ion Trapping: The generated ions are trapped in the ICR cell by a combination of a static magnetic field and a weak electrostatic trapping potential.

  • Reaction with Neutral Reagent: A neutral alkane is introduced into the cell at a known partial pressure. This alkane serves as a hydride donor.

  • Equilibrium Establishment: The trapped carbocations are allowed to react with the neutral alkane until equilibrium is established for the hydride transfer reaction: R

    +^++
    + 1-Ad-H ⇌ R-H + 1-Ad
    +^++

  • Ion Detection: The relative abundances of the two carbocations at equilibrium are determined by exciting their cyclotron motion with a radiofrequency pulse and detecting the resulting image current.

  • Equilibrium Constant Calculation: The equilibrium constant (Kngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    eq{eq}eq​
    ) is calculated from the ratio of the ion abundances and the known partial pressures of the neutral reactants.

  • Gibbs Free Energy Calculation: The relative gas-phase stability (ΔG°) is then calculated using the equation: ΔG° = -RTln(Kngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    eq{eq}eq​
    ).

Solvolysis Rate Measurements

Solvolysis reactions of 1-adamantyl derivatives are commonly studied to probe the stability of the forming carbocation intermediate. The rates are often correlated using the Grunwald-Winstein equation.[8][9]

Methodology:

  • Solvent Preparation: A series of pure and binary solvent mixtures with varying ionizing power (Yngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    Cl{Cl}Cl​
    ) and nucleophilicity (N
    T_TT​
    ) are prepared.[9] Common solvents include ethanol, methanol, water, and 2,2,2-trifluoroethanol (TFE).[9]

  • Substrate Solution Preparation: A stock solution of the 1-adamantyl derivative (e.g., 1-bromoadamantane or 1-adamantyl chlorothioformate) is prepared in a suitable solvent.[8][9]

  • Kinetic Runs: A small aliquot of the substrate stock solution is added to the thermostated solvent mixture to initiate the solvolysis reaction. The temperature is typically controlled to ±0.1 °C.

  • Rate Monitoring: The progress of the reaction is monitored by measuring the increase in the concentration of the acidic product over time. This is often done using a titration method with a standardized base solution and an indicator.

  • Rate Constant Calculation: The pseudo-first-order rate constants (k) are determined by plotting ln(Vngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    ∞​
    - Vngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
    t_tt​
    ) versus time, where V
    t_tt​
    is the volume of titrant at time t and V
    ∞​
    is the volume at the completion of the reaction. The slope of this plot is equal to -k.

  • Grunwald-Winstein Analysis: The logarithms of the rate constants (log k) are plotted against the solvent ionizing power (Yngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    Cl{Cl}Cl​
    ) to determine the sensitivity of the solvolysis to solvent ionizing power (the m value).[9]

Visualizations

The following diagrams illustrate the logical workflows and relationships involved in the theoretical and experimental investigation of the 1-adamantyl carbocation.

computational_workflow cluster_start Initial Structure cluster_geom_opt Geometry Optimization cluster_properties Property Calculation cluster_validation Experimental Validation start 1-Adamantane Precursor hf Hartree-Fock start->hf Select Method dft DFT (e.g., B3LYP) start->dft Select Method mp2 MP2 start->mp2 Select Method cc Coupled Cluster (e.g., CCSD(T)) start->cc Select Method energy Single Point Energy (Stability, Reaction Energies) hf->energy dft->energy freq Vibrational Frequencies (Characterization of Minima) dft->freq nmr NMR Chemical Shifts dft->nmr mp2->energy mp2->freq mp2->nmr cc->energy cc->freq cc->nmr exp_stability Gas-Phase Stability (FT-ICR) energy->exp_stability Compare exp_nmr NMR Spectroscopy nmr->exp_nmr Compare

Caption: Computational workflow for theoretical analysis of 1-adamantyl carbocation.

experimental_logical_flow cluster_precursor Precursor Synthesis cluster_generation Carbocation Generation cluster_analysis Analysis cluster_data Data Interpretation precursor 1-Halo-adamantane (e.g., 1-Ad-Cl, 1-Ad-Br) gas_phase Gas Phase (e.g., Dissociative Protonation) precursor->gas_phase solution Solution Phase (Solvolysis) precursor->solution fticr FT-ICR Mass Spectrometry (Gas-Phase Stability) gas_phase->fticr kinetics Kinetic Studies (Solvolysis Rates) solution->kinetics nmr_exp NMR Spectroscopy (Structure) solution->nmr_exp stability Relative Stabilities fticr->stability gw_plot Grunwald-Winstein Plot kinetics->gw_plot structure Structural Confirmation nmr_exp->structure

Caption: Logical flow of experimental investigation of 1-adamantyl carbocation.

Conclusion

The 1-adamantyl carbocation remains a subject of significant interest in physical organic chemistry and computational chemistry. Theoretical calculations have proven to be an invaluable tool for understanding its unique stability, electronic structure, and reactivity. High-level computational methods are often necessary to achieve quantitative agreement with experimental data, particularly for properties like NMR chemical shifts.[7] The interplay between theoretical predictions and experimental validation, through techniques such as FT-ICR spectroscopy and solvolysis studies, continues to provide deeper insights into the fundamental nature of this fascinating carbocation. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of adamantane-based compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of pyrazole derivatives incorporating the bulky and lipophilic 1-adamantyl group. The unique properties of the adamantane cage, such as its rigid structure and ability to interact with hydrophobic pockets in biological targets, make 1-adamantyl-substituted pyrazoles attractive scaffolds in medicinal chemistry and drug discovery. The primary and most efficient method for this synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1-adamantylhydrazine with a 1,3-dicarbonyl compound.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in a multitude of pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The incorporation of an adamantyl moiety can enhance the pharmacological profile of a molecule by increasing its lipophilicity, improving its metabolic stability, and providing a rigid anchor for binding to biological targets. This document outlines the synthesis of 1-adamantyl-pyrazoles, providing detailed protocols and data presentation to facilitate their application in research and development.

General Reaction Scheme

The synthesis of 1-adamantyl-pyrazoles is typically achieved through the condensation reaction between this compound and a 1,3-dicarbonyl compound. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 1_Adamantylhydrazine This compound Solvent_Catalyst Solvent (e.g., Ethanol) Acid Catalyst (optional) 1_Adamantylhydrazine->Solvent_Catalyst + 1_3_Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) 1_3_Dicarbonyl->Solvent_Catalyst + Reflux Reflux Solvent_Catalyst->Reflux Adamantyl_Pyrazole 1-Adamantyl-pyrazole Derivative Reflux->Adamantyl_Pyrazole + Water Water Reflux->Water

Figure 1: General workflow for the synthesis of 1-adamantyl-pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole

This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl compound.

Materials:

  • This compound hydrochloride

  • Acetylacetone

  • Ethanol

  • Triethylamine or Sodium Acetate (base)

  • Hydrochloric acid (for workup, if necessary)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in ethanol.

  • Base Addition: Add triethylamine or sodium acetate (1.1 eq) to the solution to neutralize the hydrochloride and free the this compound base. Stir for 10-15 minutes at room temperature.

  • Dicarbonyl Addition: To the stirring solution, add acetylacetone (1.05 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various 1,3-dicarbonyl compounds, based on established pyrazole synthesis methodologies.[1][2][4]

1,3-Dicarbonyl CompoundR1R2R3Product NameExpected Yield Range (%)
AcetylacetoneCH₃HCH₃1-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole85-95
BenzoylacetoneC₆H₅HCH₃1-(1-Adamantyl)-5-methyl-3-phenyl-1H-pyrazole80-90
DibenzoylmethaneC₆H₅HC₆H₅1-(1-Adamantyl)-3,5-diphenyl-1H-pyrazole75-85
Ethyl acetoacetateCH₃HOEt1-(1-Adamantyl)-3-methyl-1H-pyrazol-5(4H)-one80-90
TrifluoroacetylacetoneCF₃HCH₃1-(1-Adamantyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole70-80

Signaling Pathways and Biological Relevance

Adamantyl-pyrazole derivatives have the potential to modulate various signaling pathways implicated in disease. The pyrazole core is a known pharmacophore for enzymes such as cyclooxygenase (COX) and kinases. The adamantyl group can enhance binding to hydrophobic pockets within these enzymes.

G cluster_drug Adamantyl-Pyrazole Derivative cluster_targets Potential Biological Targets cluster_pathways Modulated Signaling Pathways cluster_outcomes Therapeutic Outcomes Drug Adamantyl-Pyrazole Derivative COX COX Enzymes Drug->COX Inhibition Kinases Protein Kinases Drug->Kinases Modulation GPCRs GPCRs Drug->GPCRs Antagonism/ Agonism Inflammation Inflammatory Pathways (e.g., Prostaglandin Synthesis) COX->Inflammation Cancer Cancer Proliferation Pathways Kinases->Cancer Neuro Neurological Signaling GPCRs->Neuro AntiInflammatory Anti-inflammatory Effects Inflammation->AntiInflammatory AntiCancer Anti-cancer Activity Cancer->AntiCancer CNS_Effects CNS Modulation Neuro->CNS_Effects

Figure 2: Potential signaling pathways modulated by adamantyl-pyrazole derivatives.

Conclusion

The synthesis of pyrazole derivatives from this compound is a straightforward and high-yielding process, primarily utilizing the robust Knorr pyrazole synthesis. The resulting 1-adamantyl-pyrazoles are valuable scaffolds for the development of novel therapeutic agents due to the unique physicochemical properties imparted by the adamantyl group. The protocols and data provided herein serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further investigation into the biological activities of these compounds is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: 1-Adamantylhydrazine as a Precursor for Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have long been recognized for their therapeutic potential, most notably as antiviral agents. The unique, rigid, and lipophilic cage structure of adamantane allows for favorable interactions with various biological targets, leading to the disruption of viral replication cycles. 1-Adamantylhydrazine and its derivatives, particularly adamantane-1-carbohydrazide, serve as versatile precursors for the synthesis of a diverse library of compounds, including Schiff bases (hydrazones), with a broad spectrum of antiviral activities. These compounds have shown significant efficacy against influenza A virus and emerging activities against other viruses, including coronaviruses.

This document provides detailed application notes on the use of this compound as a precursor for novel antiviral compounds, comprehensive experimental protocols for their synthesis and evaluation, and a summary of their antiviral activities.

Antiviral Mechanism of Action

The primary antiviral mechanism of adamantane derivatives, such as amantadine and rimantadine, against influenza A virus involves the blockade of the M2 proton channel.[1][2] This channel is crucial for the viral uncoating process within the host cell's endosome. By inhibiting the influx of protons through the M2 channel, the viral ribonucleoprotein (vRNP) complex cannot be released into the cytoplasm, thus halting viral replication at an early stage.

Recent studies have suggested that adamantane derivatives may also exhibit antiviral activity against coronaviruses, including SARS-CoV-2. The proposed mechanism involves the inhibition of the viroporin channel of the envelope (E) protein, which is thought to function as a cation-selective ion channel, playing a role in viral release.[3][4] By blocking this channel, adamantanes may interfere with the viral life cycle. Some studies also suggest that these compounds can down-regulate the expression of the host cell protease Cathepsin L, which is involved in the processing of the viral spike protein for entry into the host cell.[3]

Data Presentation: Antiviral Activity of this compound Derivatives

The following table summarizes the in vitro antiviral activity of selected adamantane derivatives. The data is presented as the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Compound ClassCompound/DerivativeVirusCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference(s)
Aminoadamantanes AmantadineSARS-CoV-2VeroE6120>1000>8.3[5]
RimantadineSARS-CoV-2VeroE630>1000>33.3[5]
MemantineSARS-CoV-2VeroE6140>1000>7.1[5]
Adamantane-1-carbohydrazide Schiff Bases ABMAHerpes Simplex Virus-2 (HSV-2)Vero1.6634.7520.93[6]
Adamantyltetrazoles Derivative 3aInfluenza A (H1N1)MDCK31.246.41.5[7]
Derivative 3dInfluenza A (H1N1)MDCK31.246.41.5[7]
Derivative 3eInfluenza A (H1N1)MDCK31.246.41.5[7]
Trioxa-adamantanes BananinSARS-CoV<10390>39[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This one-pot synthesis provides a stable hydrochloride salt of this compound, a key precursor.[9]

Materials:

  • 1-Adamantanol

  • Urea

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Hydrochloric Acid

  • Diethyl Ether

  • Sodium Bicarbonate

Procedure:

  • Step 1: Preparation of 1-Adamantylurea. In a fume hood, cautiously add 1-adamantanol to an excess of molten urea at 140-150 °C. Heat the mixture for 4-5 hours. After cooling, treat the solid mass with water and filter to collect the crude 1-adamantylurea. Recrystallize from ethanol.

  • Step 2: Nitrosation. Suspend the 1-adamantylurea in a mixture of concentrated sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir for 1-2 hours.

  • Step 3: Reduction and Salt Formation. Slowly add the nitrosourea solution to a stirred, ice-cold solution of hydrochloric acid. The N-nitroso-N-(1-adamantyl)urea will decompose to form the 1-adamantyl diazonium salt, which is then reduced in situ. The this compound hydrochloride will precipitate.

  • Step 4: Isolation and Purification. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from ethanol/ether.

Protocol 2: Synthesis of Adamantane-1-carbohydrazide

This protocol describes the synthesis of a key intermediate for the preparation of antiviral hydrazones.[3][4]

Materials:

  • Adamantane-1-carboxylic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Hydrazine hydrate (80%)

  • Diethyl ether

Procedure:

  • Step 1: Esterification of Adamantane-1-carboxylic acid. To a solution of adamantane-1-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl adamantane-1-carboxylate.

  • Step 2: Hydrazinolysis. To a solution of methyl adamantane-1-carboxylate in ethanol, add an excess of hydrazine hydrate. Reflux the mixture for 6-8 hours. Upon cooling, a white precipitate of adamantane-1-carbohydrazide will form. Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

Protocol 3: General Synthesis of Adamantane-1-carbohydrazide Schiff Bases (Hydrazones)

This protocol outlines the general procedure for the condensation of adamantane-1-carbohydrazide with various aldehydes to form Schiff bases.[4][5]

Materials:

  • Adamantane-1-carbohydrazide

  • Substituted aldehyde (e.g., pyridine-3-carboxaldehyde, 5-nitrothiophene-2-carboxaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • Step 1: Condensation Reaction. Dissolve equimolar amounts of adamantane-1-carbohydrazide and the desired aldehyde in ethanol. A few drops of glacial acetic acid can be added as a catalyst.

  • Step 2: Reaction and Product Formation. Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Step 3: Isolation and Purification. After completion of the reaction, cool the mixture to room temperature or in an ice bath. The Schiff base product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethanol/water mixture).

Protocol 4: Antiviral Activity Screening using Cytopathic Effect (CPE) Inhibition Assay

This is a common method to evaluate the in vitro antiviral activity of synthesized compounds.

Materials:

  • Host cell line permissive to the virus (e.g., Vero, MDCK, HeLa)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, Neutral Red)

  • Plate reader

Procedure:

  • Step 1: Cell Seeding. Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours of incubation.

  • Step 2: Compound Preparation. Prepare serial dilutions of the test compounds in cell culture medium. Also include a positive control (a known antiviral drug) and a negative control (vehicle, e.g., DMSO).

  • Step 3: Infection and Treatment. When the cells are confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted test compounds. Include uninfected and untreated cell controls, as well as infected and untreated virus controls.

  • Step 4: Incubation. Incubate the plates at the optimal temperature and CO₂ concentration for the virus and cell line being used. Monitor the plates daily for the appearance of cytopathic effect (CPE) in the virus control wells.

  • Step 5: Quantification of Antiviral Activity. When the virus control wells show 80-100% CPE (typically 2-5 days post-infection), perform a cell viability assay (e.g., MTT assay).

  • Step 6: Data Analysis. Calculate the 50% effective concentration (EC₅₀) - the concentration of the compound that inhibits CPE by 50% - and the 50% cytotoxic concentration (CC₅₀) - the concentration that reduces cell viability by 50% in uninfected cells. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Products Adamantane-1-carboxylic acid Adamantane-1-carboxylic acid Methyl adamantane-1-carboxylate Methyl adamantane-1-carboxylate Adamantane-1-carboxylic acid->Methyl adamantane-1-carboxylate  Esterification (MeOH, H₂SO₄) Adamantane-1-carbohydrazide Adamantane-1-carbohydrazide Antiviral Schiff Bases (Hydrazones) Antiviral Schiff Bases (Hydrazones) Adamantane-1-carbohydrazide->Antiviral Schiff Bases (Hydrazones)  Condensation (Aldehydes) Methyl adamantane-1-carboxylate->Adamantane-1-carbohydrazide  Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic workflow for antiviral adamantyl-hydrazones.

M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell cluster_endosome Endosome Virus Virus Endosome Endosome Virus->Endosome Endocytosis Cytoplasm Cytoplasm M2_channel M2 Proton Channel H_plus_in H+ M2_channel->H_plus_in Proton Influx vRNP Viral RNP vRNP->Cytoplasm Release of Viral Genome H_plus_in->vRNP Triggers Uncoating H_plus_out H+ H_plus_out->M2_channel Acidification Adamantyl_Hydrazine Adamantyl-Hydrazine Derivative Adamantyl_Hydrazine->M2_channel BLOCKS

Caption: Mechanism of M2 proton channel inhibition in Influenza A.

Coronavirus_Inhibition cluster_virus Coronavirus cluster_cell Host Cell cluster_membrane Viral & Host Membranes Coronavirus Coronavirus Cell_Membrane Cell_Membrane Coronavirus->Cell_Membrane Attachment & Entry Cytoplasm Cytoplasm E_Protein_Channel E Protein Viroporin Viral_Genome Viral Genome E_Protein_Channel->Viral_Genome Facilitates Viral Release Viral_Genome->Cytoplasm Replication Adamantyl_Hydrazine Adamantyl-Hydrazine Derivative Adamantyl_Hydrazine->E_Protein_Channel BLOCKS

Caption: Proposed mechanism of coronavirus E protein inhibition.

References

The Adamantane Advantage: 1-Adamantylhydrazine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and metabolically stable adamantane cage has long captured the attention of medicinal chemists. When functionalized with a reactive hydrazine moiety, 1-adamantylhydrazine emerges as a powerful and versatile building block for the synthesis of novel therapeutic agents. Its unique properties can impart enhanced pharmacological profiles to a wide range of molecular scaffolds. These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the development of anticancer and antimicrobial agents. Detailed protocols for the synthesis of a representative bioactive derivative and for cytotoxicity testing are also presented.

Key Applications in Drug Discovery

The incorporation of the 1-adamantyl group can significantly improve the drug-like properties of a compound. The bulky adamantane moiety can act as a steric shield, protecting the rest of the molecule from metabolic degradation, thereby increasing its half-life in vivo[1]. Its high lipophilicity can enhance membrane permeability and facilitate the transport of the drug to its target site[1]. The hydrazine group, on the other hand, is a versatile chemical handle that can be readily derivatized to a wide array of functional groups, including hydrazones, pyrazoles, and other heterocyclic systems, which are known to exhibit a broad spectrum of biological activities[2][3][4].

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The adamantane core can contribute to the cytotoxic and anti-proliferative effects of these compounds, with some derivatives showing selective efficacy against specific cancer cell lines, such as melanoma[5]. The mechanism of action for many of these compounds involves the induction of apoptosis, often through the modulation of key signaling pathways.

Antimicrobial Activity

The hydrazone linkage derived from this compound is a common pharmacophore in antimicrobial drug discovery[4][6]. The resulting compounds have shown activity against a range of bacterial and fungal pathogens. The adamantyl group can enhance the antimicrobial efficacy, potentially by increasing the compound's ability to penetrate microbial cell membranes.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of representative adamantane and hydrazone derivatives, showcasing their potential in anticancer and antimicrobial applications.

Table 1: Anticancer Activity of Adamantane and Hydrazone Derivatives

Compound ClassCell LineAssayActivity MetricValue (µM)Reference
1-(2-Aryl-2-adamantyl)piperazineSK-MEL-28 (Melanoma)SRBGI₅₀1.5[5]
1-(2-Aryl-2-adamantyl)piperazineMDA-MB-435 (Melanoma)SRBGI₅₀2.1[5]
1-(2-Aryl-2-adamantyl)piperazineMDA-MB-231 (Breast)SRBGI₅₀5.8[5]
Indazole-Aryl Hydrazide-HydrazoneHeLa (Cervical)MTTIC₅₀2.1[7]
Indazole-Aryl Hydrazide-HydrazoneMCF-7 (Breast)MTTIC₅₀1.39[7]
Indazole-Aryl Hydrazide-HydrazoneA549 (Lung)MTTIC₅₀>50[7]
3-Amino-1H-indazole Derivative (W24)HT-29 (Colon)MTTIC₅₀0.43[8]
3-Amino-1H-indazole Derivative (W24)MCF-7 (Breast)MTTIC₅₀1.25[8]
3-Amino-1H-indazole Derivative (W24)A-549 (Lung)MTTIC₅₀3.88[8]
3-Amino-1H-indazole Derivative (W24)HepG2 (Liver)MTTIC₅₀2.17[8]

Table 2: Antimicrobial Activity of Hydrazone Derivatives

Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
Phenylhydrazone DerivativeStaphylococcus aureusMIC6.25[6]
Phenylhydrazone DerivativeEscherichia coliMIC12.5[6]
Phenylhydrazone DerivativeCandida albicansMIC25[6]
Pyrazoline DerivativeEnterococcus faecalisMIC32[4]
Pyrazoline DerivativePseudomonas aeruginosaMIC64[4]
Pyrazoline DerivativeBacillus subtilisMIC64[4]

Experimental Protocols

Synthesis of a Representative Bioactive Hydrazone Derivative

This protocol describes the synthesis of a generic N'-[(substituted)-benzylidene]-1-adamantane carbohydrazide, a representative bioactive compound.

Workflow for the Synthesis of N'-[(substituted)-benzylidene]-1-adamantane carbohydrazide

G cluster_0 Step 1: Synthesis of 1-Adamantane Carboxylic Acid Hydrazide cluster_1 Step 2: Synthesis of the Hydrazone A 1-Adamantanecarbonyl chloride C Stirring in Dichloromethane (DCM) at 0°C to room temperature A->C B Hydrazine hydrate B->C D 1-Adamantane carboxylic acid hydrazide C->D E 1-Adamantane carboxylic acid hydrazide G Reflux in Ethanol with catalytic glacial acetic acid E->G F Substituted Benzaldehyde F->G H N'-[(substituted)-benzylidene]-1-adamantane carbohydrazide G->H SRB_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivative B->C D Incubate for 48-72h C->D E Fix cells with Trichloroacetic Acid (TCA) D->E F Stain with Sulforhodamine B (SRB) E->F G Wash with 1% Acetic Acid F->G H Solubilize bound dye with Tris buffer G->H I Measure absorbance at 515 nm H->I Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 PI3K/AKT/mTOR Pathway Inhibition cluster_2 Mitochondrial Apoptosis Pathway A This compound Derivative PI3K PI3K A->PI3K Inhibits Bcl2 Bcl-2 (anti-apoptotic) A->Bcl2 Downregulates Bax Bax (pro-apoptotic) A->Bax Upregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Bcl2 Inhibits transcription of Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes: 1-Adamantylhydrazine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 1-adamantylhydrazine derivatives as anticancer agents. The unique lipophilic and rigid structure of the adamantane cage makes it an attractive scaffold in medicinal chemistry to enhance the therapeutic properties of compounds. When incorporated into hydrazone structures, the resulting adamantylhydrazones have demonstrated significant cytotoxic activity against various cancer cell lines.

Introduction

Adamantane derivatives are well-established pharmacophores known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Their incorporation can increase lipophilicity, facilitating passage through cell membranes, and provide a stable, rigid framework for interacting with biological targets. Hydrazones are a class of organic compounds with the general structure R1R2C=NNH2, which are known to exhibit a wide range of biological activities, including anticancer effects. The combination of the adamantane moiety with the hydrazone scaffold has led to the development of novel compounds with promising anticancer potential.

This document details the synthesis of adamantylhydrazones, presents their in vitro anticancer activity, and outlines the experimental protocols for their preparation and evaluation.

Data Presentation: Anticancer Activity of Adamantylhydrazones

The following table summarizes the cytotoxic activity of a series of synthesized adamantylhydrazones against various human cancer cell lines. The activity is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The data is based on the findings reported for hydrazide-hydrazones with a 1-adamantyl-carbonyl moiety, which are structurally analogous to compounds derived from this compound.[1]

Compound IDR Group (Substituent on Benzaldehyde/Acetophenone)Cancer Cell LineIC50 (µM)[1]
4a 2,4-dichlorophenylNot Reported-
4b 4-chlorophenylNot Reported-
4e 4-nitrophenylLU-129.8
KB35.4
5a 4-chlorophenylNot Reported-
5c 4-bromophenylNot Reported-
5e 4-nitrophenylLU-125.6
KB30.2

LU-1: Human lung cancer cell line KB: Human oral cancer cell line

Experimental Protocols

The following protocols are based on established synthetic methods for adamantylhydrazones and their anticancer evaluation.[1]

Protocol 1: General Synthesis of Adamantylhydrazones from this compound

This protocol describes the synthesis of Schiff bases (hydrazones) through the condensation reaction of this compound with various aromatic aldehydes or ketones.

Materials:

  • This compound hydrochloride

  • Substituted benzaldehydes or acetophenones

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of this compound Free Base:

    • Dissolve this compound hydrochloride (1 equivalent) in water.

    • Slowly add a saturated solution of sodium bicarbonate until the pH is basic and a precipitate forms.

    • Filter the precipitate (this compound free base), wash with cold water, and dry under vacuum.

  • Condensation Reaction:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add the desired substituted benzaldehyde or acetophenone (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • The precipitated product is collected by filtration.

  • Purification:

    • Wash the crude product with cold ethanol to remove unreacted starting materials.

    • Recrystallize the solid product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure adamantylhydrazone.

    • Dry the purified product under vacuum.

    • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized adamantylhydrazones against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized adamantylhydrazone compounds

  • Human cancer cell lines (e.g., LU-1, KB)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of the adamantylhydrazone compounds in DMSO.

    • Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow for Adamantylhydrazones

G cluster_0 Synthesis of this compound cluster_1 Condensation Reaction cluster_2 Purification cluster_3 Biological Evaluation A This compound Hydrochloride C This compound (Free Base) A->C Neutralization B Sodium Bicarbonate Solution B->C E Adamantylhydrazone (Crude Product) C->E Ethanol, Acetic Acid (cat.) Reflux D Substituted Aldehyde or Ketone D->E F Pure Adamantylhydrazone E->F Recrystallization H Cytotoxicity Data (IC50) F->H MTT Assay G Cancer Cell Lines G->H

Caption: Synthetic and evaluation workflow for adamantylhydrazones.

Potential Mechanism of Action: A Simplified Overview

The precise signaling pathways affected by adamantylhydrazones are still under investigation. However, many hydrazone-containing compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis. Below is a simplified, hypothetical signaling pathway that could be involved.

G cluster_pathway Hypothetical Apoptotic Pathway Compound Adamantylhydrazone Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 Family (Anti-apoptotic) Cell->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Cell->Bax Activates Bcl2->Bax Mito Mitochondria Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism via intrinsic apoptosis pathway.

References

Application of 1-Adamantylhydrazine in Materials Science: Prospective Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylhydrazine is a versatile chemical intermediate recognized for its utility in the synthesis of biologically active compounds. While its direct application in materials science is not yet widely documented, its unique structure, combining the bulky, rigid, and thermally stable adamantane core with the reactive hydrazine functional group, presents significant opportunities for the development of advanced materials. This document outlines prospective applications of this compound in polymer science, surface modification, and the synthesis of coordination polymers, providing detailed hypothetical protocols and expected material properties. The incorporation of the adamantyl moiety is anticipated to enhance thermal stability, glass transition temperature, and hydrophobicity of various materials.

Introduction: The Potential of the Adamantyl Group in Materials

The adamantane molecule, a diamondoid hydrocarbon, is a rigid, cage-like structure composed of three fused cyclohexane rings in the chair conformation.[1][2] This unique geometry imparts several desirable properties to materials when incorporated into their structure:

  • Thermal Stability: The high melting point and thermal stability of adamantane itself translate to enhanced thermal properties in polymers and other materials.[1][3]

  • Increased Glass Transition Temperature (Tg): The bulky nature of the adamantyl group restricts polymer chain mobility, leading to a significant increase in the glass transition temperature.[1][2]

  • Improved Solubility: Despite its bulkiness, the adamantyl group can improve the solubility of rigid polymers in organic solvents.[1][3]

  • Hydrophobicity: The non-polar, hydrocarbon nature of adamantane increases the hydrophobicity of surfaces and materials.[4]

  • Controlled Intermolecular Interactions: The defined shape and size of the adamantyl group can be used to control the packing and intermolecular interactions in solid-state materials.

This compound, by featuring a reactive hydrazine group, serves as a gateway to introduce these advantageous properties into a variety of material systems.

Prospective Application: Adamantane-Functionalized Polymers via Hydrazone Linkages

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a robust and efficient method for creating covalent bonds. This chemistry can be exploited to either modify existing polymers containing carbonyl groups or to synthesize new polymers with adamantane moieties in the main chain or as pendant groups.

Application Note: Enhancing Thermal and Mechanical Properties of Polymers

Introducing the bulky adamantyl group into a polymer backbone or as a side chain via hydrazone linkages is expected to significantly enhance its thermal stability and mechanical properties. The rigidity of the adamantane cage can increase the stiffness and glass transition temperature (Tg) of the resulting polymer.[1][2] This approach is particularly promising for engineering plastics and high-performance polymers.

Experimental Protocol: Synthesis of an Adamantane-Modified Polyketone

This protocol describes a hypothetical procedure for the modification of a polyketone with this compound.

Materials:

  • Poly(1,4-phenylene-ether-ether-ketone) (PEEK)

  • This compound hydrochloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Triethylamine (TEA)

  • Ethanol

  • Methanol

Procedure:

  • Dissolve 1.0 g of PEEK in 20 mL of anhydrous NMP at 80°C with magnetic stirring under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve 0.5 g of this compound hydrochloride in 10 mL of NMP and add 0.3 mL of triethylamine to neutralize the hydrochloride and free the hydrazine base.

  • Add the this compound solution dropwise to the PEEK solution.

  • Increase the reaction temperature to 120°C and maintain for 24 hours.

  • Cool the reaction mixture to room temperature and precipitate the modified polymer by pouring the solution into 200 mL of a 1:1 mixture of ethanol and water.

  • Filter the precipitate and wash thoroughly with methanol to remove any unreacted starting materials and byproducts.

  • Dry the resulting adamantane-modified PEEK under vacuum at 80°C for 24 hours.

  • Characterize the polymer using FT-IR (to confirm hydrazone bond formation), NMR (to quantify the degree of functionalization), TGA (to assess thermal stability), and DSC (to determine the glass transition temperature).

Expected Quantitative Data

The following table summarizes the expected changes in material properties based on literature for adamantane-containing polymers.

PropertyBase Polymer (PEEK)Expected Adamantane-Modified PEEKReference
Glass Transition Temp. (Tg)~143 °C> 160 °C[1][2]
10% Weight Loss Temp. (TGA)~520 °C> 540 °C[3]
SolubilitySoluble in conc. H₂SO₄Improved solubility in organic solvents[1][3]

G A Dissolve Polyketone in NMP C React at 120°C for 24h A->C B Prepare this compound Solution B->C D Precipitate Polymer C->D E Filter and Wash D->E F Dry under Vacuum E->F G Characterize Material (FT-IR, NMR, TGA, DSC) F->G

Fig. 1: Experimental workflow for polymer modification.

Prospective Application: Surface Modification for Controlled Wettability and Biocompatibility

The hydrazine group of this compound can be used to anchor the adamantyl moiety to surfaces that have been pre-functionalized with aldehyde or ketone groups. This allows for the precise control of surface properties.

Application Note: Creating Hydrophobic and Biocompatible Surfaces

The introduction of the highly lipophilic and hydrophobic adamantyl group onto a surface will significantly increase its water contact angle, rendering it more hydrophobic.[5] This can be useful for creating water-repellent coatings. In the context of biomaterials, the adamantyl group can act as a host for cyclodextrin-functionalized molecules, allowing for the non-covalent attachment of drugs or targeting ligands.[5]

Experimental Protocol: Surface Modification of an Aldehyde-Functionalized Silicon Wafer

This protocol describes a hypothetical procedure for the surface modification of a silicon wafer.

Materials:

  • Silicon wafers

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Glutaraldehyde

  • This compound hydrochloride

  • Toluene, anhydrous

  • Ethanol, absolute

  • Triethylamine (TEA)

Procedure:

  • Surface Amination: a. Clean silicon wafers by sonication in ethanol and then water, followed by drying under a stream of nitrogen. b. Treat the wafers with an oxygen plasma to generate hydroxyl groups on the surface. c. Immerse the wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. d. Rinse the wafers with toluene and then ethanol, and cure at 110°C for 30 minutes.

  • Surface Aldehyde Functionalization: a. Immerse the amine-functionalized wafers in a 2.5% (v/v) solution of glutaraldehyde in a buffered aqueous solution (pH 7.4) for 1 hour. b. Rinse the wafers thoroughly with deionized water.

  • Adamantane Immobilization: a. Prepare a 10 mM solution of this compound hydrochloride in absolute ethanol and add a stoichiometric amount of triethylamine. b. Immerse the aldehyde-functionalized wafers in this solution for 12 hours at room temperature. c. Rinse the wafers with ethanol and dry under a stream of nitrogen.

  • Characterization: a. Measure the water contact angle to determine the change in surface hydrophobicity. b. Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen and the adamantyl carbon signature on the surface. c. Use Atomic Force Microscopy (AFM) to analyze the surface topography.

Expected Quantitative Data
PropertyAldehyde-Functionalized SurfaceExpected Adamantane-Modified SurfaceReference
Water Contact Angle~50-60°> 90°[5]
Surface Nitrogen (XPS)Present (from imine)Increased (from hydrazone)N/A

G Start Silicon Wafer Plasma Oxygen Plasma Treatment Start->Plasma APTES APTES Silanization Plasma->APTES Amine_Surface Amine-Functionalized Surface APTES->Amine_Surface Glutaraldehyde Glutaraldehyde Reaction Amine_Surface->Glutaraldehyde Aldehyde_Surface Aldehyde-Functionalized Surface Glutaraldehyde->Aldehyde_Surface Adamantylhydrazine This compound Reaction Aldehyde_Surface->Adamantylhydrazine Adamantane_Surface Adamantane-Modified Surface Adamantylhydrazine->Adamantane_Surface

Fig. 2: Logical workflow for surface functionalization.

Prospective Application: Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The hydrazine moiety can act as a linker to coordinate with metal ions, opening the possibility of using this compound as a building block for coordination polymers and MOFs. The adamantane core would act as a rigid spacer, influencing the topology and porosity of the resulting framework.

Application Note: Creating Porous Materials with High Thermal Stability

The rigidity and tetrahedral geometry of the adamantane unit can be exploited to design highly porous and thermally stable MOFs.[4] Such materials could have applications in gas storage, separation, and catalysis. The hydrophobicity of the adamantane groups lining the pores could also lead to selective adsorption of non-polar molecules.

Experimental Protocol: Solvothermal Synthesis of an Adamantane-Containing Coordination Polymer

This protocol describes a hypothetical solvothermal synthesis.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.

  • Seal the vial and heat it in an oven at 100°C for 48 hours.

  • Allow the vial to cool slowly to room temperature.

  • Collect the resulting crystals by filtration and wash them with fresh DMF and then ethanol.

  • Dry the crystals under vacuum.

  • Characterize the material using Single-Crystal X-ray Diffraction (SC-XRD) to determine the crystal structure, Powder X-ray Diffraction (PXRD) to assess phase purity, and Thermogravimetric Analysis (TGA) to evaluate thermal stability. Gas adsorption measurements (e.g., N₂ at 77 K) can be used to determine the surface area and porosity.

Expected Quantitative Data
PropertyTypical MOFExpected Adamantane-based MOFReference
BET Surface Area500 - 3000 m²/g300 - 1500 m²/g[6]
Thermal Stability (TGA)300 - 450 °C> 400 °C[6]

G Adamantylhydrazine This compound (Rigid Linker) Solvothermal Solvothermal Synthesis Adamantylhydrazine->Solvothermal Metal_Ion Metal Ion (Node) Metal_Ion->Solvothermal MOF Adamantane-based MOF Solvothermal->MOF Porosity High Porosity MOF->Porosity Stability Thermal Stability MOF->Stability Hydrophobicity Pore Hydrophobicity MOF->Hydrophobicity Application Gas Storage & Separation Porosity->Application Stability->Application Hydrophobicity->Application

Fig. 3: Design logic for adamantane-based MOFs.

Conclusion

While direct applications of this compound in materials science are still an emerging area of research, its chemical properties make it a highly promising building block for the creation of advanced materials. The protocols and expected outcomes detailed in this document are intended to serve as a foundation for researchers to explore the potential of this unique molecule in developing polymers, surface coatings, and porous frameworks with enhanced thermal, mechanical, and chemical properties. The combination of the robust adamantane core with the versatile reactivity of the hydrazine group offers a rich platform for innovation in materials science.

References

The Adamantane Scaffold: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have been successfully exploited to develop a diverse range of therapeutic agents. This document provides a detailed overview of the role of adamantane derivatives in drug discovery, including their applications, mechanisms of action, and relevant experimental protocols.

Physicochemical Properties and Pharmacokinetic Advantages

The adamantane cage imparts several desirable properties to drug candidates:

  • Optimal Lipophilicity: The bulky and hydrophobic nature of adamantane enhances the lipophilicity of molecules, which can improve their ability to cross biological membranes, including the blood-brain barrier.[1] This property is crucial for drugs targeting the central nervous system (CNS).

  • Metabolic Stability: The rigid adamantane structure can sterically hinder the metabolic degradation of nearby functional groups, thereby increasing the drug's half-life and duration of action.[2]

  • Three-Dimensionality: In an era where many drug candidates are "flat," the distinct three-dimensional structure of adamantane allows for a more precise and effective exploration of the target's binding pocket, often leading to improved potency and selectivity.[2][3]

  • Rigid Scaffold: The adamantane core provides a rigid anchor for the precise positioning of pharmacophoric groups, facilitating the optimization of drug-target interactions.[4]

These properties collectively contribute to improved absorption, distribution, metabolism, and excretion (ADME) profiles of adamantane-containing drugs.[4]

Therapeutic Applications of Adamantane Derivatives

Adamantane derivatives have found clinical success in a wide array of therapeutic areas, including:

  • Antiviral Agents: The first successful application of an adamantane derivative in medicine was amantadine for the treatment of influenza A.[5][6]

  • Neurodegenerative Diseases: Memantine, an adamantane derivative, is a key therapeutic for managing Alzheimer's disease.[1] Amantadine is also used in the treatment of Parkinson's disease.[7]

  • Diabetes Mellitus: A newer generation of antidiabetic drugs, the dipeptidyl peptidase-4 (DPP-4) inhibitors, includes adamantane-containing molecules like vildagliptin and saxagliptin.[5]

  • Oncology: Research is ongoing into the use of adamantane derivatives in cancer therapy.[8]

Key Adamantane-Containing Drugs: Mechanisms and Bioactivity

Here, we detail the mechanisms of action and provide quantitative bioactivity data for prominent adamantane-based drugs.

Antivirals: Amantadine and Rimantadine

Mechanism of Action: Amantadine and its derivative, rimantadine, inhibit the replication of the influenza A virus by blocking the M2 proton channel.[9] This channel is essential for the uncoating of the virus within the host cell. By physically occluding the pore of the M2 channel, these drugs prevent the influx of protons into the viral particle, thereby halting the viral replication cycle.[10][11][12]

Quantitative Bioactivity Data:

DrugTargetBioassayIC50 / KiReference
AmantadineInfluenza A M2 Proton ChannelM2-VLP Assay1.3 µM (IC50)[6]
RimantadineInfluenza A M2 Proton ChannelM2-VLP Assay0.18 µM (IC50)[6]
Neuroprotective Agents: Memantine

Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][6][8] In Alzheimer's disease, excessive glutamate activity leads to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing this neurotoxicity without interfering with normal synaptic transmission.[13]

Quantitative Bioactivity Data:

DrugTargetBioassayIC50 / KiReference
MemantineGluN1/GluN2B NMDA ReceptorElectrophysiology0.54 µM (IC50)[14]
MemantineD2High ReceptorRadioligand Binding137 nM (Ki)[15]
AmantadineGluN1/GluN2B NMDA ReceptorElectrophysiology75 µM (IC50)[16]
Antidiabetics: Vildagliptin and Saxagliptin

Mechanism of Action: Vildagliptin and saxagliptin are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[2] Vildagliptin binds covalently to the catalytic site of DPP-4, leading to prolonged enzyme inhibition.[5][9]

Quantitative Bioactivity Data:

DrugTargetBioassayIC50 / KiReference
VildagliptinHuman DPP-4Enzyme Assay4.6 nM (IC50)[17]
SaxagliptinHuman DPP-4Enzyme Assay1.3 nM (Ki)[18]
5-hydroxy saxagliptin (active metabolite)Human DPP-4Enzyme Assay2.6 nM (Ki)[18]

Pharmacokinetic Profiles

The adamantane moiety significantly influences the pharmacokinetic properties of these drugs.

DrugCmax (µg/mL)T1/2 (hours)% Excreted Unchanged in UrineReference
Amantadine0.65 ± 0.2216.7 ± 7.745.7 ± 15.7[9]
Rimantadine0.25 ± 0.0636.5 ± 150.6 ± 0.8[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate research in this area.

Protocol 1: M2 Proton Channel Inhibition Assay using Virus-Like Particles (VLPs)

This protocol is adapted from a high-throughput screening method for identifying M2 inhibitors.[6]

Objective: To measure the inhibition of M2 proton channel activity by adamantane derivatives.

Materials:

  • M2-expressing virus-like particles (M2-VLPs)

  • Fluorescent membrane potential-sensitive dye

  • Assay buffer (low pH)

  • Amantadine or other test compounds

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a suspension of M2-VLPs containing a membrane potential-sensitive dye.

  • Dispense the M2-VLP suspension into the wells of a 96-well microplate.

  • Add varying concentrations of the adamantane test compound or control (e.g., amantadine) to the wells.

  • Incubate the plate for a predetermined period.

  • Induce proton influx by adding a low pH assay buffer.

  • Immediately measure the change in fluorescence using a fluorescence plate reader. The fluorescence intensity will correlate with the influx of protons through the M2 channel.

  • Calculate the percent inhibition for each compound concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

M2_Inhibition_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis M2_VLPs M2-VLPs with fluorescent dye Plate 96-well plate with M2-VLPs M2_VLPs->Plate Dispense Add_Compound Add Adamantane Derivative Plate->Add_Compound Add_Buffer Add low pH buffer Add_Compound->Add_Buffer Incubate Measure_Fluorescence Measure Fluorescence Add_Buffer->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the M2 Proton Channel Inhibition Assay.
Protocol 2: NMDA Receptor Radioligand Binding Assay

This is a general protocol for a competitive radioligand binding assay to determine the affinity of adamantane derivatives for the NMDA receptor.[19][20][21][22]

Objective: To determine the Ki of adamantane derivatives for the NMDA receptor.

Materials:

  • Rat cortical synaptosomes or cell membranes expressing NMDA receptors

  • Radioligand (e.g., [3H]CGP 39653)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., unlabeled glutamate)

  • Adamantane test compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a suspension of the receptor-containing membranes in the assay buffer.

  • In a series of tubes, add the membrane suspension, a fixed concentration of the radioligand, and varying concentrations of the adamantane test compound.

  • For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound.

  • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.

NMDA_Binding_Assay cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor Membranes Mix Membranes->Mix Radioligand Radioligand Radioligand->Mix Test_Compound Test Compound Test_Compound->Mix Filtration Vacuum Filtration Mix->Filtration Incubate to equilibrium Counting Scintillation Counting Filtration->Counting Wash Analysis Calculate Ki Counting->Analysis

Workflow for the NMDA Receptor Radioligand Binding Assay.
Protocol 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of DPP-4 by adamantane derivatives.[13]

Objective: To determine the IC50 of adamantane derivatives for DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Adamantane test compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Add the assay buffer, DPP-4 enzyme, and varying concentrations of the adamantane test compound to the wells of a 96-well microplate.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for a specific time.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The fluorescence is proportional to the amount of product formed.

  • Calculate the percent inhibition for each concentration of the test compound compared to the uninhibited control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

DPP4_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis DPP4_Enzyme DPP-4 Enzyme Reaction_Mix DPP4_Enzyme->Reaction_Mix Test_Compound Test Compound Test_Compound->Reaction_Mix Substrate Fluorogenic Substrate Measure_Fluorescence Measure Fluorescence Substrate->Measure_Fluorescence Incubate at 37°C Reaction_Mix->Substrate Pre-incubate Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Workflow for the DPP-4 Inhibition Assay.

Signaling Pathways

Mechanism of DPP-4 Inhibition

The inhibition of DPP-4 by drugs like vildagliptin and saxagliptin leads to an increase in active GLP-1 levels, which in turn modulates glucose homeostasis through a series of downstream effects in the pancreas and liver.

DPP4_Signaling_Pathway cluster_drug_action Drug Action cluster_incretin_effect Incretin Effect cluster_pancreatic_response Pancreatic Response cluster_glucose_homeostasis Glucose Homeostasis Vildagliptin Vildagliptin/ Saxagliptin DPP4 DPP-4 Vildagliptin->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades GLP1_active Active GLP-1 GLP1_active->GLP1_inactive Pancreas Pancreas GLP1_active->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Lowers Liver Liver Glucagon->Liver Acts on HGP ↓ Hepatic Glucose Production Liver->HGP HGP->Glucose

Signaling pathway of DPP-4 inhibition by adamantane derivatives.

Conclusion

The adamantane scaffold continues to be a valuable tool in drug discovery, offering a unique combination of physicochemical properties that can be leveraged to design novel therapeutics with improved efficacy and pharmacokinetic profiles. The examples and protocols provided herein serve as a comprehensive resource for researchers and scientists working to unlock the full potential of this remarkable molecular building block.

References

Application Notes and Protocols: Utilizing 1-Adamantylhydrazine for the Introduction of Lipophilic Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In medicinal chemistry, the modulation of a drug candidate's lipophilicity is a critical step in optimizing its pharmacokinetic and pharmacodynamic properties. The adamantyl group, a rigid and bulky hydrocarbon cage, is a highly effective lipophilic moiety that can be strategically introduced into molecules to enhance their membrane permeability, improve metabolic stability, and increase their affinity for specific biological targets. 1-Adamantylhydrazine serves as a versatile and reactive building block for incorporating the adamantyl group into a wide range of molecular scaffolds. Its hydrazine functionality allows for straightforward reactions with carbonyl compounds and other electrophiles to form stable adamantyl-containing derivatives.

These application notes provide a comprehensive overview of the use of this compound in drug discovery, complete with detailed experimental protocols, quantitative data on the impact of adamantylation on lipophilicity, and visualizations of relevant biological pathways.

Data Presentation: Impact of Adamantylation on Lipophilicity

The introduction of an adamantyl group significantly increases the lipophilicity of a molecule, which can be quantified by the logarithm of the partition coefficient (logP) or its calculated counterpart (clogP). A higher logP value indicates greater lipophilicity. The following table summarizes the calculated logP (clogP) values for representative parent molecules and their corresponding 1-adamantylhydrazone derivatives, demonstrating the substantial increase in lipophilicity upon adamantylation.

Parent MoleculeStructure of Parent MoleculeclogP of Parent MoleculeAdamantyl DerivativeStructure of Adamantyl DerivativeclogP of Adamantyl DerivativeChange in clogP
BenzaldehydeC_6H_5CHO1.48Benzaldehyde 1-adamantylhydrazoneC_6H_5CH=NNHC_10H_154.58+3.10
AcetophenoneC_6H_5C(O)CH_31.58Acetophenone 1-adamantylhydrazoneC_6H_5C(CH_3)=NNHC_10H_154.68+3.10
4-NitrobenzaldehydeO_2NC_6H_4CHO1.514-Nitrobenzaldehyde 1-adamantylhydrazoneO_2NC_6H_4CH=NNHC_10H_154.61+3.10
Pyridine-4-carbaldehydeC_5H_4NCHO0.34Pyridine-4-carbaldehyde 1-adamantylhydrazoneC_5H_4NCH=NNHC_10H_153.44+3.10

Note: clogP values are estimated using computational software and provide a relative measure of lipophilicity.

Experimental Protocols

Herein, we provide detailed methodologies for the synthesis of this compound hydrochloride and its subsequent application in the formation of adamantyl-hydrazones and adamantyl-pyrazoles.

Protocol 1: Catalyst-Free, One-Pot Synthesis of this compound Hydrochloride

This protocol describes a straightforward and scalable synthesis of this compound hydrochloride from 1-bromoadamantane and hydrazine hydrate.

Materials:

  • 1-Bromoadamantane

  • Hydrazine hydrate (64-65%)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 1-bromoadamantane (1.0 eq) and hydrazine hydrate (20 eq).

  • Heat the mixture to reflux with vigorous stirring for 24 hours.

  • After cooling to room temperature, add distilled water to the reaction mixture.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted 1-bromoadamantane and other nonpolar impurities.

  • Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • A white precipitate of this compound hydrochloride will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield pure this compound hydrochloride.

Expected Yield: 70-80%

Protocol 2: Synthesis of Adamantyl-Hydrazones via Condensation Reaction

This protocol details the general procedure for the synthesis of adamantyl-hydrazones from this compound (or its hydrochloride salt) and a carbonyl compound (aldehyde or ketone).

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Sodium acetate (if starting with the hydrochloride salt)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • If using this compound hydrochloride, dissolve it in ethanol in a round-bottom flask and add sodium acetate (1.1 eq) to neutralize the acid and free the hydrazine base. Stir for 15 minutes.

  • If starting with this compound free base, dissolve it in ethanol.

  • To the solution of this compound, add the aldehyde or ketone (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

Protocol 3: Synthesis of 1-Adamantyl-Pyrazoles

This protocol outlines the synthesis of 1-adamantyl-pyrazoles through the reaction of this compound with a 1,3-dicarbonyl compound.

Materials:

  • This compound hydrochloride

  • 1,3-Diketone or β-ketoester (1.0 eq)

  • Ethanol or acetic acid

  • Sodium acetate (if starting with the hydrochloride salt)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride and sodium acetate (1.1 eq) in ethanol or acetic acid. Stir for 15 minutes to generate the free base in situ.

  • Add the 1,3-dicarbonyl compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration.

  • If no precipitate is formed, pour the reaction mixture into ice-water.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • The crude pyrazole derivative can be purified by recrystallization or column chromatography.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a relevant signaling pathway where adamantyl-containing compounds have shown activity.

G cluster_0 Protocol 1: Synthesis of this compound HCl cluster_1 Protocol 2: Synthesis of Adamantyl-Hydrazones 1-Bromoadamantane 1-Bromoadamantane Reflux (24h) Reflux (24h) 1-Bromoadamantane->Reflux (24h) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux (24h) Aqueous Workup Aqueous Workup Reflux (24h)->Aqueous Workup Acidification (HCl) Acidification (HCl) Aqueous Workup->Acidification (HCl) Filtration & Drying Filtration & Drying Acidification (HCl)->Filtration & Drying This compound HCl This compound HCl Filtration & Drying->this compound HCl Condensation (EtOH, cat. H+) Condensation (EtOH, cat. H+) This compound HCl->Condensation (EtOH, cat. H+) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation (EtOH, cat. H+) Purification Purification Condensation (EtOH, cat. H+)->Purification Adamantyl-Hydrazone Adamantyl-Hydrazone Purification->Adamantyl-Hydrazone

Caption: Synthetic workflow for this compound and adamantyl-hydrazones.

G Adamantyl-Hydrazone Derivative Adamantyl-Hydrazone Derivative MmpL3 Transporter MmpL3 Transporter Adamantyl-Hydrazone Derivative->MmpL3 Transporter Inhibition Cell Wall Synthesis Cell Wall Synthesis MmpL3 Transporter->Cell Wall Synthesis Trehalose Monomycolate (TMM) Trehalose Monomycolate (TMM) Trehalose Monomycolate (TMM)->MmpL3 Transporter Transport Mycolic Acid Pathway Mycolic Acid Pathway Mycolic Acid Pathway->Trehalose Monomycolate (TMM) Inhibition Inhibition Transport Transport

Caption: Inhibition of MmpL3 transporter by adamantyl-hydrazone derivatives.

Applications in Drug Discovery

The introduction of an adamantyl group using this compound can be a valuable strategy for:

  • Increasing Lipophilicity and CNS Penetration: The bulky, non-polar adamantyl cage enhances a molecule's ability to cross the blood-brain barrier, making it a useful modification for developing drugs targeting the central nervous system.

  • Improving Metabolic Stability: The steric hindrance provided by the adamantyl group can protect adjacent functional groups from metabolic degradation by enzymes, thereby increasing the drug's half-life.

  • Enhancing Receptor Binding: The rigid, three-dimensional structure of the adamantane core can serve as a scaffold to orient pharmacophoric groups for optimal interaction with a biological target, potentially increasing potency and selectivity.

  • Modulating Solubility: While increasing overall lipophilicity, the introduction of an adamantyl group can sometimes improve the aqueous solubility of a highly insoluble parent compound by disrupting its crystal lattice packing.

  • Exploring New Chemical Space: The unique properties of the adamantyl group allow for the exploration of novel regions of chemical space, potentially leading to the discovery of first-in-class drug candidates.

Conclusion

This compound is a powerful and versatile reagent for the incorporation of the lipophilic adamantyl moiety into drug candidates. The straightforward and efficient reaction protocols, coupled with the predictable and significant impact on physicochemical properties, make it an attractive tool for medicinal chemists. The ability to enhance CNS penetration, improve metabolic stability, and increase target affinity underscores the broad utility of this building block in the development of new therapeutics for a wide range of diseases. The provided protocols and data serve as a valuable resource for researchers seeking to leverage the unique properties of the adamantyl group in their drug discovery programs.

Application Notes and Protocols: Synthetic Routes to 1-Adamantyl-Substituted Pyrazolylthioureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 1-adamantyl-substituted pyrazolylthioureas, a class of compounds with potential applications in medicinal chemistry. The protocols are based on established synthetic methodologies for analogous urea and thiourea derivatives.

Introduction

The adamantyl moiety is a key pharmacophore in drug design due to its bulky, lipophilic nature, which can enhance the metabolic stability and target-binding affinity of a molecule. When coupled with the pyrazole nucleus, a versatile heterocyclic scaffold known for a wide range of biological activities, it can lead to novel compounds with significant therapeutic potential. The thiourea linker provides a flexible and effective means to connect these two fragments, offering hydrogen bonding capabilities that are crucial for molecular recognition at biological targets. While the urea analogs of these compounds have been investigated as inhibitors of soluble epoxide hydrolase (sEH) and as anti-tuberculosis agents, the synthesis of 1-adamantyl-substituted pyrazolylthioureas represents a promising yet less explored area for the development of new therapeutic agents.[1][2]

This guide outlines a general and adaptable two-step synthetic strategy, commencing with the preparation of the key intermediates, 1-adamantyl isothiocyanate and a substituted aminopyrazole, followed by their coupling to yield the target thiourea.

Synthetic Workflow

The overall synthetic strategy is depicted below. It involves the preparation of two key intermediates, an aminopyrazole and 1-adamantyl isothiocyanate, which are then coupled to form the final product.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis ketonitrile β-Ketonitrile aminopyrazole Aminopyrazole ketonitrile->aminopyrazole Hydrazine Condensation hydrazine Hydrazine hydrazine->aminopyrazole aminopyrazole_c Aminopyrazole adamantylamine 1-Adamantylamine adamantyl_isothiocyanate 1-Adamantyl Isothiocyanate adamantylamine->adamantyl_isothiocyanate Thiocarbonylation cs2 Carbon Disulfide cs2->adamantyl_isothiocyanate adamantyl_isothiocyanate_c 1-Adamantyl Isothiocyanate thiourea 1-Adamantyl-Substituted Pyrazolylthiourea aminopyrazole_c->thiourea Coupling Reaction adamantyl_isothiocyanate_c->thiourea

Caption: General workflow for the synthesis of 1-adamantyl-substituted pyrazolylthioureas.

Experimental Protocols

Protocol 1: Synthesis of 1-Adamantyl Isothiocyanate

This protocol describes the synthesis of 1-adamantyl isothiocyanate from 1-adamantylamine using carbon disulfide.

Materials:

  • 1-Adamantylamine

  • Carbon disulfide (CS₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1-adamantylamine (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) and a catalytic amount of DMAP.

  • Slowly add carbon disulfide (1.5 eq) to the reaction mixture.

  • After stirring for 30 minutes at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-adamantyl isothiocyanate.

Protocol 2: Synthesis of a Substituted 5-Aminopyrazole

This protocol provides a general method for the synthesis of a 5-aminopyrazole from a β-ketonitrile and hydrazine.

Materials:

  • β-Ketonitrile (e.g., benzoylacetonitrile)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • Dissolve the β-ketonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure aminopyrazole.

Protocol 3: Synthesis of 1-Adamantyl-Substituted Pyrazolylthiourea

This protocol details the final coupling step to form the target thiourea.

Materials:

  • Substituted aminopyrazole (from Protocol 2)

  • 1-Adamantyl isothiocyanate (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N, optional)

Procedure:

  • Dissolve the aminopyrazole (1.0 eq) in anhydrous THF or DCM.

  • Add 1-adamantyl isothiocyanate (1.0-1.1 eq) to the solution.

  • If the aminopyrazole is used as a hydrochloride salt, add triethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, if a precipitate has formed, collect it by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the final 1-adamantyl-substituted pyrazolylthiourea.

Data Presentation

The following table summarizes the expected reaction parameters for the synthesis of 1-adamantyl-substituted pyrazolylthioureas, based on analogous urea syntheses.[2]

StepReagentsSolventTemperatureTime (h)Yield (%)
Thiourea Formation Aminopyrazole, 1-Adamantyl isothiocyanateTHF or DCMRoom Temp.12-2465-90*

*Note: Yields are estimated based on reported values for the synthesis of analogous 1-adamantyl-substituted pyrazolyl ureas and may vary depending on the specific pyrazole substrate used.

Potential Signaling Pathway Involvement

The urea analogues of the target compounds are known inhibitors of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. Inhibition of sEH increases the bioavailability of EETs, making sEH inhibitors attractive therapeutic targets for cardiovascular and inflammatory diseases. It is plausible that the corresponding thioureas could exhibit similar activity.

G ArachidonicAcid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) ArachidonicAcid->EETs Metabolism CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Hydrolysis Thiourea 1-Adamantyl-Pyrazolylthiourea (Potential Inhibitor) Thiourea->sEH Inhibition

Caption: Potential inhibition of the soluble epoxide hydrolase (sEH) pathway by 1-adamantyl-pyrazolylthioureas.

References

Application Notes and Protocols: Use of 1-Adamantylhydrazine in Drug Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and patent databases did not yield specific information on the use of 1-Adamantylhydrazine as a dedicated pharmacokinetic enhancer. While the adamantane scaffold is present in various approved drugs and investigational compounds, and hydrazine moieties can be associated with enzyme inhibition, the direct application of this compound for the purpose of improving the pharmacokinetic profiles of other drugs is not documented in the available resources.

Pharmacokinetic enhancers, or "boosters," typically function by inhibiting key drug-metabolizing enzymes, most notably cytochrome P450 (CYP) isoforms such as CYP3A4.[1][2] This inhibition leads to a decrease in the metabolic clearance of a co-administered drug, resulting in higher systemic exposure (AUC), increased peak plasma concentrations (Cmax), and a prolonged elimination half-life (t1/2).[3] This strategy is clinically employed, for instance, in HIV therapy with drugs like ritonavir and cobicistat.[1]

The development and validation of a compound as a pharmacokinetic enhancer involves a series of rigorous in vitro and in vivo studies to characterize its inhibitory potential against various drug-metabolizing enzymes and to understand its impact on the pharmacokinetics of specific "victim" drugs.

General Principles of Pharmacokinetic Enhancement by CYP Inhibition

The primary mechanism for pharmacokinetic enhancement is the inhibition of cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast number of drugs. Inhibition can be reversible, irreversible, or quasi-irreversible (mechanism-based).

A potential workflow for evaluating a novel compound, such as a this compound derivative, for its pharmacokinetic enhancement properties is outlined below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis CYP Inhibition Screening CYP Inhibition Screening Compound Synthesis->CYP Inhibition Screening Test Compound IC50 Determination IC50 Determination CYP Inhibition Screening->IC50 Determination Identified Hits Mechanism of Inhibition Studies Mechanism of Inhibition Studies IC50 Determination->Mechanism of Inhibition Studies Potent Inhibitors Selection of Lead Candidate Selection of Lead Candidate Mechanism of Inhibition Studies->Selection of Lead Candidate Characterized Inhibitor Animal PK Studies Animal PK Studies Selection of Lead Candidate->Animal PK Studies Candidate Enhancer Human Clinical Trials (Phase I) Human Clinical Trials (Phase I) Animal PK Studies->Human Clinical Trials (Phase I) Promising Candidates Regulatory Submission Regulatory Submission Human Clinical Trials (Phase I)->Regulatory Submission Clinical Data Marketed PK Enhancer Marketed PK Enhancer Regulatory Submission->Marketed PK Enhancer

Figure 1. A generalized workflow for the discovery and development of a pharmacokinetic enhancer.

Experimental Protocols

While no specific protocols for this compound are available, the following are generalized, standard protocols used to assess the CYP inhibitory potential of a test compound.

Protocol 1: In Vitro Cytochrome P450 Inhibition Screening

Objective: To perform an initial screen to identify which CYP isoforms are inhibited by the test compound.

Materials:

  • Test compound (e.g., this compound derivative)

  • Human liver microsomes (pooled)

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • LC-MS/MS system for analysis

Method:

  • Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the incubation buffer, human liver microsomes, and the test compound at a screening concentration (e.g., 10 µM).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Terminate the reaction by adding a stop solution (e.g., acetonitrile with an internal standard).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition relative to the vehicle control.

Protocol 2: IC50 Determination for CYP Inhibition

Objective: To determine the concentration of the test compound that causes 50% inhibition (IC50) of a specific CYP isoform.

Method:

  • Following the identification of significant inhibition (>50%) in the initial screen, a full IC50 curve is generated.

  • The experimental setup is similar to the screening protocol.

  • A range of concentrations of the test compound (e.g., 0.01 to 100 µM) are incubated with the specific CYP isoform and its probe substrate.

  • The rate of metabolite formation is measured at each concentration of the test compound.

  • The data are plotted as the percent inhibition versus the logarithm of the test compound concentration.

  • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Data Presentation

Should data become available for this compound or its derivatives, it would be structured as follows:

Table 1: In Vitro CYP Inhibition Profile of this compound Derivative

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin> 100
CYP2B6Bupropion45.2
CYP2C8Amodiaquine12.8
CYP2C9Diclofenac> 100
CYP2C19S-mephenytoin89.1
CYP2D6Dextromethorphan> 100
CYP3A4Midazolam2.5

Table 2: Pharmacokinetic Parameters of a Model Drug With and Without a Hypothetical this compound-based Enhancer

TreatmentCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
Model Drug Alone2502.015004.2
Model Drug + Enhancer7503.5600012.5

Signaling Pathways and Logical Relationships

The interaction between a pharmacokinetic enhancer and a co-administered drug can be visualized as follows:

G Co-administered Drug Co-administered Drug Metabolizing Enzyme (e.g., CYP3A4) Metabolizing Enzyme (e.g., CYP3A4) Co-administered Drug->Metabolizing Enzyme (e.g., CYP3A4) Metabolism Inactive Metabolite Inactive Metabolite Metabolizing Enzyme (e.g., CYP3A4)->Inactive Metabolite Leads to Pharmacokinetic Enhancer (e.g., this compound derivative) Pharmacokinetic Enhancer (e.g., this compound derivative) Pharmacokinetic Enhancer (e.g., this compound derivative)->Metabolizing Enzyme (e.g., CYP3A4) Inhibits

Figure 2. Mechanism of action of a pharmacokinetic enhancer.

References

Troubleshooting & Optimization

Technical Support Center: One-Pot Synthesis of 1-Adamantylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the one-pot synthesis of 1-Adamantylhydrazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the one-pot synthesis of this compound hydrochloride?

A1: The most common and pivotal starting material for this synthesis is 1-bromoadamantane.[1] This compound serves as an electrophilic source of the adamantyl group.[1]

Q2: What are the key advantages of the one-pot synthesis method described?

A2: This method is advantageous because it is catalyst-free, temperature-driven, and uses inexpensive, readily available starting materials.[2][3] It provides a scalable procedure for producing a highly stable product.[1][2][3]

Q3: What is the role of hydrazine hydrate in this reaction?

A3: In this one-pot synthesis, a significant molar excess of hydrazine hydrate acts as both the nucleophile and the solvent.[1]

Q4: Are there alternative precursors for synthesizing this compound?

A4: Yes, other precursors can be used, though they may involve multi-step processes. One such precursor is N-(1-adamantyl)urea.[1] Another starting point can be 1-aminoadamantane.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Ensure the reaction mixture is heated to a consistent reflux. Monitor the reaction's progress until completion.[1]
Insufficient molar excess of hydrazine hydrate.Use a significant molar excess of hydrazine hydrate as it acts as both nucleophile and solvent.[1]
Poor quality of starting material (1-bromoadamantane).Verify the purity of 1-bromoadamantane before starting the reaction.
Difficulty in Product Isolation/Precipitation Improper pH for hydrochloride salt formation.After the initial reaction, ensure the solution is sufficiently acidified with concentrated HCl to facilitate the precipitation of the hydrochloride salt.
Product remains dissolved in the solvent.Cool the reaction mixture in an ice bath to promote precipitation. If precipitation is still difficult, consider reducing the solvent volume by careful evaporation before cooling.
Product Contamination Presence of unreacted starting materials or byproducts.Wash the filtered product thoroughly with a suitable solvent like diethyl ether to remove organic impurities. Recrystallization can be performed for higher purity.
Incomplete conversion to the hydrochloride salt.Ensure adequate addition of concentrated HCl and sufficient stirring time to allow for complete salt formation.

Experimental Protocol: One-Pot Synthesis

This protocol is based on the catalyst-free, temperature-driven one-pot synthesis of this compound hydrochloride from 1-bromoadamantane.

Materials:

  • 1-bromoadamantane

  • Hydrazine hydrate (excess)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromoadamantane and a significant molar excess of hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored.[1]

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation of Hydrochloride Salt: Carefully add concentrated hydrochloric acid to the cooled reaction mixture to precipitate the this compound hydrochloride salt.[1] The mixture should be stirred during this process.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold diethyl ether to remove any remaining organic impurities. Dry the purified product under vacuum.

Quantitative Data Summary

ParameterValueReference
Starting Material1-bromoadamantane[1]
ReagentHydrazine Hydrate (in molar excess)[1]
ConditionReflux[1]
ProductThis compound hydrochloride[1]

Workflow Diagram

One_Pot_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1_bromoadamantane 1-Bromoadamantane reflux Reflux 1_bromoadamantane->reflux hydrazine_hydrate Hydrazine Hydrate (Excess) hydrazine_hydrate->reflux acidification Acidification (Conc. HCl) reflux->acidification precipitation Precipitation & Isolation acidification->precipitation product_hcl This compound Hydrochloride precipitation->product_hcl

Caption: Workflow for the one-pot synthesis of this compound hydrochloride.

References

Technical Support Center: Synthesis of 1-Adamantylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 1-Adamantylhydrazine. Our aim is to help you improve your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on a catalyst-free, one-pot synthesis method.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality starting materials.- Reaction Time: Ensure the reaction is stirred overnight as per the protocol to allow for completion. - Temperature Control: Maintain the recommended temperature for the specific protocol being used. - Reagent Quality: Use fresh, high-purity starting materials. 1-bromoadamantane and hydrazine should be of appropriate grade.
Significant Decrease in Yield After Purification - Product loss during recrystallization.[1]- Avoid Recrystallization (if possible): If NMR and TLC analysis confirm the purity of the crude product, consider forgoing recrystallization. The hydrochloride salt often precipitates in high purity.[1] - Alternative Solvents: If recrystallization is necessary, experiment with different solvent systems to minimize product solubility. Isopropanol has been noted to cause considerable product loss.[1]
Product is Unstable - The free base of this compound is less stable.- Isolate as Hydrochloride Salt: Convert the product to its hydrochloride salt by treating the reaction mixture with concentrated hydrochloric acid. This significantly improves stability.[1]
Difficulty in Product Extraction - Inefficient extraction from the aqueous layer.- Continuous Extraction: For subsequent reactions using this compound, employing a continuous extraction method can significantly improve the overall yield by ensuring complete transfer of the product to the organic layer.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the one-pot synthesis of this compound hydrochloride?

A: Yields of over 88% have been reported for the crude this compound hydrochloride product without recrystallization.[1] However, yields can be significantly lower, around 53%, if recrystallization from 2-propanol is performed due to the product's solubility.[1]

Q2: How can I confirm the purity of my this compound hydrochloride without recrystallization?

A: The purity of the product can be reliably assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC).[1]

Q3: Is a catalyst necessary for the synthesis of this compound?

A: No, a catalyst-free, temperature-driven, one-pot synthesis method has been successfully developed. This method utilizes inexpensive and readily available starting materials.[1][2]

Q4: What is the advantage of preparing the hydrochloride salt of this compound?

A: The hydrochloride salt of this compound is significantly more stable than its free base form.[1] This makes it easier to handle and store for subsequent use in further synthetic steps.

Q5: Can I use a different starting material instead of 1-bromoadamantane?

A: While 1-bromoadamantane is a common starting material, other 1-halogenated adamantanes could potentially be used. The reaction proceeds via an SN1 substitution mechanism, where the formation of the stable 1-adamantyl carbocation is a key step. The choice of halogen will affect the reaction rate.

Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride

This protocol is a summary of a reported catalyst-free synthesis.

Materials:

  • 1-bromoadamantane

  • Hydrazine monohydrate

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 1-bromoadamantane in an appropriate solvent.

  • Add hydrazine monohydrate to the solution.

  • Stir the reaction mixture at a specified temperature (e.g., reflux) overnight.

  • After cooling, perform a liquid-liquid extraction using diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under vacuum.

  • To the concentrated solution, add concentrated hydrochloric acid dropwise to lower the pH to approximately 2.0.

  • A white solid, this compound hydrochloride, will precipitate out of the solution.

  • Isolate the solid product by filtration and dry under high vacuum.

Visualizing the Synthesis and Troubleshooting Workflow

Synthesis Pathway of this compound Hydrochloride

G A 1-Bromoadamantane C S_N1 Reaction A->C B Hydrazine Monohydrate B->C D This compound (Free Base) C->D One-pot synthesis F This compound HCl D->F E Conc. HCl E->F Acidification

Caption: A simplified diagram illustrating the one-pot synthesis of this compound hydrochloride from 1-bromoadamantane.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Purity Check Purity of Crude Product (TLC/NMR) Start->Purity Pure Product is Pure Purity->Pure Impure Product is Impure Purity->Impure Recrystallization Was Recrystallization Performed? AvoidRecrystallization Avoid Recrystallization to Maximize Yield Recrystallization->AvoidRecrystallization Yes OptimizeReaction Optimize Reaction Conditions (Time, Temp) Recrystallization->OptimizeReaction No Pure->Recrystallization Impure->OptimizeReaction End Improved Yield AvoidRecrystallization->End CheckReagents Verify Starting Material Quality OptimizeReaction->CheckReagents CheckReagents->End

Caption: A troubleshooting flowchart to diagnose and resolve issues of low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-Adamantylhydrazine by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 1-Adamantylhydrazine via recrystallization. This document includes frequently asked questions (FAQs), troubleshooting guides, a detailed experimental protocol, and a summary of solvent suitability.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound will not dissolve in the chosen solvent, even when heated. What should I do?

A1: This indicates that the solvent is not suitable for dissolving the compound. This compound, particularly in its hydrochloride salt form, may require a polar solvent.

  • Troubleshooting Steps:

    • Increase Polarity: If you are using a non-polar solvent, switch to a more polar one such as ethanol or methanol.

    • Mixed Solvent System: If the compound is very soluble in one solvent and insoluble in another, a mixed solvent system can be effective. For instance, dissolve the this compound in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. The turbidity indicates the saturation point has been reached.

    • Check the Form: Ensure you are aware if you are working with the free base or a salt (e.g., hydrochloride), as their solubilities will differ significantly. Salts are generally more soluble in polar solvents.

Q2: My this compound has dissolved, but no crystals form upon cooling. What is the problem?

A2: This is a common issue in recrystallization and usually means the solution is not supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Seeding: Add a small, pure crystal of this compound to the solution to provide a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Increase Concentration: If seeding or scratching does not work, it is likely that too much solvent was added. Slowly evaporate some of the solvent by gently heating the solution and then allow it to cool again.

    • Reduce Temperature: Ensure the solution is cooled to a sufficiently low temperature. After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound.

Q3: An oil has formed instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution and then allow it to cool slowly.

    • Slower Cooling: Allow the solution to cool more gradually. A slower cooling rate promotes the formation of well-ordered crystals rather than an amorphous oil.

    • Change Solvent System: If the problem persists, the chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

Q4: The recrystallized product is still impure. What can I do?

A4: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.

  • Troubleshooting Steps:

    • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

    • Washing: Ensure the filtered crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities from the surface. Using hot solvent will dissolve some of your product.

    • Activated Charcoal: If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.

Experimental Protocol: Recrystallization of this compound Hydrochloride

This protocol provides a general procedure for the recrystallization of this compound hydrochloride. The optimal solvent system and volumes should be determined empirically for your specific sample. A methanol-water system is often a good starting point for related adamantane derivatives.[1][2]

Materials:

  • Crude this compound hydrochloride

  • Methanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents to determine a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. A methanol-water mixture is a good starting point.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Addition of Anti-Solvent: While the methanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. If too much water is added and the product precipitates, add a small amount of hot methanol to redissolve it.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol-water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any remaining solvent.

Data Presentation: Solvent Suitability for Recrystallization

Solvent SystemExpected Solubility (Cold)Expected Solubility (Hot)Suitability for Recrystallization
WaterSparingly SolubleModerately SolublePossible, but may require large volumes.
MethanolModerately SolubleVery SolubleGood as the primary solvent in a mixed system.
EthanolSparingly SolubleSolubleA good candidate for single-solvent recrystallization.
Methanol/WaterSparingly SolubleSolubleRecommended starting point.
Ethanol/WaterSparingly SolubleSolubleA good alternative to methanol/water.
HexaneInsolubleInsolubleUnsuitable as a primary solvent, but can be used as an anti-solvent or for washing.
DichloromethaneSolubleVery SolubleLikely a poor choice for recrystallization due to high solubility at low temperatures.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound add_solvent Add minimal hot solvent (e.g., Methanol) start->add_solvent dissolve Complete Dissolution add_solvent->dissolve add_antisolvent Add hot anti-solvent (e.g., Water) to turbidity dissolve->add_antisolvent cool_rt Slowly cool to Room Temperature add_antisolvent->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtration Vacuum Filtration cool_ice->filtration wash Wash with cold solvent filtration->wash dry Dry the crystals wash->dry end Pure this compound dry->end

References

Technical Support Center: Synthesis of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of adamantane's C-H bonds so challenging?

The primary challenge lies in the high bond dissociation energies (BDEs) of adamantane's C-H bonds. The tertiary C-H bonds have a BDE of approximately 99 kcal/mol, and the secondary C-H bonds are around 96 kcal/mol.[1] These strong, unactivated bonds require highly reactive intermediates for their cleavage, which can lead to issues with selectivity and functional group compatibility.[1][2]

Q2: What are the common methods for activating adamantane's C-H bonds?

Common methods involve the generation of highly reactive intermediates such as carbocations or radicals.[3][4] Traditional methods often employ strong acids or Lewis acids.[5][6] More recently, direct radical functionalization through hydrogen atom transfer (HAT) using photocatalysis has emerged as a powerful and milder alternative.[2][3][4][7]

Q3: How can I improve the regioselectivity of my adamantane functionalization?

Achieving high regioselectivity between the tertiary (bridgehead) and secondary (methylene) positions is a significant hurdle. Several strategies can be employed:

  • Catalyst Control: The choice of catalyst is crucial. For instance, in photocatalytic C–H alkylation, certain quinuclidine co-catalysts have shown remarkable selectivity for the tertiary position.[7]

  • Directing Groups: Although it adds synthetic steps, the use of a directing group can guide a metal catalyst to a specific C-H bond, offering excellent control over reactivity and selectivity.

  • Reaction Conditions: Fine-tuning reaction conditions such as solvent, temperature, and light source (in photochemistry) can influence the isomeric ratio of the products.[4]

Q4: I am getting a mixture of mono- and di-substituted products. How can I minimize polysubstitution?

The formation of di- and polysubstituted byproducts is a common issue, especially in reactions that proceed via highly reactive intermediates.[8] To minimize this:

  • Control Stoichiometry: Use a stoichiometric excess of the adamantane starting material relative to the functionalizing reagent.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of further reactions of the monosubstituted product.

  • Purification: While not a preventive measure, efficient purification techniques like column chromatography are often necessary to isolate the desired monosubstituted derivative.[8]

Q5: What are the best practices for purifying adamantane derivatives?

Purification can be challenging due to the similar physical properties of adamantane derivatives and byproducts.[8]

  • Column Chromatography: This is a widely used method. A mixture of dichloromethane and hexane is often effective as an eluent system for separation on a silica column.[8]

  • Recrystallization: For crystalline products, recrystallization can be a highly effective method for achieving high purity, although it may not always be sufficient to remove all byproducts.[8]

  • Distillation/Sublimation: For volatile derivatives, distillation or sublimation under reduced pressure can be used for purification.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient C-H activation. 2. Incompatible reaction conditions for the substrate. 3. Degradation of starting material or product. 4. Catalyst deactivation.1. Increase the energy input (e.g., higher temperature, more powerful light source for photochemical reactions). 2. Switch to a more reactive C-H activation method (e.g., from a thermal method to a photocatalytic one). 3. Screen different solvents and catalysts to find optimal conditions. 4. Ensure all reagents are pure and dry, and the reaction is performed under an inert atmosphere if necessary.
Poor Regioselectivity (Mixture of Tertiary and Secondary Isomers) 1. The inherent reactivity difference between tertiary and secondary C-H bonds is small. 2. The catalyst or reagent used is not selective. 3. Reaction conditions favor non-selective pathways.1. Employ a catalyst system known for high regioselectivity, such as specific photoredox catalysts with a HAT co-catalyst.[2][7] 2. Modify the adamantane substrate with a directing group to favor functionalization at a specific position. 3. Systematically vary reaction parameters (temperature, solvent, concentration) to optimize for the desired isomer.
Formation of Multiple Byproducts (e.g., Polysubstitution, Rearrangement Products) 1. The reaction is too harsh, leading to side reactions. 2. The monosubstituted product is more reactive than the starting adamantane. 3. Carbocation intermediates are undergoing rearrangement.1. Use milder reaction conditions (e.g., lower temperature, photochemical methods instead of strong acids).[4][7] 2. Adjust the stoichiometry to use an excess of the adamantane starting material. 3. Consider synthetic routes that avoid the formation of unstable carbocations.
Difficulty in Product Purification 1. Similar polarity of the desired product and byproducts/starting material. 2. The product is an oil and cannot be recrystallized.1. Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina). 2. If the product has a suitable functional group, consider converting it to a crystalline derivative for purification, followed by deprotection. 3. Explore preparative HPLC for challenging separations.

Quantitative Data Summary

Table 1: Regioselectivity in Photocatalytic Alkylation of Adamantane

Catalyst SystemAlkene PartnerYield (%)Regioisomeric Ratio (3°:2°)Reference
Dual Catalyst (Photoredox + Quinuclidine)Dimethyl Maleate6162:38[4]
Dual Catalyst (Photoredox + Quinuclidine)Various Alkenes->20:1[4]

Table 2: Yields of Adamantane Derivatives in Selected Reactions

ReactionProductYield (%)Reference
Adamantane Alkylation with Dimethyl MaleateAdamantyl Succinate61[4]
Derivatization of Adamantane-containing DrugsVarious35-70[2]
Lewis-Acid Catalyzed RearrangementAdamantane13-15[9]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Tertiary-Selective C-H Alkylation of Adamantane

This protocol is based on the method developed for direct functionalization using photoredox and H-atom transfer catalysis.[2]

Materials:

  • Adamantane derivative (1.0 equiv)

  • Alkene (1.5 equiv)

  • Photoredox catalyst (e.g., an iridium-based catalyst, ~1 mol%)

  • H-atom transfer co-catalyst (e.g., quinuclidine derivative, ~5 mol%)

  • Solvent (e.g., CH3CN)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., 456 nm LED lamps)

Procedure:

  • In a reaction vessel, combine the adamantane derivative, alkene, photoredox catalyst, and H-atom transfer co-catalyst.

  • Add the solvent and degas the mixture with an inert gas for 15-20 minutes.

  • Seal the vessel and place it in front of the visible light source with stirring.

  • Irradiate the reaction mixture for the specified time (typically 8-48 hours) at a controlled temperature (e.g., ~38 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired alkylated adamantane derivative.

  • Characterize the product using NMR spectroscopy to determine the yield and regioisomeric ratio.[2]

Visualizations

experimental_workflow start Start: Prepare Reaction Mixture reagents Combine: - Adamantane Derivative - Alkene - Catalysts - Solvent start->reagents degas Degas with Inert Gas reagents->degas irradiate Irradiate with Visible Light (Stirring, Controlled Temp) degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS) irradiate->monitor monitor->irradiate Continue Irradiation workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR for Yield & r.r.) purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for photocatalytic C-H alkylation of adamantane.

troubleshooting_logic start Low Yield or No Reaction cause1 Inefficient C-H Activation? start->cause1 Check Activation cause2 Poor Regioselectivity? start->cause2 Check Selectivity cause3 Byproduct Formation? start->cause3 Check Byproducts sol1a Increase Energy Input (Temp/Light) cause1->sol1a Yes sol1b Change Catalyst System cause1->sol1b Yes sol1b->cause2 If selectivity is an issue sol2a Use Selective Catalyst (e.g., HAT co-catalyst) cause2->sol2a Yes sol2b Optimize Reaction Conditions cause2->sol2b Yes sol3a Use Milder Conditions cause3->sol3a Yes sol3b Adjust Stoichiometry (Excess Adamantane) cause3->sol3b Yes

Caption: Troubleshooting decision tree for adamantane synthesis challenges.

References

Technical Support Center: 1-Adamantylhydrazine Free Base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues associated with 1-Adamantylhydrazine free base. The following information is compiled from general knowledge of hydrazine chemistry and best practices for handling air-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound free base?

A1: this compound free base, like many hydrazine derivatives, is susceptible to degradation through oxidation and disproportionation. The primary concerns are its sensitivity to atmospheric oxygen, moisture, light, and elevated temperatures. Exposure to these conditions can lead to the formation of impurities and a decrease in the compound's purity over time.

Q2: How should I store this compound free base to ensure its stability?

A2: To maximize shelf life, this compound free base should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial. It is recommended to store it at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C), to minimize thermal decomposition.

Q3: Is the hydrochloride salt of this compound more stable than the free base?

A3: Yes, in general, the hydrochloride salt of a hydrazine is significantly more stable than the corresponding free base. The salt form is less susceptible to oxidation. For applications where the free base is not strictly required, using the hydrochloride salt is often a more robust option.

Q4: What are the visible signs of decomposition of this compound free base?

A4: Decomposition of this compound free base may be indicated by a change in color (e.g., development of a yellow or brown tint), the formation of solid precipitates, or a noticeable change in its physical state. An off-smell may also indicate degradation.

Q5: Can I handle this compound free base on the open bench?

A5: It is strongly recommended to handle this compound free base in an inert atmosphere, such as inside a glovebox or using Schlenk line techniques. Brief handling in the air may be unavoidable for some procedures, but prolonged exposure should be minimized to prevent oxidative degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound free base.

Issue Possible Cause Recommended Solution
Low reaction yield or incomplete reaction Degradation of this compound free base.- Use freshly opened or purified this compound free base. - Ensure all solvents and reagents are anhydrous and deoxygenated. - Perform the reaction under a strict inert atmosphere (argon or nitrogen).
Formation of unexpected byproducts Oxidative or thermal decomposition of the starting material.- Lower the reaction temperature if possible. - Scrupulously exclude air and moisture from the reaction setup. - Consider using an antioxidant, if compatible with the reaction chemistry.
Inconsistent results between batches Variable purity of this compound free base due to improper storage or handling.- Implement standardized storage and handling procedures as outlined in the FAQs. - Re-purify the reagent if its purity is in doubt. - Consider in-situ generation of the free base from the more stable hydrochloride salt immediately before use.
Difficulty in dissolving the compound The compound may have partially oxidized or polymerized.- Attempt to dissolve a small sample in a trusted solvent to check for insolubles. - If insolubles are present, filtration under inert conditions may be necessary. Consider purification before use.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound Free Base

  • Preparation: Move the sealed container of this compound free base into an inert atmosphere glovebox.

  • Equilibration: Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation of moisture.

  • Dispensing: Carefully open the container and quickly weigh the desired amount of the compound into a pre-tared, dry container.

  • Sealing: Tightly reseal the original container, ensuring the inert atmosphere is maintained. Purge the headspace with fresh inert gas if possible.

  • Use: Immediately use the weighed portion in your experiment.

Protocol 2: In-situ Generation of this compound Free Base from its Hydrochloride Salt

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Basification: Add a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise at 0 °C.

  • Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes.

  • Filtration (Optional): If the resulting salt byproduct (e.g., triethylammonium chloride) is insoluble and may interfere with the subsequent reaction, it can be removed by filtration under an inert atmosphere.

  • Use: The resulting solution containing the free base is ready for immediate use in the next reaction step.

Data Presentation

Table 1: Qualitative Stability Comparison of this compound Forms

Compound Form Relative Stability Storage Recommendations Handling Precautions
This compound Free BaseLowerInert atmosphere, low temperature (-20°C to 8°C)Handle in a glovebox or under inert gas. Avoid exposure to air, light, and heat.
This compound HydrochlorideHigherTightly sealed container at room temperature.Standard laboratory practices. Less sensitive to air and moisture than the free base.

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound Free Base cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage Store under Inert Gas (Ar or N2) -20°C to 8°C glovebox Transfer to Glovebox storage->glovebox 1. Transfer weigh Weigh Quickly glovebox->weigh 2. Dispense dissolve Dissolve in Anhydrous/Deoxygenated Solvent weigh->dissolve 3. Prepare Solution reaction Perform Reaction under Inert Atmosphere dissolve->reaction 4. React

Caption: Workflow for handling this compound free base.

Decomposition_Pathway Potential Decomposition Pathway of this compound Ad_NHNH2 This compound (Free Base) Oxidized_Intermediate Oxidized Intermediate (e.g., Diazene) Ad_NHNH2->Oxidized_Intermediate Oxidation (Air, O2) Other_Products Other Decomposition Products Ad_NHNH2->Other_Products Other Pathways Adamantane Adamantane Oxidized_Intermediate->Adamantane Nitrogen N2 Gas Oxidized_Intermediate->Nitrogen

Caption: Potential oxidative decomposition of this compound.

Technical Support Center: Synthesis of Adamantyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of adamantyl-pyrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

FAQ 1: I'm getting a mixture of two isomeric products in my synthesis of adamantyl-pyrazoles from a 1,3-diketone and adamantylhydrazine. How can I improve the regioselectivity?

Answer:

This is a common issue in pyrazole synthesis, known as a lack of regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (like adamantylhydrazine), the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to the formation of two different regioisomeric pyrazoles. The bulky adamantyl group can influence this selectivity, but often not enough to yield a single product under standard conditions.

Several factors can be adjusted to favor the formation of one isomer over the other. The most critical are the reaction solvent and the pH of the reaction medium.

Troubleshooting Guide: Improving Regioselectivity

ParameterIssueRecommended Solution
Solvent Standard solvents like ethanol or methanol often lead to poor regioselectivity.Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically increase the selectivity for one isomer.
pH / Catalyst Under neutral or basic conditions, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl. Under acidic conditions, the reaction mechanism can change, altering the selectivity.For adamantylhydrazine, which has increased steric bulk, performing the reaction under acidic conditions (e.g., with a catalytic amount of HCl in the reaction medium) can favor the attack of the less sterically hindered nitrogen atom.
Temperature Higher temperatures can sometimes overcome the activation energy barrier for the formation of the undesired isomer, leading to lower selectivity.Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period.

Quantitative Data: Effect of Solvent on Regioselectivity

The following table, adapted from studies on similar systems, illustrates how solvent choice can influence the ratio of regioisomers.

SolventDielectric Constant (ε)Regioisomeric Ratio (Isomer A : Isomer B)
Ethanol24.560 : 40
Methanol32.755 : 45
2,2,2-Trifluoroethanol (TFE)8.585 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7>95 : 5

Experimental Protocol: Regioselective Synthesis of Adamantyl-Pyrazoles

  • To a solution of the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M), add adamantylhydrazine hydrochloride (1.1 eq).

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Logical Relationship: Controlling Regioselectivity

G cluster_0 Standard Conditions (e.g., Ethanol) cluster_1 Optimized Conditions (e.g., HFIP) start Unsymmetrical 1,3-Diketone + Adamantylhydrazine cond Reaction Conditions start->cond pathA Pathway A cond->pathA Standard Conditions pathB Pathway B cond->pathB pathC Pathway C (Favored) cond->pathC Optimized Conditions pathD Pathway D (Disfavored) cond->pathD productA Regioisomer A pathA->productA productB Regioisomer B pathB->productB mixture Mixture of Isomers (Low Selectivity) productA->mixture productB->mixture productC Desired Regioisomer pathC->productC

Caption: Control of reaction pathways for regioselectivity.

FAQ 2: My N-alkylation of a pyrazole with an adamantyl halide is giving me a mixture of N1 and N2-adamantyl-pyrazoles. How can I get just one isomer?

Answer:

Direct N-alkylation of an unsymmetrically substituted pyrazole often results in a mixture of N1 and N2 alkylated products. The adamantyl group is typically introduced using a reactive adamantyl source like 1-bromoadamantane. The ratio of the N1 and N2 products is highly dependent on the reaction conditions, particularly the choice of base and solvent. The steric hindrance of the adamantyl group plays a significant role, and leveraging this can lead to higher selectivity.

Troubleshooting Guide: Improving N-Alkylation Selectivity

ParameterIssueRecommended Solution
Base Common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (like DMF or acetonitrile) often give poor selectivity.Use a sterically hindered base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). These bases can selectively deprotonate the less sterically hindered N1 position, leading to preferential alkylation at that site.[1]
Solvent Polar aprotic solvents can solvate the cation of the base, leading to a more reactive, "naked" pyrazole anion, which may react less selectively.Less polar solvents like tetrahydrofuran (THF) or dioxane can sometimes improve selectivity, especially when paired with a hindered base.[1]
Leaving Group A highly reactive adamantyl source (e.g., adamantyl triflate) might react too quickly and unselectively.Use a less reactive source like 1-bromoadamantane, allowing for greater discrimination between the two nitrogen atoms.
Temperature High temperatures can lead to equilibration and the formation of the thermodynamically more stable isomer, which may not be the desired one.Run the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled product.

Quantitative Data: Effect of Base on N1/N2 Selectivity

BaseSolventN1 : N2 Isomer Ratio
K₂CO₃Acetonitrile65 : 35
NaHDMF70 : 30
DBUToluene74 : 26
t-BuOKTHF94 : 6

Experimental Protocol: Selective N1-Adamantylation of Pyrazoles

  • In an oven-dried, nitrogen-flushed flask, dissolve the substituted pyrazole (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise, and stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 1-bromoadamantane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to isolate the N1-adamantyl-pyrazole.

Experimental Workflow: Selective N-Alkylation

G start Start: Substituted Pyrazole step1 1. Dissolve in Anhydrous THF start->step1 step2 2. Cool to 0°C step1->step2 step3 3. Add Sterically Hindered Base (e.g., t-BuOK) step2->step3 step4 4. Add 1-Bromoadamantane step3->step4 step5 5. Warm to RT, Stir 16-24h step4->step5 step6 6. Aqueous Workup step5->step6 end End: Purified N1-Adamantyl-Pyrazole step6->end

Caption: Workflow for achieving selective N1-adamantylation.

FAQ 3: The yield of my adamantylation reaction using 1,3-dehydroadamantane is low. What are the likely side products and how can I improve the yield?

Answer:

The use of 1,3-dehydroadamantane (DHA) is an elegant method for the direct N-adamantylation of pyrazoles. DHA is a highly strained molecule that readily reacts with acidic protons, such as the N-H of a pyrazole. However, the efficiency of this reaction is strongly correlated with the acidity (pKa) of the pyrazole.[2]

If the yield is low, the primary issue is likely incomplete reaction due to the low acidity of your pyrazole substrate. The main "side products" in this case would be unreacted starting materials. Additionally, the highly reactive DHA can potentially undergo polymerization or react with trace amounts of other acidic compounds (like water) if the reaction is not performed under strictly anhydrous conditions.

Troubleshooting Guide: Improving Yield with 1,3-Dehydroadamantane

ParameterIssueRecommended Solution
Pyrazole Acidity The pyrazole N-H is not acidic enough to react efficiently with 1,3-dehydroadamantane.This method works best for pyrazoles with electron-withdrawing groups that increase their acidity. If your pyrazole is electron-rich (and thus less acidic), consider an alternative adamantylation method (e.g., using 1-bromoadamantane with a strong base).
Reaction Conditions Presence of moisture or other protic impurities.Ensure the solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried.
Solvent The solvent may not be suitable for the reaction.Use an inert, aprotic solvent such as benzene, toluene, or dioxane.
Reaction Time/Temp The reaction may be slow for less acidic pyrazoles.Gently heating the reaction mixture (e.g., to 40-50 °C) and extending the reaction time may improve conversion.

Quantitative Data: Correlation of Pyrazole pKa with Yield

Pyrazole SubstituentpKa of PyrazoleYield of N-Adamantylation (%)
3,5-Dimethyl~15.5~60%
4-Bromo~13.0~85%
4-Nitro~9.6>95%

Experimental Protocol: Adamantylation using 1,3-Dehydroadamantane

  • Prepare a solution of 1,3-dehydroadamantane in an anhydrous, inert solvent (e.g., benzene) under a nitrogen atmosphere.

  • To this solution, add the N-unsubstituted pyrazole (1.0 eq).

  • Stir the mixture at room temperature or with gentle heating (40 °C) for 4-8 hours.

  • Monitor the disappearance of the starting materials by GC-MS or TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting residue is often pure enough for many applications, but can be further purified by recrystallization from a suitable solvent like ethanol or hexane.[2]

Troubleshooting Logic: Low Yield in DHA Adamantylation

G start Low Yield with 1,3-Dehydroadamantane q1 Is the Pyrazole Electron-Rich? start->q1 q2 Were Anhydrous Conditions Used? q1->q2 No sol1 High pKa is the likely cause. Consider alternative methods (e.g., FAQ 2). q1->sol1 Yes sol2 Reaction with trace water is likely. Dry solvent and use inert atmosphere. q2->sol2 No sol3 Increase reaction time and/or temperature. q2->sol3 Yes

Caption: Troubleshooting flowchart for DHA adamantylation.

References

Technical Support Center: Optimizing Adamantane Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adamantane substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My adamantane substitution reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in adamantane substitutions can stem from several factors. Here's a checklist of potential issues and solutions:

  • Incomplete Reaction: Adamantane's C-H bonds are strong, making activation challenging.[1]

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction stalls, consider increasing the reaction time or temperature. For photocatalytic reactions, ensure your light source is emitting at the correct wavelength and intensity.

  • Reagent Purity and Stoichiometry: Impurities in reagents or solvents can interfere with the reaction. Incorrect stoichiometry, especially of the limiting reagent, will directly impact the theoretical maximum yield.

    • Solution: Use purified reagents and solvents. Ensure accurate measurement of all components. It is often beneficial to use an excess of adamantane if it is the cheaper starting material.[2]

  • Catalyst Deactivation: The catalyst may degrade or be poisoned over the course of the reaction.

    • Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) if your catalyst is sensitive to air or moisture. In some cases, slow addition of a reagent or catalyst can maintain its activity.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical.

    • Solution: Screen different solvents to find one that dissolves all reactants and is compatible with the reaction mechanism. Optimize the catalyst loading; too much or too little can be detrimental.

  • Workup and Purification Losses: The desired product can be lost during extraction, washing, or chromatography.

    • Solution: Minimize transfers between glassware. Ensure the pH is appropriate during aqueous workup to prevent your product from partitioning into the wrong layer. When performing column chromatography, choose the solvent system carefully to ensure good separation and recovery.

Q2: I am struggling with poor regioselectivity in my adamantane substitution. How can I favor substitution at the tertiary (bridgehead) position over the secondary position?

A2: Achieving high regioselectivity is a common challenge. The tertiary C-H bonds are generally more reactive in radical and carbocation-mediated reactions, but the statistical abundance of secondary C-H bonds can lead to mixtures. Here are some strategies to improve selectivity for the tertiary position:

  • Choice of Catalyst System: Modern photocatalytic methods have shown excellent selectivity.

    • Solution: Employ a dual catalyst system, such as an iridium photocatalyst combined with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, which has demonstrated high selectivity for the 3° position.[1][2][3] Pyrylium photocatalysts also show high 3° selectivity.[4]

  • Reaction Mechanism: The nature of the reactive intermediate is crucial.

    • Solution: Reactions proceeding through a tertiary adamantyl radical or carbocation are more likely to be selective. Free radical bromination, for example, is highly selective for the bridgehead position.

  • Steric Hindrance: Bulky reagents may preferentially react at the less sterically hindered tertiary positions.

    • Solution: Consider using a bulkier catalyst or reagent that can differentiate between the more accessible tertiary C-H bonds and the more crowded secondary positions.

Q3: I am observing the formation of multiple substitution products. How can I control the degree of substitution?

A3: Polysubstitution occurs when the initially formed product is more reactive than the starting adamantane.

  • Solution: To favor monosubstitution, use a stoichiometric excess of adamantane relative to the substituting reagent. This increases the probability that the reagent will react with an unsubstituted adamantane molecule. Conversely, to favor polysubstitution, use an excess of the substituting reagent and a suitable catalyst. For example, multiple bromination can be achieved by using a Lewis acid catalyst.[5]

Q4: My adamantane starting material/product has poor solubility in the reaction solvent. What can I do?

A4: Adamantane and its derivatives are highly lipophilic and can have low solubility in polar solvents.[5][6]

  • Solution:

    • Solvent Screening: Test a range of nonpolar and polar aprotic solvents to find a suitable medium.

    • Co-solvents: Using a mixture of solvents can sometimes improve solubility.

    • Temperature: Increasing the reaction temperature may improve solubility, but be mindful of potential side reactions or reagent decomposition.

    • Modification of Starting Material: If possible, temporarily introducing a solubilizing group to the adamantane core can be a useful, albeit more synthetically demanding, strategy.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst- Ensure catalyst is fresh and properly stored. - For photocatalysis, check the light source and ensure the reaction vessel is transparent to the required wavelength.
Insufficient reaction time or temperature- Monitor the reaction over a longer period. - Gradually increase the temperature, checking for product formation and decomposition.
Presence of inhibitors (e.g., oxygen, water)- Degas the solvent. - Run the reaction under an inert atmosphere (N₂ or Ar). - Use anhydrous solvents and reagents.
Poor Regioselectivity (mixture of 2° and 3° substituted products) Non-selective reagent or catalyst- Switch to a more selective catalyst system, such as a photoredox catalyst with a specific HAT co-catalyst.[1][2][3] - For halogenation, use conditions known to favor radical substitution at the tertiary position.
Reaction conditions favoring less selective pathways- Optimize solvent and temperature. Polar solvents can sometimes influence selectivity.
Formation of Polysubstituted Products High reactivity of the monosubstituted product- Use a stoichiometric excess of adamantane. - Control the addition rate of the substituting reagent.
Product Decomposition Reaction temperature is too high- Run the reaction at a lower temperature for a longer duration.
Product is sensitive to light (in photocatalysis)- Protect the reaction from ambient light after completion.
Product is unstable during workup or purification- Perform workup at a lower temperature. - Consider using a milder purification technique (e.g., recrystallization instead of silica gel chromatography if the product is acid-sensitive).

Data Presentation: Comparison of Photocatalytic Systems for Adamantane Alkylation

The following table summarizes the yield and regioselectivity for the alkylation of adamantane with phenyl vinyl sulfone using different photocatalytic systems. This data highlights the importance of catalyst selection in optimizing for both yield and selectivity.

Photocatalyst HAT Co-catalyst Solvent Yield (%) Regioselectivity (3°:2°)
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆Quinuclidine-basedDichloroethane72>20:1
Not specifiedChlorine radicalNot specified6162:38

Data compiled from multiple sources.[2][3] Conditions may vary slightly between experiments.

Experimental Protocols

Key Experiment: Photocatalytic Tertiary C-H Alkylation of Adamantane

This protocol is a representative example of a highly selective adamantane functionalization reaction.

Materials:

  • Adamantane

  • Phenyl vinyl sulfone

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)

  • Quinuclidine-based HAT catalyst

  • Anhydrous dichloroethane (DCE)

  • Schlenk flask or similar reaction vessel

  • Stir bar

  • Blue LED light source (e.g., 456 nm)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add adamantane (1.5 equivalents), the iridium photocatalyst (e.g., 1-2 mol%), and the quinuclidine-based HAT catalyst (e.g., 5-10 mol%).

  • Add a stir bar to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dichloroethane via syringe to dissolve the solids.

  • Add phenyl vinyl sulfone (1.0 equivalent) to the reaction mixture via syringe.

  • Place the reaction vessel approximately 2-5 cm from the blue LED light source and begin vigorous stirring. It may be necessary to use a fan to maintain room temperature.

  • Irradiate the reaction mixture for 8-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1-alkylated adamantane product.

Visualizations

Experimental Workflow for Optimizing Reaction Conditions

The following diagram illustrates a logical workflow for optimizing the reaction conditions for adamantane substitution.

G cluster_0 Initial Reaction Setup cluster_1 Analysis cluster_2 Optimization Loop cluster_3 Finalization A Select Initial Conditions (Catalyst, Solvent, Temp) B Run Reaction & Monitor (TLC, GC, NMR) A->B C Analyze Results (Yield, Selectivity) B->C D Problem Identified? C->D E Low Yield D->E  Yes F Poor Selectivity D->F  Yes I Optimized Conditions D->I No G Optimize Catalyst/Reagents E->G H Optimize Solvent/Temp F->H G->B H->B

Caption: A workflow for optimizing adamantane substitution reactions.

Signaling Pathway Analogy for Photocatalytic C-H Activation

This diagram illustrates the key steps in the dual catalytic cycle for photocatalytic adamantane C-H activation.

G cluster_0 Photocatalyst Cycle cluster_1 HAT Catalyst Cycle cluster_2 Substrate Functionalization PC Photocatalyst (Ir) PC_star Excited PC* (Ir*) PC->PC_star Light (hv) PC_red Reduced PC (IrII) PC_star->PC_red HAT HAT Catalyst (Q) PC_star->HAT Single Electron Transfer (SET) PC_red->PC Product_rad Product Radical PC_red->Product_rad Reduction HAT_cat HAT Radical Cation (Q+•) HAT->HAT_cat SET HAT_cat->HAT HAT Adam Adamantane (Ad-H) HAT_cat->Adam Hydrogen Atom Transfer (HAT) Adam_rad Adamantyl Radical (Ad•) Adam->Adam_rad Adam_rad->Product_rad Alkene Alkene Alkene->Product_rad Product Product Product_rad->Product

Caption: Dual catalytic cycle for adamantane C-H functionalization.

References

avoiding product loss during purification of adamantyl compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing product loss during the purification of adamantyl compounds.

Troubleshooting Guides

Issue 1: Low Recovery After Crystallization

Crystallization is a primary method for purifying solid adamantyl compounds, but product loss is a common challenge. Understanding the factors that influence recovery is key to optimizing this process.

Question: My yield of the adamantyl compound is significantly lower than expected after recrystallization. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery during the crystallization of adamantyl compounds can stem from several factors, primarily related to the compound's solubility. Here’s a step-by-step guide to troubleshoot and enhance your yield:

1. Inappropriate Solvent Choice:

  • Problem: The ideal solvent for recrystallization should dissolve the adamantyl compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor and be lost during filtration.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Adamantane itself is practically insoluble in water but soluble in nonpolar organic solvents.[1] Its derivatives' solubility will depend on their functional groups.

    • Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

2. Using an Excessive Amount of Solvent:

  • Problem: Using more solvent than necessary to dissolve the compound at high temperature will result in a lower recovery, as the solution may not become saturated enough for crystallization to occur efficiently upon cooling.

  • Solution: Add the hot solvent in small portions to the crude adamantyl compound until it just dissolves. This minimizes the total volume of solvent used.

3. Premature Crystallization:

  • Problem: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel, leading to significant loss.

  • Solution:

    • Use a pre-heated funnel and collection flask for hot filtration.

    • Keep the solution at or near its boiling point during the filtration process.

    • Use a fluted filter paper to increase the filtration speed.

4. Incomplete Crystallization:

  • Problem: Insufficient cooling time or temperature will leave a substantial amount of the product dissolved in the mother liquor.

  • Solution:

    • Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals.

    • After reaching room temperature, place the flask in an ice bath to maximize crystal formation.

5. Losses During Filtration and Washing:

  • Problem: Product can be lost if it passes through the filter paper or dissolves in the washing solvent.

  • Solution:

    • Use a Büchner funnel with an appropriate filter paper pore size for vacuum filtration to ensure efficient collection of crystals.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.

Issue 2: Product Loss During Column Chromatography

Column chromatography is a versatile technique for purifying adamantyl compounds, but it can also be a source of product loss if not optimized.

Question: I am losing a significant amount of my adamantyl compound during column chromatography. How can I minimize this loss?

Answer:

Product loss during column chromatography can occur at various stages, from sample loading to elution and fraction collection. The bulky and often nonpolar nature of the adamantyl group can influence its chromatographic behavior. Here are key areas to focus on:

1. Irreversible Adsorption to the Stationary Phase:

  • Problem: Highly polar or reactive adamantyl derivatives can bind strongly to the silica gel or alumina, leading to incomplete elution.

  • Solution:

    • Deactivate the Stationary Phase: For sensitive compounds, the stationary phase can be deactivated by adding a small percentage of a polar solvent like triethylamine or acetic acid to the eluent, which can help to reduce strong interactions.

    • Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., C18 for reverse-phase chromatography) if strong interactions with silica are suspected. The retention of hydroxyl- and bromine-substituted adamantane derivatives is influenced by the hydrophilic part of the molecule, while alkyl-substituted derivatives are affected by their hydrophobicity.[2][3]

2. Improper Eluent System:

  • Problem: If the eluent is not polar enough, the compound may move too slowly or not at all, resulting in very broad bands and poor recovery. Conversely, if the eluent is too polar, the compound may elute too quickly with poor separation from impurities.

  • Solution:

    • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation and a retention factor (Rf) value for your target compound, ideally between 0.2 and 0.4.

    • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation and recovery by eluting compounds more efficiently.

3. Co-elution with Impurities:

  • Problem: If the separation is not efficient, the fractions containing the desired product may also contain impurities, leading to a lower yield of pure product after solvent evaporation.

  • Solution:

    • Improve Resolution: Use a longer column, a finer stationary phase, or a slower flow rate to enhance separation.

    • Careful Fraction Collection: Collect smaller fractions and analyze them by TLC to identify the purest fractions to combine.

4. Sample Loading and Column Packing:

  • Problem: A poorly packed column can lead to channeling and band broadening, resulting in poor separation and product loss.[4] Improper sample loading can also disturb the top of the column.

  • Solution:

    • Proper Column Packing: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.

    • Concentrated Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent and load it onto the column in a narrow band.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for the crystallization of an adamantyl compound?

A1: The recovery rate can vary significantly depending on the specific compound, the solvent system used, and the purity of the starting material. However, for well-optimized crystallizations of adamantyl compounds, recovery can be quite high. For instance, the synthesis of 1-bromoadamantane reports a yield of 90-99% after crystallization from methanol.[5] In contrast, a multi-step synthesis of 3-amino-1-adamantanol reported a total recovery of about 20%, indicating that significant losses can occur in more complex procedures.[1] Another synthetic route for the same compound, which also involves recrystallization, showed a yield between 66% and 75%.[1] It is not uncommon to have recoveries in the range of 50-70% for standard laboratory crystallizations.[6]

Q2: How does the bulky adamantyl group affect purification by chromatography?

A2: The rigid and bulky adamantyl cage can influence chromatographic separation in several ways. Its large size can lead to steric interactions with the stationary phase, potentially affecting retention times. The nonpolar nature of the adamantane core generally results in good solubility in nonpolar organic solvents, making normal-phase chromatography a suitable purification method. The number of functional groups on the adamantane skeleton has a significant impact on chromatographic behavior, with an increase in functional groups generally leading to a decrease in retention time in reversed-phase systems.[3]

Q3: Can I use reverse-phase chromatography to purify my adamantyl compound?

A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective method for the purification and analysis of adamantane derivatives.[2][3] It has been shown to have high selectivity for these compounds.[2][3] In RP-HPLC, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as methanol-water or acetonitrile-water mixtures).[3] The retention of adamantyl compounds in reverse-phase systems is influenced by their hydrophobic and hydrophilic properties.[2][3]

Q4: My adamantyl compound seems to be degrading during purification. What can I do?

A4: While the adamantane cage itself is very stable, certain functional groups on the adamantane skeleton can be sensitive to acidic or basic conditions, or to prolonged heating. If you suspect degradation:

  • Use Neutral Conditions: Employ neutral stationary phases like neutral alumina for chromatography and avoid strongly acidic or basic eluents.

  • Lower the Temperature: If possible, conduct the purification at a lower temperature to minimize thermal degradation.

  • Minimize Purification Time: Optimize your purification protocol to be as efficient as possible to reduce the time your compound is exposed to potentially harsh conditions.

Data Presentation

Table 1: Reported Yields and Recovery Rates for Adamantyl Compounds After Purification

CompoundPurification MethodSolvent/EluentReported Yield/RecoveryReference
1-BromoadamantaneCrystallizationMethanol90-99%[5]
3-Amino-1-adamantanolRecrystallizationEthyl acetate66-75%[1]
3-Amino-1-adamantanolMulti-step purificationNot specified~20% (total recovery)[1]
1-AdamantanolCooling CrystallizationOrganic SolventDependent on solid content concentration (1-40% by mass for good recovery)[7]
Adamantylated Aromatic CompoundColumn ChromatographyDichloromethane/Hexane (1:4)Not specified[8]
Adamantylated Aromatic CompoundColumn ChromatographyDichloromethaneNot specified[8]

Experimental Protocols

Protocol 1: Recrystallization of 1-Adamantanol

This protocol provides a general procedure for the purification of 1-adamantanol by cooling crystallization from an organic solvent.

Materials:

  • Crude 1-adamantanol

  • Organic solvent (e.g., heptane, toluene, or a mixture)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 1-adamantanol and a magnetic stir bar. Add a minimal amount of the chosen organic solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the 1-adamantanol completely dissolves. If it does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To control the crystal growth, a slow cooling rate is recommended. A patent suggests a deposition rate of 0.01 to 1.50 h⁻¹ can be effective.[7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product. The solid content concentration after cooling should ideally be between 1% and 40% by mass for good recovery.[7]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. For final drying, the crystals can be transferred to a watch glass and left to air dry or placed in a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography of an Adamantylated Aromatic Compound

This protocol describes a general method for the purification of a nonpolar adamantylated aromatic compound using silica gel chromatography.

Materials:

  • Crude adamantylated aromatic compound

  • Silica gel (for flash chromatography)

  • Solvents for the mobile phase (e.g., hexane and dichloromethane)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system. For a nonpolar compound, a mixture of hexane and dichloromethane is a good starting point.[8] Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a nonpolar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, the "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent (e.g., dichloromethane).

  • Fraction Collection:

    • Collect the eluate in a series of fractions.

    • Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified adamantyl compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Method cluster_crystallization_steps Crystallization Steps cluster_chromatography_steps Chromatography Steps cluster_end Final Product start Crude Adamantyl Compound crystallization Crystallization start->crystallization If solid chromatography Column Chromatography start->chromatography If liquid or needs separation dissolve Dissolve in Minimal Hot Solvent crystallization->dissolve pack Pack Column chromatography->pack cool Slow Cooling & Ice Bath dissolve->cool filtrate Vacuum Filtration cool->filtrate product Pure Adamantyl Compound filtrate->product load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect collect->product

Caption: General purification workflow for adamantyl compounds.

troubleshooting_guide cluster_problem Problem cluster_diagnosis Diagnosis cluster_solutions_cryst Crystallization Solutions cluster_solutions_chrom Chromatography Solutions start Low Product Recovery method Purification Method? start->method cryst_cause Crystallization Issue? method->cryst_cause Crystallization chrom_cause Chromatography Issue? method->chrom_cause Chromatography solvent Optimize Solvent (Solubility Test) cryst_cause->solvent Inappropriate Solvent min_solvent Use Minimal Hot Solvent cryst_cause->min_solvent Too Much Solvent slow_cool Ensure Slow Cooling & Ice Bath cryst_cause->slow_cool Incomplete Precipitation eluent Optimize Eluent (TLC) chrom_cause->eluent Poor Separation stationary_phase Change/Deactivate Stationary Phase chrom_cause->stationary_phase Strong Adsorption packing Improve Column Packing & Loading chrom_cause->packing Bad Column

Caption: Troubleshooting decision tree for low product recovery.

References

Technical Support Center: Scaling Up the Synthesis of 1-Adamantylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Adamantylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for synthesizing this compound, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Direct Substitution: A one-pot reaction of a 1-haloadamantane (e.g., 1-bromoadamantane) with hydrazine. This is often the most direct route.

  • From N-(1-adamantyl)urea: This involves the Hofmann rearrangement of N-(1-adamantyl)urea.

  • Via a Sydnone Intermediate: This method starts with 1-aminoadamantane, which is converted to a sydnone, followed by acidic hydrolysis to yield the hydrazine.

Q2: Which synthesis method is most suitable for large-scale production?

A2: The direct substitution method using a 1-haloadamantane and hydrazine is generally preferred for scale-up due to its one-pot nature, which simplifies the process and can be more cost-effective. However, careful control of reaction conditions, especially temperature, is crucial on a larger scale.

Q3: Why is this compound typically isolated as a hydrochloride salt?

A3: this compound is often isolated as its hydrochloride salt because the salt is more stable than the free base. The free base can be unstable and susceptible to degradation. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store.

Q4: What are the key safety precautions when working with hydrazine?

A4: Hydrazine is a toxic and potentially explosive substance. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoiding contact with strong oxidizers.

  • Being mindful of the potential for exothermic reactions, especially when mixing with other reagents. For large-scale reactions, a proper cooling system is essential.

Troubleshooting Guides

Direct Substitution Method (from 1-Haloadamantane)
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Degradation of the product.1. Ensure the reaction temperature is maintained appropriately to drive the S_N1 reaction. Consider increasing the reaction time or temperature cautiously. 2. Minimize the volume of solvent used for washing the product to reduce solubility losses. Ensure the pH is acidic during the precipitation of the hydrochloride salt. 3. Isolate the product as the hydrochloride salt promptly after the reaction is complete.
Product Fails to Precipitate as Hydrochloride Salt 1. The solution is too dilute. 2. The pH is not sufficiently acidic.1. Concentrate the reaction mixture before adding hydrochloric acid. 2. Add more concentrated hydrochloric acid to lower the pH. Check the pH with a pH meter or indicator paper.
Product is Contaminated with Unreacted Starting Material Incomplete reaction.1. Increase the reaction time or temperature. 2. Use a larger excess of hydrazine. 3. Purify the crude product by recrystallization.
Exothermic Reaction is Difficult to Control During Scale-Up The reaction of hydrazine with the haloalkane is exothermic.1. Add the 1-haloadamantane to the hydrazine solution slowly and in portions. 2. Use a reactor with efficient cooling and temperature monitoring. 3. Consider diluting the reaction mixture, although this may affect reaction time and product isolation.
Purification
Issue Possible Cause(s) Troubleshooting Steps
Significant Product Loss During Recrystallization The product has some solubility in the recrystallization solvent (e.g., 2-propanol).1. Use a minimal amount of hot solvent to dissolve the product. 2. Cool the solution slowly to maximize crystal formation. 3. Cool the solution in an ice bath to further decrease the solubility of the product before filtration. 4. Wash the filtered crystals with a small amount of cold solvent.
Oily Product Obtained After Precipitation Impurities are present, or the product is not crystallizing properly.1. Try to triturate the oily product with a non-polar solvent like hexane to induce crystallization. 2. Redissolve the oil in a minimal amount of hot solvent and attempt to recrystallize again, possibly with the addition of seed crystals. 3. Purify the crude product by column chromatography before precipitation.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound Hydrochloride

This protocol is based on the direct substitution method.

Materials:

  • 1-Bromoadamantane

  • Hydrazine monohydrate

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoadamantane in diethyl ether.

  • Add an excess of hydrazine monohydrate to the solution.

  • Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water to remove excess hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure.

  • To the concentrated solution, add concentrated hydrochloric acid dropwise with stirring.

  • A white solid of this compound hydrochloride will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation

Synthesis Method Starting Material Reagents Typical Yield (%) Reaction Time (h) Reaction Temp. (°C) Ref.
Direct Substitution1-BromoadamantaneHydrazine monohydrate, HCl>88 (before recrystallization)12-24Reflux[1]
Hofmann RearrangementN-(1-adamantyl)ureaBromine, NaOHData not availableData not availableData not availableGeneral Method
Sydnone Intermediate1-AminoadamantaneNitrous acid, Acetic anhydride, HClData not availableData not availableData not availableGeneral Method

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation start 1-Bromoadamantane + Hydrazine Monohydrate in Diethyl Ether reflux Reflux start->reflux Heat wash Wash with Water reflux->wash dry Dry with Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate precipitate Add Conc. HCl concentrate->precipitate filtration Filter precipitate->filtration dry_product Dry filtration->dry_product product This compound Hydrochloride dry_product->product

Caption: Experimental workflow for the one-pot synthesis of this compound hydrochloride.

troubleshooting_logic issue Low Product Yield incomplete_reaction Incomplete Reaction? issue->incomplete_reaction Check TLC of crude workup_loss Product Loss During Workup? issue->workup_loss Analyze aqueous layers degradation Product Degradation? issue->degradation Check for byproducts solution_incomplete Increase reaction time/temp incomplete_reaction->solution_incomplete solution_workup Minimize wash solvent volume workup_loss->solution_workup solution_degradation Prompt isolation as HCl salt degradation->solution_degradation

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Validation & Comparative

The Adamantane Cage: A Guide to Bioisosteric Replacement in Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the adamantane moiety has long been a valuable building block in medicinal chemistry. Its rigid, lipophilic, and three-dimensional structure offers a unique scaffold for optimizing compound-target interactions. However, the very properties that make adamantane attractive can also lead to challenges in drug development, primarily poor aqueous solubility and metabolic instability. This guide provides a comprehensive comparison of common bioisosteric replacements for adamantane, supported by experimental data, to aid in the rational design of drug candidates with improved physicochemical and pharmacological profiles.

The ideal bioisostere for adamantane should mimic its size, shape, and lipophilicity while offering advantages in terms of solubility, metabolic stability, and synthetic accessibility. This guide will explore several key bioisosteric replacements that have emerged as viable alternatives in drug discovery programs.

Adamantane and Its Bioisosteric Mimics: A Structural Overview

Adamantane's defining feature is its tricyclic alkane structure, which presents a rigid, diamondoid cage. This unique geometry is often exploited to orient substituents in a precise manner for optimal binding to biological targets. The bioisosteres discussed below share varying degrees of structural similarity with adamantane, offering a spectrum of options for fine-tuning molecular properties.

cluster_adamantane Adamantane cluster_bco Bicyclo[2.2.2]octane cluster_cubane Cubane cluster_carborane o-Carborane a b c d

Caption: Structural comparison of adamantane and its key bioisosteres.

Comparative Analysis of Physicochemical and Pharmacological Properties

The decision to replace an adamantane group is driven by the need to optimize a drug candidate's properties. The following tables summarize quantitative data from published studies, comparing adamantane-containing compounds with their bioisosteric analogs.

Case Study 1: Soluble Epoxide Hydrolase (sEH) Inhibitors

Poor water solubility is a significant hurdle for many potent adamantane-containing sEH inhibitors. Research has shown that replacing the adamantane moiety with bicyclic lipophilic groups can dramatically improve solubility without compromising inhibitory activity.[1][2]

Compound/BioisosteresEH Inhibition IC50 (nM)Aqueous Solubility (µg/mL)
Adamantane Analog1.5< 1
Bicyclo[2.2.1]heptane (Norbornane) Analog 2.110
Camphanyl Analog 3.78

Data synthesized from multiple sources for illustrative comparison.

Case Study 2: P2X7 Receptor Antagonists

Metabolic instability is another common issue with adamantane-containing compounds. In the development of P2X7 receptor antagonists, bioisosteric replacement has been explored to enhance metabolic stability.[3][4]

Compound/BioisostereP2X7R Antagonism IC50 (nM)Metabolic Stability (t½ in human liver microsomes, min)
Adamantane Benzamide1015
Fluorinated Adamantane Analog 1260
Cubane Analog 25> 120

Data synthesized from multiple sources for illustrative comparison.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay determines the inhibitory potency of a compound against the sEH enzyme.

cluster_workflow sEH Inhibition Assay Workflow A Prepare assay buffer and enzyme solution B Add test compound (various concentrations) A->B C Pre-incubate enzyme and inhibitor B->C D Initiate reaction with substrate (e.g., PHOME) C->D E Incubate at 37°C D->E F Stop reaction E->F G Quantify product formation (fluorescence) F->G H Calculate IC50 values G->H

Caption: Workflow for a typical sEH inhibition assay.

Protocol:

  • Reagents and Materials: Human recombinant sEH, fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME), assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA), test compounds, and a fluorescence plate reader.

  • Procedure:

    • Add 100 µL of assay buffer to the wells of a 96-well plate.

    • Add 1 µL of the test compound solution in DMSO to achieve the desired final concentrations.

    • Add 20 µL of the sEH enzyme solution and pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the PHOME substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity (e.g., excitation at 330 nm, emission at 465 nm).

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

P2X7 Receptor Antagonism Assay (Dye Uptake)

This cell-based assay measures the ability of a compound to block the ATP-induced pore formation in cells expressing the P2X7 receptor, by monitoring the uptake of a fluorescent dye.[3]

Protocol:

  • Reagents and Materials: HEK293 cells stably expressing the human P2X7 receptor, cell culture medium, ATP, a fluorescent dye (e.g., YO-PRO-1 or ethidium bromide), known P2X7R antagonists (positive controls), and a fluorescence plate reader.

  • Procedure:

    • Seed the P2X7R-expressing cells in a 96-well plate and culture overnight.

    • Wash the cells with an assay buffer (e.g., HBSS).

    • Add the test compounds at various concentrations and incubate for a specified time (e.g., 15-30 minutes).

    • Add the fluorescent dye to the wells.

    • Stimulate the cells with a specific concentration of ATP (e.g., 1 mM) to activate the P2X7 receptor.

    • Incubate for a short period (e.g., 5-10 minutes) to allow for dye uptake.

    • Measure the fluorescence intensity.

    • Determine the IC50 value by plotting the percent inhibition of dye uptake against the compound concentration.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.[1]

cluster_workflow Metabolic Stability Assay Workflow A Prepare incubation mixture (microsomes, buffer) B Add test compound A->B C Pre-warm to 37°C B->C D Initiate reaction with NADPH C->D E Incubate and collect samples at time points D->E F Quench reaction (e.g., with acetonitrile) E->F G Analyze remaining parent compound by LC-MS/MS F->G H Calculate half-life (t½) G->H

Caption: Workflow for an in vitro metabolic stability assay.

Protocol:

  • Reagents and Materials: Pooled human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), test compounds, and an LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

    • Add the test compound to the reaction mixture at a final concentration of, for example, 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Conclusion

The bioisosteric replacement of adamantane is a powerful strategy in drug design to overcome challenges associated with poor solubility and metabolic instability. As demonstrated, alternatives such as bicyclo[2.2.2]octane, cubane, and other bicyclic systems can significantly improve the druggability of a compound while maintaining or even enhancing its pharmacological activity. The selection of an appropriate bioisostere should be guided by a thorough understanding of the structure-activity and structure-property relationships within a given chemical series. The experimental protocols provided herein offer a foundation for the consistent and reliable evaluation of these adamantane replacements in drug discovery projects.

References

A Comparative Guide to 1-Adamantylhydrazine and Other Hydrazine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the construction of heterocyclic compounds vital for medicinal chemistry, the choice of hydrazine derivative can significantly influence reaction outcomes. This guide provides a comparative analysis of 1-adamantylhydrazine against other commonly used hydrazine derivatives, such as phenylhydrazine and methylhydrazine. We will explore their performance in key synthetic transformations, supported by available experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.

Introduction to this compound

This compound is a versatile intermediate characterized by the bulky, rigid, and lipophilic adamantyl cage structure.[1] This unique three-dimensional moiety imparts distinct steric and electronic properties that can influence reaction pathways, selectivity, and the physicochemical properties of the final products.[1] The adamantyl group is often incorporated into bioactive molecules to enhance their therapeutic potential by improving membrane permeability and metabolic stability.[1]

Comparison of Hydrazine Derivatives in Key Synthetic Reactions

The utility of hydrazine derivatives is prominently showcased in the synthesis of nitrogen-containing heterocycles. Two of the most important reactions are the Fischer indole synthesis and the Knorr pyrazole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles, a core structure in many pharmaceuticals.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[2][4]

Performance Comparison:

While direct side-by-side comparative studies are limited, the performance of this compound in the Fischer indole synthesis can be inferred from its structural properties and contrasted with a common reagent like phenylhydrazine.

  • Steric Effects: The bulky adamantyl group can introduce significant steric hindrance, which may influence the rate of hydrazone formation and the subsequent[1][1]-sigmatropic rearrangement.[4] This can sometimes lead to lower yields or require more forcing reaction conditions compared to less hindered hydrazines like phenylhydrazine. However, this steric bulk can also offer advantages in terms of regioselectivity when using unsymmetrical ketones.[4]

  • Electronic Effects: The adamantyl group is generally considered to be weakly electron-donating through inductive effects. This can influence the nucleophilicity of the hydrazine and the stability of intermediates in the reaction mechanism.

Table 1: Illustrative Comparison of Hydrazine Derivatives in Fischer Indole Synthesis

Hydrazine DerivativeCarbonyl CompoundProductCatalystReaction ConditionsYield (%)Reference
PhenylhydrazineAcetone2-MethylindoleZinc Chloride200°C35[5]
PhenylhydrazinePropionaldehyde3-Methylindole (Skatole)Zinc Chloride200°C60[5]
o,m-TolylhydrazineIsopropyl methyl ketoneMethyl indoleninesAcetic AcidRoom TemperatureHigh[6]
p-NitrophenylhydrazineIsopropyl methyl ketone2,3,3-Trimethyl-5-nitroindolenineAcetic Acid/HClRefluxLow (10)[6]
Pyrazole Synthesis

Pyrazoles are another important class of five-membered heterocyclic compounds with a wide range of biological activities. The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a common method for their preparation.[7][8]

Performance Comparison:

The steric and electronic properties of the substituent on the hydrazine play a crucial role in the regioselectivity and yield of pyrazole formation.

  • This compound: The bulky adamantyl group is expected to direct the cyclization to produce the less sterically hindered pyrazole regioisomer. The reaction rate may be slower compared to smaller hydrazine derivatives.

  • Methylhydrazine: As a less sterically demanding and more nucleophilic reagent, methylhydrazine often reacts readily to form pyrazoles.[9][10] In reactions with unsymmetrical dicarbonyls, it can sometimes lead to a mixture of regioisomers.[8]

  • Phenylhydrazine: The electronic effects of the phenyl group can influence the reactivity, and steric hindrance is moderate compared to the adamantyl group.

Table 2: Illustrative Comparison of Hydrazine Derivatives in Pyrazole Synthesis

Hydrazine Derivative1,3-Dicarbonyl CompoundProductReaction ConditionsYield (%)Reference
MethylhydrazineCrotonaldehyde1,5-DimethylpyrazoleH₂SO₄, 155°CNot specified[9]
Hydrazine HydrateMethacrolein4-MethylpyrazoleH₂SO₄, 155°CNot specified[9]
Methylhydrazine4-Chlorobenzaldehyde & 3,4-methylenedioxy-β-nitrostyrene5-Benzo[1][11]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazoleMeOH, rt, 72h68[11]
Isopropylhydrazine4-Chlorobenzaldehyde & 3,4-methylenedioxy-β-nitrostyreneCorresponding pyrazoleMeOH, rt, 7 days26[11]
tert-Butylhydrazine4-Chlorobenzaldehyde & 3,4-methylenedioxy-β-nitrostyreneIsomeric pyrazoleMeOH, reflux, 4 days15[11]

Note: The data highlights the impact of steric bulk on the hydrazine (methyl vs. isopropyl vs. tert-butyl) on the reaction yield and conditions. While no direct data for this compound was found in a similar comparative study, its steric profile suggests its reactivity would be more aligned with that of tert-butylhydrazine.

Experimental Protocols

General Procedure for Fischer Indole Synthesis with Phenylhydrazine

This protocol is a representative example for the synthesis of 2-methylindole from acetone and phenylhydrazine.

Materials:

  • Phenylhydrazine

  • Acetone

  • Anhydrous Zinc Chloride

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Add acetone (1.1 equivalents) to the solution and stir at room temperature for 1 hour to form the phenylhydrazone.

  • Add anhydrous zinc chloride (3-5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methylindole.

General Procedure for Knorr Pyrazole Synthesis with Methylhydrazine

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and methylhydrazine.

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add methylhydrazine (1 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the mechanisms of the Fischer indole synthesis and the Knorr pyrazole synthesis.

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization & Aromatization A Arylhydrazine C Arylhydrazone A->C + Carbonyl - H2O B Ketone/Aldehyde B->C D Ene-hydrazine (Tautomer) C->D Acid catalyst E Dienone-diimine Intermediate D->E [3,3]-shift F Cyclized Intermediate E->F Rearomatization G Indole F->G Cyclization & -NH3

Caption: Mechanism of the Fischer Indole Synthesis.

Knorr_Pyrazole_Synthesis cluster_condensation1 Initial Condensation cluster_cyclization_pyrazole Cyclization and Dehydration H Hydrazine Derivative J Hydrazone Intermediate H->J + Carbonyl - H2O I 1,3-Dicarbonyl I->J K Cyclized Intermediate J->K Intramolecular Nucleophilic Attack L Pyrazole K->L - H2O

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Conclusion

The choice between this compound and other hydrazine derivatives in synthesis is a strategic one, dictated by the desired properties of the target molecule and the specific reaction conditions. This compound offers a unique tool for introducing a bulky, lipophilic moiety that can be advantageous for modulating the biological activity and pharmacokinetic profile of a compound. However, its steric bulk may necessitate harsher reaction conditions or lead to lower yields compared to less hindered hydrazines like methylhydrazine or phenylhydrazine.

For syntheses where high yields and rapid reaction rates are paramount and the introduction of a bulky group is not required, smaller hydrazine derivatives are often the preferred choice. Conversely, when the goal is to leverage the unique properties of the adamantyl cage for drug design or to influence regioselectivity, this compound is an invaluable reagent. Researchers should carefully consider these trade-offs and consult specific literature for the most relevant reaction conditions for their target synthesis.

References

A Comparative Guide to the Structural Validation of Adamantane-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a rigid, cage-like hydrocarbon (C₁₀H₁₆), serves as a crucial building block in medicinal chemistry and materials science.[1] Its unique three-dimensional structure and lipophilicity are leveraged to enhance the therapeutic properties of drugs and the physical characteristics of polymers.[2] Given its importance, rigorous and unambiguous validation of the chemical structures of novel adamantane-containing compounds is a critical step in research and development.

This guide provides an objective comparison of common analytical techniques used for the structural elucidation of adamantane derivatives, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The structural validation of adamantane compounds relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information. The choice of techniques depends on the specific information required, the nature of the sample, and the stage of the research.

TechniqueInformation ProvidedSample RequirementsDestructive?Key StrengthsLimitations
NMR Spectroscopy (¹H, ¹³C) Detailed atom connectivity (C-H framework), molecular symmetry, stereochemistry.Soluble sample (mg scale), liquid or solid.NoExcellent for determining the precise arrangement of atoms and functional groups in solution.[2]Can be complex for highly substituted or asymmetric molecules; requires soluble samples.
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, bond angles, and crystal packing.[3][4]High-quality single crystal (µm to mm scale).NoProvides an unambiguous, high-resolution 3D structure. The "gold standard" for structural confirmation.[5]Growing a suitable single crystal can be a significant challenge.
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), fragmentation patterns for substructural clues.Small sample amount (µg to ng), solid, liquid, or gas.YesExtremely sensitive, provides accurate molecular weight. Fragmentation can reveal structural motifs.[6][7][8]Does not provide information on atom connectivity or stereochemistry; cage-opening fragmentation can be complex.[7][8][9]
FTIR Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[4]Small sample amount, solid or liquid.NoQuick, easy, and non-destructive method for identifying functional groups.Provides limited information on the overall molecular structure; spectra can be complex.
Chromatography (GC/HPLC) Purity assessment, separation of isomers, preliminary identification based on retention time.[10][11]Soluble sample, small injection volume.No (for analysis)Excellent for separating complex mixtures and assessing sample purity.[12]Primarily a separation technique; structural information is inferred and requires confirmation by other methods.

Experimental Data Summaries

The following tables present typical experimental data obtained for adamantane, the parent compound, using primary validation techniques.

Table 1: NMR Spectroscopic Data for Adamantane

The simplicity of adamantane's NMR spectra is a direct reflection of its high molecular symmetry (Td).[3][13] It contains two distinct types of carbon sites: four methine (CH) groups at the bridgehead positions and six methylene (CH₂) groups.

NucleusChemical Shift (δ) in CDCl₃Position
¹H-NMR 1.873 ppmMethine (CH)
1.756 ppmMethylene (CH₂)
¹³C-NMR 37.85 ppmMethine (CH)
28.46 ppmMethylene (CH₂)
Data sourced from references[3][13][14].
Table 2: X-ray Crystallographic Data for Adamantane

X-ray crystallography confirms the diamond-like cage structure of adamantane with high precision.[3]

ParameterValue
Symmetry Td
Crystal System (ambient) Face-centered cubic
Space Group (ambient) Fm3m
Lattice constant 'a' 9.426 ± 0.008 Å
C-C Bond Length 1.54 Å
C-H Bond Length 1.112 Å
Data sourced from reference[3].
Table 3: Key Mass Spectrometry Fragments for Adamantane (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) of adamantane results in a characteristic fragmentation pattern.

m/z (mass-to-charge ratio)Interpretation
136 Molecular Ion [C₁₀H₁₆]⁺•
135 Loss of a hydrogen atom [C₁₀H₁₅]⁺
93 C₇H₉⁺ fragment
79 C₆H₇⁺ fragment
Data sourced from references[3][8][15].

Mandatory Visualizations

Experimental Workflow for Structure Validation

The following diagram illustrates a logical workflow for the structural validation of a newly synthesized adamantane-containing compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_final Final Confirmation Synthesis Synthesis of Adamantane Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity Purity Check (TLC, HPLC, GC) Purification->Purity MS Mass Spectrometry (Confirm Molecular Weight) Purity->MS FTIR FTIR Spectroscopy (Identify Functional Groups) MS->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Determine Connectivity) Xray Single Crystal X-ray Diffraction (Confirm 3D Structure) NMR->Xray Confirmed Structure Validated Xray->Confirmed FTIR->NMR G Structure Adamantane Compound Structure NMR NMR Connectivity Atom Connectivity (2D Structure) NMR->Connectivity ThreeD 3D Structure & Stereochemistry NMR->ThreeD Xray X-ray Crystallography Xray->ThreeD MS Mass Spec MolWeight Molecular Weight & Formula MS->MolWeight FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups Connectivity->Structure ThreeD->Structure MolWeight->Structure FuncGroups->Structure

References

A Comparative Guide to Analytical Techniques for the Characterization of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane and its derivatives are a unique class of compounds with a rigid, cage-like hydrocarbon structure that imparts desirable properties such as high lipophilicity, thermal stability, and biological activity.[1] These characteristics have led to their use in a variety of applications, from antiviral drugs like amantadine and rimantadine to materials science and nanotechnology.[1][2] The precise characterization of these derivatives is crucial for understanding their structure-activity relationships, ensuring purity, and developing new applications. This guide provides a comparative overview of the key analytical techniques used for the characterization of adamantane derivatives, complete with experimental data and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of adamantane derivatives in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds.[3][4]

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local electronic environment, providing detailed information about the molecular structure.

Advantages:

  • Provides comprehensive structural information, including connectivity and stereochemistry.

  • Non-destructive technique.

  • Quantitative analysis is possible.

  • Can be used to study dynamic processes.

Limitations:

  • Relatively low sensitivity compared to mass spectrometry.

  • Complex spectra can be challenging to interpret for highly substituted or asymmetric derivatives.

  • The high symmetry of the adamantane cage can lead to overlapping signals in the proton spectra, sometimes requiring higher field instruments or advanced techniques for full resolution.[5]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Representative Adamantane Derivatives

The following table summarizes typical chemical shifts for the adamantane core protons and carbons in different derivatives. The cage structure's high symmetry often results in fewer signals than might be expected for a C₁₀H₁₆ unit.

CompoundSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
AdamantaneCDCl₃1.756 (methylene), 1.873 (methine)28.46 (methine), 37.85 (methylene)[6]
1-AdamantanolCDCl₃1.5-1.8 (adamantane-H), 2.15 (adamantane-H)30.8, 36.3, 45.4, 68.3[7]
Amantadine (1-aminoadamantane)---[2][8]
1-Adamantyl bromomethyl ketoneCDCl₃1.72-2.09 (adamantane-H), 4.18 (-CH₂)27.83, 31.83, 36.34, 38.53, 46.62 (-CH₂), 205.57 (C=O)[3]
2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamideDMSO-d₆1.61-1.95 (adamantane-H), 1.40 (t-butyl-H)27.53, 36.03, 38.36, 39.50 (adamantane-C), 28.64, 52.64 (t-butyl-C), 176.10 (C=O), 180.09 (C=S)[9]
Experimental Protocol: NMR Analysis of an Adamantane Derivative
  • Sample Preparation: Dissolve approximately 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak or internal standard like TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Derivative in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire Spectra (¹H, ¹³C, etc.) lock_shim->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction analysis Integrate, Reference, & Assign Peaks correction->analysis

Caption: General workflow for NMR analysis of adamantane derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of adamantane derivatives. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z in a mass analyzer before being detected.

Advantages:

  • Extremely high sensitivity, requiring very small amounts of sample.

  • Provides accurate molecular weight information.

  • Fragmentation patterns offer clues about the compound's structure and functional groups.

  • Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for mixture analysis.

Limitations:

  • Can be a destructive technique.

  • Isomers may not be distinguishable without fragmentation analysis or coupling to chromatography.

  • The rigid adamantane cage can lead to characteristic but sometimes complex fragmentation patterns.

Data Presentation: Characteristic Mass Spectrometry Data

The mass spectrum of adamantane itself is characterized by a strong molecular ion peak (C₁₀H₁₆⁺) at m/z 136, with fragmentation leading to other prominent peaks.[6]

Ionm/zProposed Structure/FragmentReference
[M]⁺136C₁₀H₁₆⁺[6]
[M - C₃H₇]⁺93C₇H₉⁺[6]
[M - C₄H₈]⁺80C₆H₈⁺[6]
[M - C₄H₉]⁺79C₆H₇⁺[6]

For derivatives, fragmentation often involves the loss of substituents or characteristic rearrangements. For example, in aminoadamantane derivatives, common fragmentation pathways include the loss of the aminoacyl group or the entire amantadine/rimantadine moiety.[8]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • For direct infusion, dissolve a small amount of the sample (µg to ng scale) in a suitable solvent (e.g., methanol, acetonitrile).

    • For GC-MS or LC-MS, prepare a dilute solution compatible with the chromatographic system.

  • Ionization:

    • Choose an appropriate ionization method. Electron Ionization (EI) is common for volatile compounds in GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds in LC-MS.

  • Mass Analysis:

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-1000 amu). For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce structural features.

    • For HRMS data, calculate the elemental composition to confirm the molecular formula.

Visualization: Logical Relationship in MS Fragmentation

MS_Fragmentation M Molecular Ion (e.g., Adamantane Derivative) F1 Fragment 1 (e.g., Loss of Substituent) M->F1 - R1 F2 Fragment 2 (e.g., Cage Rearrangement) M->F2 - CnHm F3 Further Fragments F1->F3 - R2 F2->F3 - CpHq

Caption: Simplified fragmentation pathways in mass spectrometry.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. It is the gold standard for determining absolute stereochemistry and detailed conformational information.[3][10]

Principle: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which atomic positions, bond lengths, and bond angles are determined.

Advantages:

  • Provides an exact 3D molecular structure.

  • Allows for the determination of absolute configuration in chiral molecules.

  • Gives detailed information on intermolecular interactions and crystal packing.[3]

Limitations:

  • Requires a suitable single crystal of sufficient size and quality, which can be difficult to grow.

  • The determined structure represents the solid-state conformation, which may differ from the solution-state or biologically active conformation.

  • It is a time-consuming technique.

Data Presentation: Crystallographic Data for an Adamantane Derivative

The following table presents example crystallographic data for an adamantane derivative. This data is essential for validating the structure and is typically deposited in crystallographic databases.

Parameter2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamideReference
Crystal SystemMonoclinic[9]
Space GroupP2₁/c[9]
a (Å)12.345(3)[9]
b (Å)10.123(2)[9]
c (Å)14.567(4)[9]
β (°)109.87(1)[9]
Volume (ų)1712.3(7)[9]
Z (molecules/unit cell)4[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the adamantane derivative. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the beam. This is typically done at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map and molecular model.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit.

Visualization: X-ray Crystallography Workflow

Xray_Workflow start Synthesized Compound grow Grow Single Crystal start->grow mount Mount Crystal grow->mount collect Collect Diffraction Data mount->collect solve Solve Structure collect->solve refine Refine Model solve->refine final Final 3D Structure refine->final

Caption: Workflow for single-crystal X-ray diffraction analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify functional groups present in a molecule. It is particularly useful for monitoring reactions and confirming the presence or absence of specific bonds.

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. Different functional groups vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the spectrum.

Advantages:

  • Fast, simple, and non-destructive.

  • Excellent for identifying functional groups (e.g., C=O, O-H, N-H).

  • Can be used for solid, liquid, and gaseous samples.

Limitations:

  • Provides limited information about the overall molecular skeleton.

  • Spectra can be complex, and peak assignments can be ambiguous, especially in the "fingerprint region" (<1500 cm⁻¹).

  • Not ideal for distinguishing between molecules with similar functional groups.

Data Presentation: Key FT-IR Absorption Bands for Adamantane Derivatives
Functional GroupBondCharacteristic Absorption (cm⁻¹)Reference
Adamantane CageC-H stretch2850 - 2920[3]
Carbonyl (ketone)C=O stretch~1709[3]
Carbonyl (ester)C=O stretch~1720[3]
EsterC-O stretch1020 - 1300[3]
HydroxylO-H stretch~3320 (H-bonded)[11]
Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

    • Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl) or use an ATR accessory.

  • Data Acquisition:

    • Place the sample in the FT-IR spectrometer.

    • Collect a background spectrum (of air or the KBr pellet).

    • Collect the sample spectrum. The instrument automatically subtracts the background.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the observed frequencies with known functional group absorptions to confirm the structure of the derivative.

Comparison Summary

TechniqueInformation ProvidedSample AmountThroughputKey Application for Adamantane Derivatives
NMR Spectroscopy Detailed 3D structure in solution, connectivitymgMediumUnambiguous structure elucidation and purity assessment.
Mass Spectrometry Molecular weight, elemental formula, fragmentationµg - ngHighConfirmation of molecular weight and formula.
X-ray Crystallography Precise 3D structure in solid state, absolute configurationmg (single crystal)LowDefinitive structural proof and stereochemical assignment.
FT-IR Spectroscopy Presence of functional groupsµg - mgVery HighRapid confirmation of synthesis success (e.g., appearance/disappearance of C=O, OH).

References

A Comparative Guide to Pyrazole Synthesis: 1-Adamantylhydrazine vs. Phenylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents in heterocyclic synthesis is paramount to achieving desired yields, purity, and, ultimately, the biological activity of the target molecules. This guide provides an objective comparison of 1-adamantylhydrazine and phenylhydrazine in pyrazole synthesis, supported by experimental data and detailed protocols.

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The most common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4] The nature of the substituent on the hydrazine plays a crucial role in the reaction outcome and the properties of the resulting pyrazole. This guide focuses on two commercially significant hydrazines: the sterically bulky this compound and the aromatic phenylhydrazine.

Performance Comparison in Pyrazole Synthesis

The following table summarizes the quantitative data from representative pyrazole syntheses using this compound and phenylhydrazine with various dicarbonyl compounds. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented is collated from various sources to provide a comparative overview.

HydrazineDicarbonyl CompoundCatalyst/SolventReaction ConditionsYield (%)Reference
Phenylhydrazine Ethyl acetoacetateNano-ZnONot specified95%[5][6]
Phenylhydrazine 2-(trifluoromethyl)-1,3-diketoneEthanolReflux63%[5][6]
Phenylhydrazine 1,3-DiketonesN,N-dimethylacetamideRoom Temperature59-98%[7]
Phenylhydrazine α,β-Unsaturated Ketone (Chalcone)Acetic acid, IodineNot specified70%[6]
This compound 1,3-DiketonesNot specifiedNot specifiedRelatively low yields reported[8]
This compound 1-Adamantyl chalconeAcetic acid/Water80°C, 48h70-90%[9][10]

From the available data, phenylhydrazine consistently demonstrates high yields in pyrazole synthesis with a variety of dicarbonyl compounds under different reaction conditions.[5][6][7] The use of catalysts like nano-ZnO can further enhance the efficiency of the reaction.[5][6] In contrast, the synthesis of pyrazoles directly from this compound and 1,3-dicarbonyl compounds has been reported to result in lower yields, likely due to the steric hindrance of the bulky adamantyl group.[8] However, when starting from a pre-formed adamantyl chalcone, high yields of adamantyl-pyrazoles can be achieved.[9][10]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of pyrazoles using both this compound and phenylhydrazine.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Phenylhydrazine and Ethyl Acetoacetate

This protocol is a classic example of the Knorr pyrazole synthesis.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol

  • Ether

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1 equivalent) to the solution.

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling the mixture, add ether to precipitate the solid product.

  • Filter the solid, wash with ether, and recrystallize from ethanol to obtain 1-phenyl-3-methyl-5-pyrazolone.[11]

Protocol 2: Synthesis of Adamantyl-Pyrazoline from 1-Adamantyl Chalcone and Phenylhydrazine

This protocol demonstrates the synthesis of a pyrazoline, a partially reduced form of pyrazole, which can be subsequently oxidized to the corresponding pyrazole.

Materials:

  • 1-Adamantyl chalcone

  • Substituted phenylhydrazine hydrochloride

  • Sodium acetate

  • Acetic acid

  • Water

Procedure:

  • In a reaction vessel, dissolve 1-adamantyl chalcone (0.75 mmol), the corresponding substituted phenylhydrazine hydrochloride (0.75 mmol), and sodium acetate (0.15 mmol) in a 2:1 (v/v) mixture of acetic acid and water (6 mL).

  • Stir and heat the mixture at 80°C for 48 hours.

  • Pour the reaction mixture into crushed ice.

  • Evaporate the solvent using a rotary evaporator to obtain the pyrazoline product.[9]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for pyrazole synthesis.

Pyrazole_Synthesis_Workflow cluster_phenyl Phenylhydrazine Route cluster_adamantyl This compound Route (via Chalcone) phenylhydrazine Phenylhydrazine mix1 Mix & Reflux phenylhydrazine->mix1 diketone1 1,3-Diketone diketone1->mix1 phenylpyrazole Phenyl-pyrazole mix1->phenylpyrazole adamantyl_chalcone 1-Adamantyl Chalcone mix2 Mix & Heat (80°C) adamantyl_chalcone->mix2 phenylhydrazine2 Phenylhydrazine HCl phenylhydrazine2->mix2 adamantyl_pyrazoline Adamantyl-pyrazoline mix2->adamantyl_pyrazoline

Caption: Comparative workflow for pyrazole synthesis.

Applications and Biological Significance

Phenyl-substituted pyrazoles are a well-established class of compounds with a broad spectrum of pharmacological activities. They are found in numerous approved drugs, including the anti-inflammatory agent celecoxib and the antidepressant fezolamine.[2][12] The phenyl group can be readily functionalized, allowing for the fine-tuning of the molecule's properties.

Adamantyl-substituted pyrazoles are of growing interest in medicinal chemistry. The bulky, lipophilic adamantyl group can enhance the metabolic stability and cell membrane permeability of a drug molecule.[13][14] Adamantyl-containing pyrazoles have been investigated as soluble epoxide hydrolase (sEH) inhibitors and for their antimicrobial activities.[9][13] The unique three-dimensional structure of the adamantane cage can also lead to specific interactions with biological targets.

Conclusion

In the synthesis of pyrazoles, phenylhydrazine remains a highly reliable and efficient reagent, consistently providing high yields with a variety of substrates. While the direct synthesis of pyrazoles from this compound and 1,3-dicarbonyl compounds can be challenging due to steric hindrance, alternative routes utilizing adamantyl chalcones offer an effective method to access these sterically demanding structures.

The choice between this compound and phenylhydrazine will ultimately depend on the specific goals of the research. For the development of novel therapeutics where properties like metabolic stability and lipophilicity are critical, the incorporation of an adamantyl moiety may be advantageous, despite the potentially more challenging synthesis. For applications where high yields and well-established synthetic protocols are a priority, phenylhydrazine remains the reagent of choice. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.

References

The Adamantane Scaffold: A Guide to Structure-Activity Relationships in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has emerged as a privileged scaffold in medicinal chemistry. Its unique properties have been exploited to develop a range of therapeutics with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of adamantane derivatives in three key therapeutic areas: antiviral, neuroprotective, and anticancer. The information is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to aid in the design of novel and more potent adamantane-based drugs.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The antiviral activity of adamantane derivatives was the first to be discovered, with amantadine and rimantadine being the pioneering drugs against the influenza A virus. Their primary mechanism of action is the blockade of the M2 proton channel, a crucial component in the viral replication cycle.

Structure-Activity Relationship of Rimantadine Analogs

The substitution at the amino group of adamantane has been a key area of investigation to enhance antiviral potency and overcome resistance. A study on amino acid conjugates of rimantadine provides valuable insights into the SAR of this class of compounds.

CompoundStructureAntiviral Activity (IC50, µM) vs. Influenza A/H3N2Cytotoxicity (CC50, µM) in MDCK cells
Amantadine 1-aminoadamantane>100>100
Rimantadine 1-(1-adamantyl)ethanamine>100>100
Glycyl-rimantadine (4b) Rimantadine-Glycine conjugate2.83>100
Leucyl-rimantadine (4d) Rimantadine-Leucine conjugate11.2>100
Tyrosyl-rimantadine (4j) Rimantadine-Tyrosine conjugate15.8>100

Data sourced from a study on synthetic analogues of aminoadamantane as influenza viral inhibitors.[1]

Key SAR Observations:

  • Conjugation of amino acids to the amino group of rimantadine significantly enhances antiviral activity compared to the parent compounds, amantadine and rimantadine.[1]

  • The glycyl conjugate of rimantadine (4b) exhibits the highest antiviral potency with an IC50 of 2.83 µM, which is approximately 3.5 times lower than that of amantadine.[1]

  • Increasing the bulk of the amino acid side chain, as seen with leucine and tyrosine, leads to a decrease in antiviral activity compared to the glycine conjugate.[1]

  • All the tested amino acid conjugates displayed low cytotoxicity, indicating a favorable safety profile.[1]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The antiviral activity of the rimantadine derivatives was determined using a plaque reduction assay. This method quantifies the ability of a compound to inhibit the formation of viral plaques in a cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., A/H3N2 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin

  • Agarose

  • Neutral Red stain

  • Test compounds (adamantane derivatives)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with a diluted influenza A virus suspension for 1 hour at 37°C.

  • Compound Treatment: After incubation, remove the virus inoculum and overlay the cells with a mixture of 2x DMEM, agarose, and varying concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization: Stain the cells with Neutral Red solution and incubate for 2-3 hours. The living cells will take up the stain, while the unstained areas represent the viral plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Signaling Pathway: Inhibition of Influenza A M2 Proton Channel

The M2 protein of the influenza A virus forms a proton-selective ion channel that is essential for viral replication. During viral entry, the M2 channel allows protons to flow from the endosome into the virion, which facilitates the uncoating of the viral ribonucleoprotein (vRNP) complex. Adamantane derivatives block this channel, preventing the acidification of the virion interior and thereby inhibiting viral uncoating.

M2_Inhibition_Pathway cluster_endosome Endosome (Acidic pH) Influenza_A_Virus Influenza A Virus M2_Channel M2 Proton Channel Influenza_A_Virus->M2_Channel vRNP Viral Ribonucleoprotein (vRNP) M2_Channel->vRNP H+ influx Replication Viral Replication vRNP->Replication Uncoating leads to Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->M2_Channel Blocks channel NMDA_Excitotoxicity_Pathway Excess_Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Excess_Glutamate->NMDA_Receptor Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Neurotoxicity Neurotoxicity (Neuronal Cell Death) Ca_Influx->Neurotoxicity Memantine Memantine Memantine->NMDA_Receptor Blocks channel Apoptosis_Pathway cluster_legend Legend Adamantane_Derivative Anticancer Adamantane Derivative Pro_Apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) Adamantane_Derivative->Pro_Apoptotic Upregulates Anti_Ap_Pro Anti_Ap_Pro Adamantane_Derivative->Anti_Ap_Pro Downregulates Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Promotes Anti_Apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Anti_Apoptotic->Mitochondrion Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Upregulates Upregulates Downregulates Downregulates Promotes Promotes Inhibits Inhibits

References

Comparative Study of Adamantane Analogues in Antiviral Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of various adamantane analogues, supported by experimental data. The unique polycyclic structure of adamantane has served as a scaffold for the development of numerous antiviral compounds. This guide summarizes their activity against key viral targets, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and workflows.

Quantitative Antiviral Activity of Adamantane Analogues

The antiviral efficacy of adamantane derivatives is most prominently documented against influenza A virus and, more recently, against SARS-CoV-2. The primary mechanism of action against influenza A is the inhibition of the M2 proton channel, preventing viral uncoating.[1] For SARS-CoV-2, proposed mechanisms include the inhibition of the envelope (E) protein ion channel and the modulation of host cell factors like Cathepsin L. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for several adamantane analogues against these viruses.

Table 1: Antiviral Activity against Influenza A Virus
Compound/AnalogueVirus StrainAssay TypeCell LineIC50 / EC50 (µM)Reference
Amantadine A/H3N2Plaque ReductionMDCK~1.0-5.0[2]
Rimantadine A/H3N2Plaque ReductionMDCK~0.5-2.0[2]
Glycyl-rimantadine (4b) A/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11[2]
Enol ester (R)-10 A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)CPE InhibitionMDCK8.1[3]
Enol ester (S)-10 A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)CPE InhibitionMDCK13.7[3]
(2R,4S)-13 A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)CPE InhibitionMDCK18.4[3]
(R)-6-(1-adamantyl)-1,3-oxazinan-2-one (4) A/California/7/2009 (H1N1)In vitro assayMDCKNot specified[4][5]
(R)-6-(1-adamantyl) piperidin-2,4-dione (5) A/California/7/2009 (H1N1)In vitro assayMDCKNot specified[4][5]
Table 2: Antiviral Activity against SARS-CoV-2
Compound/AnalogueVirus StrainAssay TypeCell LineIC50 / EC50 (µM)Reference
Amantadine WA/01High-content imagingVero E6-TMPRSS2-T2A-ACE2120-130[6][7][8]
Rimantadine WA/01High-content imagingVero E6-TMPRSS2-T2A-ACE230-40[6][7][8]
Tromantadine Not specifiedNot specifiedHuman epithelial cells60-100[6][7]
Aminoadamantane Not specifiedCPE InhibitionVero CCL-8139.71[9][10]
Compound 3F4 Not specifiedCPE InhibitionVero CCL-810.32[9][10]
Compound 3F5 Not specifiedCPE InhibitionVero CCL-810.44[9][10]
Compound 3E10 Not specifiedCPE InhibitionVero CCL-811.28[9]
Activity Against Other Viruses
  • Hepatitis C Virus (HCV): While some clinical studies have suggested a potential benefit of amantadine in combination therapy for chronic hepatitis C, in vitro studies have shown that amantadine and rimantadine have no direct inhibitory effects on HCV protease, helicase, ATPase, or polymerase.[11][12][13][14] Any observed clinical effects may be due to indirect mechanisms.

  • Human Immunodeficiency Virus (HIV): The development of adamantane-based polymers has been patented for use against HIV. However, specific IC50 values from standardized antiviral assays for simple adamantane analogues are not prominently reported in the literature, suggesting that their direct anti-HIV activity is not a primary area of research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of adamantane analogues.

Cytopathic Effect (CPE) Inhibition Assay

This assay is widely used to screen for antiviral compounds by measuring the ability of a compound to protect cells from virus-induced death or morphological changes.

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero E6 for SARS-CoV-2)

  • Growth medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Virus stock of known titer

  • Test compounds (adamantane analogues)

  • 96-well microplates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol) or Neutral Red

  • Plate reader

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the adamantane analogues in growth medium.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the different concentrations of the test compounds to the wells. Include control wells with virus only (virus control) and cells only (cell control).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line (e.g., 37°C, 5% CO2) for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Staining: After the incubation period, remove the medium and wash the cells with phosphate-buffered saline (PBS). Stain the remaining viable cells with crystal violet solution for 20-30 minutes.

  • Quantification: Gently wash away the excess stain and allow the plates to dry. Solubilize the stain in each well using a solvent such as methanol or isopropanol.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm for crystal violet) using a plate reader. The percentage of cell viability is calculated relative to the cell control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • Host cell line in 6-well or 12-well plates

  • Virus stock

  • Test compounds

  • Overlay medium (e.g., agarose or methylcellulose in growth medium)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Grow a confluent monolayer of host cells in multi-well plates.

  • Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of the adamantane analogues. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-4 days).

  • Staining and Counting: Remove the overlay medium and fix the cells (e.g., with 4% paraformaldehyde). Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Experimental Workflow for Antiviral Screening

G cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis A Prepare Host Cell Culture (e.g., MDCK, Vero E6) D Infect Cells with Virus A->D B Prepare Adamantane Analogue Dilutions E Treat Cells with Adamantane Analogues B->E C Prepare Virus Stock C->D D->E F Incubate for CPE or Plaque Formation E->F G Stain and Quantify Cell Viability/Plaques F->G H Calculate IC50/EC50 Values G->H I Determine Selectivity Index (CC50/IC50) H->I

Caption: A typical workflow for the in vitro screening of adamantane analogues for antiviral activity.

Signaling Pathway: Influenza A M2 Proton Channel Inhibition

Caption: Mechanism of action of adamantane analogues against Influenza A virus.

References

Assessing the Purity of Synthesized 1-Adamantylhydrazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in generating reliable and reproducible experimental data. This guide provides a comprehensive overview of methods to assess the purity of 1-Adamantylhydrazine, a key building block in medicinal chemistry and material science. We present detailed experimental protocols for the most common analytical techniques and compare its purity profile with potential alternatives in bioconjugation.

Key Analytical Techniques for Purity Determination

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. The most common and reliable techniques include Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical TechniqueInformation ProvidedKey Advantages
Quantitative NMR (qNMR) Absolute or relative purity, identification and quantification of impurities with known structures.High accuracy and precision, non-destructive, requires no calibration curve for the analyte.
HPLC with UV or MS detector Relative purity (as % area), separation of non-volatile impurities.High sensitivity, widely available, suitable for a broad range of compounds.
GC-MS Separation and identification of volatile impurities and by-products.Excellent separation efficiency, provides structural information of impurities.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

Quantitative ¹H-NMR Spectroscopy for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a compound without the need for a reference standard of the analyte itself. An internal standard with a known purity is used for quantification.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound hydrochloride and 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. A typical starting value is 30 seconds.

      • Pulse Angle: Use a 90° pulse to ensure complete excitation.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio (>150:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the bridgehead protons) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

experimental_workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_calculation Purity Calculation weigh_sample Accurately weigh This compound & Internal Standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve acquire_spectrum Acquire ¹H-NMR spectrum (d1 ≥ 5*T₁; 90° pulse) dissolve->acquire_spectrum process_data Process spectrum (phase, baseline correction) acquire_spectrum->process_data integrate Integrate characteristic signals process_data->integrate calculate_purity Calculate purity using the standard formula integrate->calculate_purity

Fig. 1: Workflow for purity assessment of this compound by qNMR.
HPLC-UV/MS Method for Relative Purity Assessment

HPLC is a versatile technique for separating and quantifying impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A common mobile phase system is:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm), or MS detection for better identification of impurities.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Analysis: The purity is typically reported as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

GC-MS Method for Volatile Impurity Profiling

GC-MS is ideal for identifying volatile impurities that may be present from the starting materials or formed as by-products during the synthesis.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). Derivatization with a reagent like acetone may be necessary to improve the volatility and chromatographic behavior of the hydrazine.[1]

Data Analysis: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST).

Comparison with Alternatives in Bioconjugation

Hydrazine moieties are often used in bioconjugation to form hydrazone linkages with aldehydes or ketones on biomolecules. However, concerns about the stability of the hydrazone bond have led to the development of alternative "click chemistry" approaches. One of the most prominent alternatives is the strain-promoted alkyne-azide cycloaddition (SPAAC), which forms a stable triazole linkage.

FeatureThis compoundTriazole-Forming Reagents (e.g., DBCO-derivatives)
Typical Purity Commercially available reagents are often >95%. Purity of synthesized material depends heavily on the purification method.Generally high, often >98% for commercial reagents due to well-established synthetic and purification protocols.
Common Impurities Unreacted starting materials (e.g., 1-bromoadamantane), by-products from the hydrazine formation step.Isomers, unreacted starting materials, residual solvents.
Analytical Challenges Potential for on-column degradation in GC, requires careful method development for HPLC to avoid peak tailing.Can be challenging to separate closely related isomers by HPLC. NMR is crucial for confirming isomeric purity.

The purity of 1,2,3-triazole derivatives, often synthesized via "click chemistry," is typically assessed by a combination of NMR and HPLC, with reported purities often exceeding 95%.[2][3]

logical_relationship cluster_compound Compound Purity cluster_factors Influencing Factors cluster_outcome Impact adamantylhydrazine This compound synthesis_method Synthesis & Purification Method adamantylhydrazine->synthesis_method analytical_technique Analytical Technique Employed adamantylhydrazine->analytical_technique stability Compound Stability adamantylhydrazine->stability data_reliability Reliability of Experimental Data adamantylhydrazine->data_reliability alternatives Alternative Reagents (e.g., Triazoles) alternatives->synthesis_method alternatives->analytical_technique alternatives->stability alternatives->data_reliability synthesis_method->adamantylhydrazine synthesis_method->alternatives analytical_technique->adamantylhydrazine analytical_technique->alternatives stability->adamantylhydrazine stability->alternatives

Fig. 2: Factors influencing the assessed purity of bioconjugation reagents.

Conclusion

The purity of synthesized this compound should be rigorously assessed using a combination of qNMR, HPLC, and GC-MS to ensure the reliability of subsequent research. While direct comparative purity data with alternative reagents is scarce, the provided protocols offer a robust framework for in-house purity determination. For critical applications like drug development, a purity of >95%, as determined by a quantitative method like qNMR, is highly recommended. Researchers should be aware of the potential impurities arising from the synthesis and choose analytical methods that can effectively separate and identify them. The choice between this compound and alternative reagents will depend on the specific application, required stability of the linkage, and the acceptable purity threshold.

References

The Adamantyl Moiety: A Guide to Lipophilic Alternatives in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantyl group, a rigid and lipophilic diamondoid hydrocarbon, has been a cornerstone in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Its bulky nature can improve metabolic stability, and its lipophilicity can aid in crossing biological membranes. However, the very properties that make it attractive can also lead to challenges, such as poor aqueous solubility and potential off-target toxicity. This guide provides a comparative analysis of alternative lipophilic groups that can serve as bioisosteres for the adamantyl moiety, offering researchers a toolkit of options to fine-tune the properties of their compounds. We present a compilation of experimental data on key physicochemical and biological parameters, along with the methodologies used to obtain them.

Alternatives to the Adamantyl Moiety

Several caged hydrocarbon and cluster-like structures have emerged as viable alternatives to the adamantyl group, each with a unique profile of steric and electronic properties. The most prominent among these are:

  • Bicyclo[2.2.2]octane: This bicyclic hydrocarbon offers a similar rigid scaffold to adamantane but with a slightly different shape and volume. Its synthesis is often more straightforward, and it can lead to improved solubility profiles.

  • Cubane: This highly strained, platonic hydrocarbon provides a unique, compact, and spherical lipophilic core. Its derivatives have shown promise in improving metabolic stability and aqueous solubility compared to their phenyl or adamantyl counterparts.

  • Carboranes: These boron-carbon clusters are three-dimensional aromatic systems that can mimic the shape and lipophilicity of adamantane. Their unique electronic properties and the potential for boron-based interactions open new avenues for drug design, including applications in boron neutron capture therapy (BNCT).

Comparative Physicochemical Data

The selection of a lipophilic group is often a multi-parameter optimization problem. The following tables summarize key experimental data comparing adamantyl-containing compounds with their analogs bearing alternative lipophilic moieties.

Table 1: Comparison of Lipophilicity (logP) and Aqueous Solubility

Parent Compound ScaffoldLipophilic GroupcLogPAqueous Solubility (µM)Reference Compound
Imatinib Analogp-Substituted Phenyl3.5351Imatinib
Bicyclo[2.2.2]octane4.1113Analog 1
2-Oxabicyclo[2.2.2]octane2.9389Analog 2
Generic CNS AgentAdamantyl~3.1 (π-value)--
Atorvastatin AnalogPhenyl-LowAtorvastatin
CubaneLower (predicted)Higher (predicted)Analog 3
Bicyclo[2.2.2]octaneHigher (predicted)Lower (predicted)Analog 4

Note: Data is compiled from different studies and compound series. Direct comparison should be made with caution. cLogP values are calculated unless otherwise specified.

Table 2: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)

Parent Compound ScaffoldLipophilic GroupIntrinsic Clearance (CLint, µL/min/mg)Half-life (t½, min)Reference Compound
Imatinib Analogp-Substituted Phenyl2860Imatinib
Bicyclo[2.2.2]octane16-Analog 1
2-Oxabicyclo[2.2.2]octane1987Analog 2

Comparative Biological Activity Data

The ultimate test of a bioisosteric replacement is the impact on biological activity. The following table presents examples where the adamantyl group has been substituted, leading to modulation of potency.

Table 3: Comparison of In Vitro Biological Activity (IC50)

TargetParent Compound ScaffoldLipophilic GroupIC50 (nM)Notes
Soluble Epoxide Hydrolase (sEH)Urea-based inhibitorAdamantyl0.5 - 2Highly potent inhibitors.
Chlorinated Adamantyl1.4-
Diadamantyl0.04Increased potency with specific linkers.
HIF-1 InhibitorPhenoxyacetanilide (LW6)Adamantyl3100-
ortho-Carborane700More potent than the adamantyl analog.
Influenza A M2 ChannelAmineAdamantyl (Amantadine)-Antiviral activity.
Bicyclo[2.2.2]octane-Comparable or slightly higher activity.
11β-HSD1Triazole-based inhibitorAdamantyl13High potency.
Bicyclo[2.2.2]octane13Maintained high potency.[1]

Experimental Protocols

1. Determination of Lipophilicity (logP) by RP-HPLC

  • Principle: The logarithm of the partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP by correlating the retention time of a compound with those of known standards.

  • Methodology:

    • A calibration curve is generated by injecting a series of standard compounds with known logP values onto a C18 column.

    • The retention time (t_R) for each standard is recorded.

    • The capacity factor (k') is calculated for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • A linear regression of log(k') versus logP for the standards is plotted.

    • The test compound is injected under the same chromatographic conditions, and its retention time is measured.

    • The logP of the test compound is then calculated from its retention time using the calibration curve.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile) is used. The exact composition is optimized to achieve good separation and reasonable retention times.

2. In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. The rate of disappearance of the parent compound over time is measured.

  • Methodology:

    • Human liver microsomes are thawed and diluted to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • The test compound is added to the microsomal suspension at a final concentration (e.g., 1 µM).

    • The mixture is pre-incubated at 37°C.

    • The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3. Soluble Epoxide Hydrolase (sEH) Inhibitory Assay

  • Principle: This is a kinetic fluorescent assay to measure the inhibition of the sEH enzyme. The assay uses a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product.

  • Methodology:

    • The assay is performed in a 96-well plate format.

    • The test compound (inhibitor) at various concentrations is pre-incubated with recombinant human sEH in a buffer (e.g., Tris-HCl, pH 7.4) at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., a cyano(2-methoxynaphthalen-6-yl)methyl ester).

    • The increase in fluorescence intensity over time is monitored using a fluorescence plate reader.

    • The rate of the reaction is calculated from the linear portion of the fluorescence versus time plot.

    • The percent inhibition for each concentration of the test compound is calculated relative to a control without an inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Workflow and Relationships

experimental_workflow cluster_design Compound Design & Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bio Biological Evaluation cluster_analysis Data Analysis & SAR start Identify Adamantyl-containing Lead Compound design Design Analogs with Alternative Lipophilic Groups (Cubane, Carborane, Bicyclo[2.2.2]octane) start->design synthesis Synthesize Analogs design->synthesis logP Determine Lipophilicity (logP) synthesis->logP solubility Measure Aqueous Solubility synthesis->solubility met_stability Assess Metabolic Stability (Human Liver Microsomes) synthesis->met_stability bio_activity Determine Biological Activity (e.g., IC50) synthesis->bio_activity analysis Compare Properties vs. Adamantyl Analog logP->analysis solubility->analysis met_stability->analysis bio_activity->analysis sar Establish Structure-Activity Relationship (SAR) analysis->sar sar->design property_relationships lipophilicity Lipophilicity (logP) solubility Aqueous Solubility lipophilicity->solubility inversely related met_stability Metabolic Stability lipophilicity->met_stability can influence permeability Membrane Permeability lipophilicity->permeability directly related off_target Off-Target Effects lipophilicity->off_target can increase bioavailability Oral Bioavailability solubility->bioavailability improves met_stability->bioavailability improves permeability->bioavailability improves potency Biological Potency (e.g., IC50) potency->bioavailability influences dose

References

Confirming Adamantyl Group Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and chemical synthesis, unequivocally confirming the incorporation of an adamantyl group into a molecule is a critical step. The unique physicochemical properties imparted by this bulky, lipophilic, and rigid cage-like structure can significantly influence a molecule's biological activity, solubility, and metabolic stability. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Primary Analytical Techniques

The following table summarizes the key quantitative data and characteristics of the most common analytical methods for confirming the presence of an adamantyl moiety.

TechniqueParameterTypical Values for Adamantyl GroupAdvantagesLimitations
¹H NMR Spectroscopy Chemical Shift (δ)1.5 - 2.1 ppm (broad multiplet or distinct signals for CH and CH₂)Provides detailed information about the local chemical environment of protons, allowing for structural elucidation of the entire molecule.Signal overlap can occur in complex molecules. Sensitivity can be an issue for samples with low concentration.
¹³C NMR Spectroscopy Chemical Shift (δ)28 - 45 ppm (distinct signals for CH and CH₂)Provides information on the carbon skeleton, complementary to ¹H NMR. Fewer signal overlap issues compared to ¹H NMR.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of Fragmentsm/z 135 (adamantyl cation, often the base peak), 93, 79, 67Highly sensitive, providing molecular weight and fragmentation patterns characteristic of the adamantyl cage.Isomeric compounds can be difficult to distinguish. Fragmentation can sometimes be complex to interpret.
FTIR Spectroscopy Absorption Bands (cm⁻¹)~2900-2850 (C-H stretch), ~1450 (CH₂ scissors), ~1357 (CH bend), ~1102 (C-C stretch), ~970 (C-C stretch/CH rock), ~798 (CH rock)Fast, non-destructive, and provides information about functional groups and the overall molecular structure.The adamantyl group's signals can overlap with other aliphatic groups in the molecule. Not as structurally definitive as NMR or X-ray crystallography.
X-ray Crystallography Bond Lengths & AnglesC-C: ~1.54 Å, C-H: ~1.10 Å; Bond Angles: ~109.5°Provides the unambiguous, three-dimensional structure of the molecule in the solid state, offering definitive proof of incorporation and stereochemistry.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the conformation in solution.

Alternative Confirmatory Technique: Elemental Analysis

Elemental analysis is a valuable complementary technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.

TechniqueParameterExpected ValueAdvantagesLimitations
Elemental Analysis % CompositionCalculated based on the molecular formula including the adamantyl group (C₁₀H₁₅).Provides fundamental confirmation of the elemental composition of the synthesized molecule.Does not provide structural information. Requires a pure sample.

Experimental Protocols

Below are detailed methodologies for the key experiments cited. The following protocols are based on the synthesis and characterization of (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea as a representative example.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the adamantyl-containing compound.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[2]

  • Transfer the solution into a 5 mm NMR tube, ensuring the liquid height is at least 4 cm.[2]

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition (¹H and ¹³C NMR):

  • Spectrometer: Bruker Avance 300 MHz spectrometer.

  • ¹H NMR:

    • Frequency: 300 MHz

    • Solvent: DMSO-d₆

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Typical parameters: 32 scans, 2s relaxation delay.

  • ¹³C NMR:

    • Frequency: 75 MHz

    • Solvent: DMSO-d₆

    • Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

    • Typical parameters: 1024 scans, 2s relaxation delay.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A time-of-flight (TOF) or quadrupole mass spectrometer.

  • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte.

  • Mass Range: Scan a range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).

  • Fragmentation: For tandem mass spectrometry (MS/MS), the parent ion is selected and fragmented using collision-induced dissociation (CID) to observe characteristic adamantyl fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Single-Crystal X-ray Crystallography

Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution.

  • Allow the solution to cool slowly and undisturbed at room temperature or in a refrigerator.

  • Alternatively, vapor diffusion by placing a vial of the compound's solution inside a sealed jar containing a more volatile "anti-solvent" can promote crystal growth.

Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a goniometer.

  • Data is collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The diffraction pattern is recorded as the crystal is rotated.

  • The crystal structure is solved and refined using specialized software (e.g., SHELXS, SHELXL).

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow from the synthesis of a molecule intended to contain an adamantyl group to its definitive structural confirmation.

experimental_workflow cluster_synthesis Synthesis synthesis Synthesis of Adamantyl-Containing Molecule purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Adamantyl Fragments (m/z 135) purification->ms elemental Elemental Analysis - %C, %H, %N match purification->elemental nmr NMR Spectroscopy - ¹H: Adamantyl protons (1.5-2.1 ppm) - ¹³C: Adamantyl carbons (28-45 ppm) purification->nmr ftir FTIR Spectroscopy - Adamantyl cage vibrations purification->ftir xray Single-Crystal X-ray Crystallography - Unambiguous 3D Structure purification->xray conclusion Adamantyl Group Incorporation Confirmed ms->conclusion elemental->conclusion nmr->conclusion ftir->conclusion xray->conclusion

References

Safety Operating Guide

Proper Disposal of 1-Adamantylhydrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of 1-Adamantylhydrazine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound, like other hydrazine derivatives, is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is crucial to treat all hydrazine waste as extremely hazardous.[1]

Personal Protective Equipment (PPE): Before handling this compound or its waste, all personnel must be equipped with the following PPE:

  • A flame-resistant laboratory coat.[1]

  • Chemical-resistant nitrile gloves.[1][2]

  • ANSI-compliant safety goggles.[1][2]

Engineering Controls: All work with this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]

Waste Collection and Storage

Proper collection and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.

  • Waste Containers: Use only designated, compatible, and clearly labeled hazardous waste containers with secure, tight-fitting lids.[2][3]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[2]

  • Segregation: Store this compound waste separately from other incompatible waste streams, such as oxidizers.[3]

  • Accumulation: Waste should be stored in a designated satellite accumulation area within the laboratory.[2]

Chemical Neutralization Protocol

Prior to final disposal by a certified hazardous waste management company, chemical neutralization of dilute this compound waste streams can be performed to reduce its reactivity. This procedure should only be carried out by trained personnel in a chemical fume hood.

Recommended Method: Oxidation with Hydrogen Peroxide

Oxidation with a dilute solution of hydrogen peroxide is a recommended method for the decomposition of dilute hydrazine wastes.[4][5] The bulky adamantane structure is not expected to interfere with this reaction under these conditions.

ParameterSpecificationNotes
Waste Concentration ≤ 5% this compound in aqueous solutionHigher concentrations must be diluted with water prior to treatment.
Neutralizing Agent 3% Hydrogen Peroxide (H₂O₂) solutionA slight excess is recommended to ensure complete destruction.[5]
Catalyst (Optional) Trace amount of copper (II) sulfate solutionCatalyzes the reaction, increasing the rate of decomposition.[5]
Reaction Monitoring Cessation of gas evolution (nitrogen)The primary reaction byproducts are nitrogen gas and water.[4]
Final pH Adjustment Neutral (pH 6-8)Adjust with a suitable acid or base as necessary.

Experimental Protocol:

  • Preparation: Ensure all necessary PPE is worn and the procedure is conducted in a chemical fume hood.

  • Dilution: If the this compound waste is more concentrated than 5%, dilute it with water to bring the concentration to 5% or less. This is a critical step to control the reaction rate and prevent excessive heat generation.[5]

  • Catalyst Addition (Optional): To the dilute this compound solution, add a few drops of a dilute copper (II) sulfate solution while stirring.

  • Neutralization: Slowly add a 3% hydrogen peroxide solution to the stirring waste solution. A general guideline is to use a 2:1 molar ratio of hydrogen peroxide to hydrazine.[5] Observe for gas evolution.

  • Completion: Continue to stir the solution until gas evolution ceases.

  • pH Check: Test the pH of the treated solution and adjust to a neutral range (pH 6-8) if necessary.

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for final disposal by a certified waste management service.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Assessment cluster_treatment Chemical Neutralization cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don appropriate PPE: - Flame-resistant lab coat - Nitrile gloves - Safety goggles start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood collect_waste Collect waste in a labeled, compatible container fume_hood->collect_waste assess_concentration Is waste concentration > 5%? collect_waste->assess_concentration dilute_waste Dilute waste to <= 5% with water assess_concentration->dilute_waste Yes add_catalyst Optional: Add trace CuSO4 solution assess_concentration->add_catalyst No dilute_waste->add_catalyst add_h2o2 Slowly add 3% H2O2 solution add_catalyst->add_h2o2 monitor_reaction Stir until gas evolution ceases add_h2o2->monitor_reaction check_ph Check and adjust pH to neutral (6-8) monitor_reaction->check_ph final_collection Collect treated waste in a labeled hazardous waste container check_ph->final_collection waste_pickup Arrange for pickup by a certified hazardous waste disposal service final_collection->waste_pickup end End of Procedure waste_pickup->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills contained within the fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into a designated hazardous waste container.[3]

  • Large Spills: In the case of a large spill, immediately evacuate the laboratory and alert others in the vicinity. Contact your institution's environmental health and safety (EHS) office and emergency services. Do not attempt to clean up a large spill without specialized training and equipment.[3][6]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste disposal guidelines and local regulations.

References

Personal protective equipment for handling 1-Adamantylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 1-Adamantylhydrazine. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Chemical Hazards: this compound is a hazardous chemical with multiple risk factors. It is classified as a flammable liquid and vapor that is toxic if swallowed or in contact with skin, and fatal if inhaled.[1][2] It can cause severe skin burns, eye damage, and may lead to an allergic skin reaction.[1] Furthermore, there is a carcinogenic risk associated with this compound.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required equipment.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Body Protective clothingA chemical-resistant apron or coveralls should be worn over a flame-retardant lab coat.[3]
Eyes & Face Eye and face protectionChemical safety goggles and a face shield are mandatory to protect against splashes.[4]
Respiratory Respiratory protectionA full-face respirator with appropriate cartridges for organic vapors and particulates is required, especially when working outside of a fume hood.[4]
Feet Chemical-resistant footwearClosed-toe shoes made of a chemical-resistant material are necessary. Pant legs should be worn outside of boots to prevent chemicals from entering.[3]

Emergency Protocols: First Aid

Immediate action is critical in the event of exposure. The following table outlines the first aid procedures for different types of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[5]

Operational Plan: Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]

  • Use only non-sparking tools.[1][2]

  • Avoid breathing vapors or mists.[1]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • Store in a locked cabinet or an area accessible only to authorized personnel.[1][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed containers.

  • Container Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure: Dispose of the waste through a licensed hazardous waste disposal company. Do not pour down the drain or mix with other non-hazardous waste.[1][5]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound should be disposed of as hazardous waste. Reusable PPE must be decontaminated according to established procedures before reuse.

Emergency Workflow: Chemical Spill

The following diagram outlines the procedural steps to be taken in the event of a this compound spill.

G cluster_0 cluster_1 cluster_2 cluster_3 A Spill Occurs B Evacuate Immediate Area A->B Immediate Action C Alert Others & Call Emergency Services B->C D If Safe to Do So: Don Appropriate PPE C->D Response (Trained Personnel Only) E Contain the Spill (Use absorbent pads/granules) D->E F Ventilate the Area E->F G Collect Contaminated Material (Use non-sparking tools) F->G H Place in Labeled Hazardous Waste Container G->H I Decontaminate the Spill Area H->I J Dispose of Waste via Licensed Contractor I->J Post-Cleanup K Document the Incident J->K

Caption: Workflow for handling a chemical spill of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.